Nolomirole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4/h6,9,11-12,14,20H,7-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMYLOLVPCCZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869044 | |
| Record name | 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diyl bis(2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90060-42-7 | |
| Record name | Nolomirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090060427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NOLOMIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EMF80C55F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nolomirole: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole, also known as CHF-1035, is a selective agonist for both dopamine (B1211576) D2 and α2-adrenergic receptors. Developed for the potential treatment of heart failure, it acts as a prodrug, rapidly converting to its active metabolite, CHF-1024. This guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological effects of this compound, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate its action.
Introduction
This compound (5,6-diisobutyryloxy-N-methyl-2-aminotetralin) is a pharmacological agent characterized by its dual agonistic activity at dopamine D2 and α2-adrenergic receptors.[1] Though it progressed to phase 3 clinical trials for heart failure, it was never marketed.[1] The therapeutic rationale for its development was based on the premise that stimulating these receptors could inhibit catecholamine release from sympathetic nerve endings, a key factor in the pathophysiology of congestive heart failure.[2] this compound itself is inactive and relies on rapid hydrolysis by circulating esterase enzymes to its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1]
Pharmacodynamics: Receptor Binding and Affinity
The primary mechanism of action of this compound is mediated by its active metabolite, CHF-1024, which exhibits high affinity for dopamine D2 and α2-adrenergic receptors. The binding affinities of the enantiomers of this compound have been quantified and are summarized in the table below.
| Receptor Target | Enantiomer | Binding Affinity (Ki) |
| Dopamine D2 Receptor | (–)-enantiomer | 120 nM |
| (+)-enantiomer | 2,400 nM | |
| α2-Adrenergic Receptor | (–)-enantiomer | 130 nM |
| (+)-enantiomer | 1,600 nM |
Data sourced from Wikipedia.[1]
Molecular Mechanism of Action: Signaling Pathways
This compound, through its active metabolite CHF-1024, exerts its effects by modulating intracellular signaling cascades downstream of the dopamine D2 and α2-adrenergic receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
Dopamine D2 Receptor Signaling
Activation of the D2 receptor by CHF-1024 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent modulation of downstream effector proteins. This pathway is believed to contribute to the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals.
α2-Adrenergic Receptor Signaling
Similar to the D2 receptor pathway, the binding of CHF-1024 to the α2-adrenergic receptor activates an associated Gi protein. This activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The resulting downstream effects contribute to the overall sympatholytic action of the drug, including a reduction in norepinephrine release from presynaptic neurons.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the mechanism of action of this compound.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a ligand for its receptor.
-
Objective: To quantify the affinity of this compound's enantiomers for dopamine D2 and α2-adrenergic receptors.
-
General Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended.
-
Competitive Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound enantiomers).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.
-
Monocrotaline-Induced Heart Failure Model in Rats
This in vivo model was used to evaluate the therapeutic potential of this compound in a setting of heart failure.
-
Objective: To assess the effects of this compound on cardiac hypertrophy and neuroendocrine alterations in a rat model of congestive heart failure.
-
Protocol:
-
Induction of Heart Failure: Administer a single intraperitoneal injection of monocrotaline (B1676716) (e.g., 50 mg/kg) to rats. This induces pulmonary hypertension leading to right ventricular hypertrophy and failure.
-
Treatment: Begin oral administration of this compound (e.g., 0.25 mg/kg twice daily) a few days after monocrotaline injection.
-
Monitoring and Sacrifice: Monitor the animals for signs of congestive heart failure. After a predetermined period (e.g., four weeks), sacrifice the animals.
-
Endpoint Analysis:
-
Cardiac Hypertrophy: Measure the weight of the right atria and ventricles.
-
Neurohormonal Levels: Determine plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (B195564) by radioimmunoassay (RIA).
-
Catecholamine Levels: Quantify tissue norepinephrine concentration in the right ventricle using high-performance liquid chromatography (HPLC).
-
-
Radioimmunoassay (RIA) for ANP and Aldosterone
-
Principle: A competitive binding assay where a known quantity of radiolabeled antigen (e.g., 125I-ANP) competes with the unlabeled antigen in the sample for a limited number of antibody binding sites.
-
General Protocol:
-
Incubate a specific antibody with a constant amount of radiolabeled antigen and the plasma sample (or a standard).
-
Separate the antibody-bound antigen from the free antigen.
-
Measure the radioactivity of the antibody-bound fraction.
-
Construct a standard curve and determine the concentration of the antigen in the sample.
-
High-Performance Liquid Chromatography (HPLC) for Norepinephrine
-
Principle: Separation of norepinephrine from other compounds in the tissue homogenate based on its physicochemical properties as it passes through a chromatography column, followed by electrochemical detection.
-
General Protocol:
-
Sample Preparation: Homogenize heart tissue samples in an appropriate acidic solution to extract catecholamines.
-
Chromatographic Separation: Inject the sample extract into an HPLC system equipped with a reverse-phase column.
-
Detection: Use an electrochemical detector to quantify the norepinephrine as it elutes from the column.
-
Quantification: Compare the peak area of norepinephrine in the sample to that of known standards to determine its concentration.
-
Conclusion
This compound, through its active metabolite CHF-1024, functions as a potent dual agonist of dopamine D2 and α2-adrenergic receptors. Its mechanism of action is centered on the activation of Gi-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This cascade of events ultimately results in the inhibition of norepinephrine release from sympathetic nerve endings, a key therapeutic target in congestive heart failure. The experimental data from radioligand binding assays and in vivo heart failure models provide a solid foundation for understanding the pharmacological profile of this compound. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into the molecular pharmacology of this compound.
References
Nolomirole: An In-Depth Technical Guide on a Dual Dopamine D2 and Alpha-2 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole, with the developmental code name CHF-1035, is a selective agonist for both dopamine (B1211576) D2 and alpha-2 (α2) adrenergic receptors.[1] Developed by Chiesi Farmaceutici, it reached Phase 3 clinical trials for the treatment of heart failure before its development was discontinued.[1] this compound is an orally administered prodrug that is rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024.[1] This guide provides a comprehensive technical overview of this compound's core pharmacology as an α2-adrenergic agonist, including its mechanism of action, binding affinity, and relevant experimental protocols.
Core Pharmacology: Alpha-2 Adrenergic Agonism
This compound, through its active metabolite CHF-1024, exerts its effects by activating α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[2] The activation of presynaptic α2-adrenergic receptors is a key mechanism for inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings, which is a beneficial effect in conditions like heart failure where the sympathetic nervous system is overactive.[3][4]
Signaling Pathway
The activation of α2-adrenergic receptors by an agonist like this compound's active metabolite initiates a downstream signaling cascade that leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This occurs through the inhibition of the enzyme adenylyl cyclase by the activated Gi protein. The reduction in cAMP levels has various cellular effects, including the modulation of ion channel activity and a decrease in neurotransmitter release.
References
- 1. Hemodynamic effects of dopamine in patients with resistant congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autonomic and hemodynamic effects of a new selective dopamine agonist, CHF1035, in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Nolomirole Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole, a developmental drug candidate, and its active metabolite, CHF-1024, function as dual agonists for the dopamine (B1211576) D2 receptor (D2R) and the α2-adrenergic receptor (α2-AR). Both receptors are G protein-coupled receptors (GPCRs) that signal primarily through the Gi/o pathway. This guide provides a detailed overview of the putative signal transduction cascade initiated by this compound's active form, CHF-1024. It includes a summary of available binding affinity data, detailed experimental protocols for assessing receptor engagement and downstream signaling, and visual representations of the core signaling pathways and experimental workflows. Due to the limited publicly available data on the active metabolite CHF-1024, this guide infers its signaling properties based on the well-established pathways of its target receptors and presents binding data for the prodrug, this compound.
Introduction
This compound (developmental code name CHF-1035) is a prodrug that is rapidly hydrolyzed in the body to its active form, CHF-1024. This active metabolite is an agonist at both dopamine D2 and α2-adrenergic receptors. The primary mechanism of action is the stimulation of these presynaptic autoreceptors, which leads to an inhibition of catecholamine (e.g., norepinephrine) release from sympathetic nerve endings. This mode of action was investigated for the treatment of heart failure. Understanding the specific intracellular signaling events following receptor activation is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Core Signal Transduction Pathways
As a dual agonist for two distinct Gi/o-coupled GPCRs, the signal transduction pathway of this compound's active metabolite, CHF-1024, is bifurcated, engaging both D2R and α2-AR signaling cascades. These pathways, while initiated by different receptors, converge on similar downstream effectors.
G Protein-Dependent Signaling
The canonical signaling pathway for both D2R and α2-AR involves their coupling to the inhibitory G protein, Gi/o. Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels.
-
Gβγ Subunit Signaling: The Gβγ dimer can also signal independently by modulating the activity of various effector proteins, most notably G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Activation of GIRKs leads to potassium efflux and membrane hyperpolarization, while inhibition of calcium channels reduces calcium influx. Both actions contribute to a decrease in neuronal excitability and neurotransmitter release.
G Protein-Independent Signaling
In addition to the classical G protein-mediated pathway, GPCRs like the D2R can also signal through a G protein-independent mechanism involving β-arrestins.
-
Receptor Desensitization and Internalization: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin is recruited to the receptor, leading to its desensitization and subsequent internalization.
-
Scaffolding for MAPK/ERK Pathway: β-arrestin can act as a scaffold protein, bringing components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf, MEK, and ERK1/2, into proximity. This can lead to the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression.
Quantitative Data
| Compound | Receptor | Enantiomer | Binding Affinity (Ki) |
| This compound | Dopamine D2 | (–)-enantiomer | 120 nM |
| This compound | Dopamine D2 | (+)-enantiomer | 2,400 nM |
| This compound | α2-Adrenergic | (–)-enantiomer | 130 nM |
| This compound | α2-Adrenergic | (+)-enantiomer | 1,600 nM |
Mandatory Visualizations
Caption: this compound (CHF-1024) Signal Transduction Pathway.
Caption: General Experimental Workflow for this compound Characterization.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the interaction of a compound like this compound or CHF-1024 with its target receptors.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 or α2-adrenergic receptor.
Materials:
-
Cell membranes from cells expressing the receptor of interest (e.g., HEK293-D2R or HEK293-α2-AR).
-
Radioligand (e.g., [3H]-Spiperone for D2R, [3H]-Rauwolscine for α2-AR).
-
Test compound (this compound/CHF-1024).
-
Non-specific binding control (e.g., Haloperidol for D2R, Phentolamine for α2-AR).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of this compound/CHF-1024 to inhibit adenylyl cyclase activity, thereby decreasing intracellular cAMP levels.
Materials:
-
Whole cells expressing the receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound/CHF-1024).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 30 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production. This is necessary to measure the inhibitory effect of the Gi-coupled receptor agonist.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. Determine the EC50 or IC50 value from the curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Whole cells expressing the receptor of interest.
-
Test compound (this compound/CHF-1024).
-
Serum-free medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and transfer apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to near confluency. Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with varying concentrations of the test compound for a short period (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK. Plot this ratio against the log concentration of the test compound to generate a dose-response curve.
Conclusion
This compound, through its active metabolite CHF-1024, exerts its effects by activating dopamine D2 and α2-adrenergic receptors. The subsequent signal transduction is primarily mediated by the inhibitory G protein, Gi/o, leading to a reduction in intracellular cAMP and modulation of ion channel activity, which collectively decrease neuronal excitability and neurotransmitter release. Additionally, G protein-independent signaling via β-arrestin may contribute to the overall cellular response. The provided experimental protocols offer a framework for the detailed characterization of this compound's pharmacological profile at the molecular and cellular levels. Further research, particularly to obtain quantitative data for the active metabolite CHF-1024, is necessary for a complete understanding of its mechanism of action.
CHF-1024: A Technical Guide to the Active Metabolite of Nolomirole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CHF-1024, the active metabolite of the prodrug Nolomirole (CHF-1035). This compound was developed as a dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist for the potential treatment of heart failure. Upon administration, this compound is rapidly hydrolyzed by circulating esterases into its pharmacologically active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This document details the pharmacological profile of CHF-1024, including its mechanism of action, and summarizes key preclinical findings. Experimental protocols for relevant assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.
Introduction
This compound (CHF-1035) is a prodrug designed to deliver its active metabolite, CHF-1024, a potent agonist at both dopamine D2 and α2-adrenergic receptors.[1] The rationale for developing a dual agonist stems from the potential synergistic effects of activating these two receptor systems in the context of cardiovascular disease, particularly heart failure. Activation of presynaptic D2 and α2 receptors can inhibit norepinephrine (B1679862) release, thereby reducing sympathetic tone, a key contributor to the pathophysiology of heart failure.[2] This guide focuses on the properties and actions of the active metabolite, CHF-1024.
Pharmacology of this compound and CHF-1024
This compound, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is rapidly converted to CHF-1024 in the body.[1] This conversion is a critical step for its pharmacological activity.
Receptor Binding Affinity
| Receptor | Enantiomer | Ki (nM) |
| Dopamine D2 | (–) | 120 |
| Dopamine D2 | (+) | 2,400 |
| α2-Adrenergic | (–) | 130 |
| α2-Adrenergic | (+) | 1,600 |
| Table 1: Receptor Binding Affinities of this compound Enantiomers.[1] |
Pharmacokinetics
Detailed pharmacokinetic parameters for CHF-1024, such as Cmax, Tmax, AUC, and clearance, are not extensively reported in publicly available literature. The elimination half-life of the prodrug, this compound, is stated to be 3 hours.[1] The rapid hydrolysis of this compound suggests that the appearance of CHF-1024 in circulation is fast.
Mechanism of Action and Signaling Pathways
CHF-1024 exerts its effects through the simultaneous activation of dopamine D2 and α2-adrenergic receptors, which are both G protein-coupled receptors (GPCRs) typically coupled to inhibitory G proteins (Gi/o).
Dopamine D2 Receptor Signaling
Activation of D2 receptors by CHF-1024 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.
α2-Adrenergic Receptor Signaling
Similarly, the activation of α2-adrenergic receptors by CHF-1024 also couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This pathway is particularly important in the presynaptic inhibition of norepinephrine release from sympathetic nerve terminals.
Preclinical Studies and Key Findings
Preclinical studies in animal models of cardiovascular disease have provided evidence for the therapeutic potential of CHF-1024.
Effects in Pressure Overload-Induced Cardiac Hypertrophy
In a rat model of pressure-overload hypertrophy induced by interrenal aortic stenosis, CHF-1024 demonstrated significant cardiovascular effects.
| Parameter | Vehicle | CHF-1024 (highest dose) |
| Blood Pressure (mmHg) | 219 +/- 10 | 161 +/- 10 |
| Urinary Norepinephrine (µ g/24h ) | 1.80 +/- 0.18 | 0.40 +/- 0.14 |
| Table 2: Effects of CHF-1024 in a Rat Model of Pressure Overload.[3] |
These findings indicate that CHF-1024 can effectively lower blood pressure and reduce sympathetic nervous system activity, as evidenced by the marked dose-dependent attenuation of urinary norepinephrine excretion.[3] Furthermore, CHF-1024 was shown to blunt left ventricular perivascular fibrosis in this model.[3]
Antiarrhythmic and Electrophysiological Effects
In a rat model of pressure-overload cardiac hypertrophy, CHF-1024 exhibited antiarrhythmic properties and positively influenced myocyte electrical remodeling. Treatment with CHF-1024 abolished the prolongation of action potential duration (APD) observed in hypertrophied hearts and reduced cell width at all tested doses.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of CHF-1024.
In Vivo Model: Monocrotaline-Induced Congestive Heart Failure in Rats
-
Objective: To assess the efficacy of a test compound in a model of congestive heart failure.
-
Animal Model: Sprague-Dawley rats.
-
Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg).
-
Treatment: Commencing three days after monocrotaline injection, animals are randomly allocated to receive the test compound (e.g., this compound 0.25 mg/kg twice daily) or vehicle orally.
-
Duration: Treatment continues for four weeks.
-
Endpoints: At the end of the study, animals are sacrificed for the evaluation of:
-
Heart hypertrophy (atrial and ventricular weights).
-
Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (B195564) (determined by radioimmunoassay).
-
Tissue norepinephrine concentration (quantified by high-pressure liquid chromatography).
-
Presence of pleural/peritoneal effusions.[2]
-
References
- 1. Pharmacokinetics and tissue distribution study of 18 bioactive components in healthy and chronic heart failure rats after oral administration of Qi-Shen-Ke-Li formula using ultra-high-performance liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha2-adrenoceptor mediated co-release of dopamine and noradrenaline from noradrenergic neurons in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross interaction of dopaminergic and adrenergic systems in neural modulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Nolomirole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole (CHF-1035) is a peripherally acting, orally available prodrug that demonstrates agonist activity at both dopamine (B1211576) D2 and α2-adrenergic receptors. Developed for the potential treatment of heart failure, it reached Phase 3 clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, receptor binding affinity, and the methodologies used in its preclinical evaluation. Due to the discontinuation of its development, publicly available information on its full pharmacokinetic profile and clinical safety data is limited.
Introduction
This compound, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is a novel compound designed to modulate neurohormonal overactivation in heart failure. The rationale for its development was based on the hypothesis that combined stimulation of presynaptic dopamine D2 and α2-adrenergic receptors would inhibit catecholamine release from sympathetic nerve endings, thereby reducing cardiac workload and mitigating the pathophysiological effects of excessive sympathetic nervous system activity in heart failure.
This compound is a prodrug that is rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This bioconversion is essential for its pharmacological activity.
Mechanism of Action
This compound, through its active metabolite CHF-1024, acts as a dual agonist at presynaptic dopamine D2 receptors and α2-adrenergic receptors.
-
Dopamine D2 Receptor Agonism: Activation of presynaptic D2 autoreceptors on sympathetic nerve terminals inhibits the synthesis and release of norepinephrine (B1679862).
-
α2-Adrenergic Receptor Agonism: Stimulation of presynaptic α2-adrenergic autoreceptors also serves to inhibit the release of norepinephrine, providing a synergistic mechanism to reduce sympathetic outflow.
This dual action is intended to decrease heart rate, blood pressure, and myocardial oxygen demand, thereby improving cardiac function in the context of heart failure.
Signaling Pathways
The agonist activity of this compound's active metabolite at D2 and α2-adrenergic receptors initiates intracellular signaling cascades that culminate in the inhibition of norepinephrine release.
Nolomirole: A Technical Guide to a Dual-Acting Dopamine and Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole, also known by its developmental code name CHF-1035, is a selective agonist for both dopamine (B1211576) D2 and α2-adrenergic receptors. Developed by Chiesi Farmaceutici, it was investigated primarily for the treatment of heart failure. This compound is a prodrug, rapidly hydrolyzed in the body to its active metabolite, CHF-1024. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound and its active form. It includes a summary of available quantitative data, detailed experimental methodologies for relevant assays, and visual representations of its signaling pathways and biotransformation. Although the development of this compound was discontinued (B1498344) in Phase 3 clinical trials, the information presented here offers valuable insights for researchers in the fields of cardiology, pharmacology, and medicinal chemistry.
Chemical Structure and Properties
This compound is chemically described as [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate. It is a cyclized phenethylamine (B48288) and a 2-aminotetralin analog of the neurotransmitter dopamine.[1]
| Property | Value | Reference |
| IUPAC Name | [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate | [2] |
| Molecular Formula | C19H27NO4 | [2] |
| Molecular Weight | 333.42 g/mol | [2] |
| CAS Number | 90060-42-7 | [2] |
| SMILES | CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C | [2] |
| LogP | 1.97 | [3] |
This compound is administered as a hydrochloride salt, this compound hydrochloride (CAS: 138531-51-8).[3]
Mechanism of Action and Function
This compound functions as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[3] This conversion is rapid and carried out by circulating esterase enzymes.[3]
The active metabolite, CHF-1024, is a dual agonist, targeting two types of receptors:
-
Dopamine D2 Receptors: Activation of presynaptic D2 receptors on sympathetic nerve endings inhibits the release of norepinephrine (B1679862) (noradrenaline).
-
α2-Adrenergic Receptors: Similarly, stimulation of presynaptic α2-adrenergic autoreceptors on sympathetic neurons also leads to a reduction in norepinephrine release.
By acting on both of these presynaptic receptors, CHF-1024 effectively reduces sympathetic outflow from the central nervous system. This sympatholytic effect is the primary mechanism behind its potential therapeutic benefits in conditions like heart failure, where excessive sympathetic nervous system activity is a key pathological factor.
Signaling Pathways
The signaling pathways activated by CHF-1024 at the D2 and α2-adrenergic receptors are mediated by inhibitory G proteins (Gi/o).
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade initiated by CHF-1024.
α2-Adrenergic Receptor Signaling Pathway
Caption: α2-Adrenergic receptor signaling cascade initiated by CHF-1024.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its active metabolite, CHF-1024.
Table 1: Receptor Binding Affinity of this compound Enantiomers
| Enantiomer | Receptor | Ki (nM) |
| (-)-Nolomirole | Dopamine D2 | 120 |
| (+)-Nolomirole | Dopamine D2 | 2400 |
| (-)-Nolomirole | α2-Adrenergic | 130 |
| (+)-Nolomirole | α2-Adrenergic | 1600 |
| Data from Wikipedia, citing Leeson et al. (2001).[3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Elimination Half-life | ~3 hours |
| LogP | 1.97 |
| Data from Wikipedia.[3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard pharmacological practices, the following methodologies would be employed.
Radioligand Binding Assay for D2 and α2-Adrenergic Receptors
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like this compound or CHF-1024.
Objective: To determine the inhibitory constant (Ki) of the test compound for the dopamine D2 and α2-adrenergic receptors.
Materials:
-
Membrane preparations from cells expressing the human dopamine D2 receptor or α2-adrenergic receptor.
-
Radioligand: [3H]-Spiperone (for D2 receptors) or [3H]-Rauwolscine (for α2-adrenergic receptors).
-
Test compound (this compound or CHF-1024) at various concentrations.
-
Non-specific binding control: A high concentration of a known D2 antagonist (e.g., Haloperidol) or α2-adrenergic antagonist (e.g., Yohimbine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Thaw the membrane preparations on ice.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This protocol describes a general method to assess the functional activity of this compound or CHF-1024 as an agonist at Gi/o-coupled receptors.
Objective: To determine the EC50 of the test compound for the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the human dopamine D2 receptor or α2-adrenergic receptor.
-
Test compound (this compound or CHF-1024) at various concentrations.
-
Forskolin (B1673556) (an adenylate cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and replace it with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Add serial dilutions of the test compound to the wells and incubate for a specified time.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical evaluation workflow for a compound like this compound.
Conclusion
This compound is a prodrug that is converted to its active metabolite, CHF-1024, a dual agonist of dopamine D2 and α2-adrenergic receptors. Its mechanism of action, centered on the inhibition of sympathetic norepinephrine release, made it a promising candidate for the treatment of heart failure. While its clinical development was halted, the study of this compound and its unique dual-receptor agonism provides a valuable case study for the development of sympatholytic agents. The data and methodologies presented in this guide offer a foundation for further research into compounds with similar pharmacological profiles and for understanding the complex interplay of the dopaminergic and adrenergic systems in cardiovascular disease.
References
- 1. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the alpha2-adrenergic/DA2-dopaminergic agonist CHF-1024 in preventing ventricular arrhythmogenesis and myocyte electrical remodeling, in a rat model of pressure-overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Nolomirole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole (CHF-1035) is a selective agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors that was under investigation for the treatment of heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024.[3] The rationale for its development was based on the hypothesis that stimulating prejunctional D2-dopaminergic and α2-adrenergic receptors would inhibit catecholamine release from sympathetic nerve endings, thereby reducing the neurohormonal overactivation that contributes to the progression of congestive heart failure.[2] Although this compound reached phase 3 clinical trials, its development was ultimately discontinued.[4] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, with a focus on its pharmacodynamics, pharmacokinetics, and efficacy in a relevant animal model of heart failure.
Pharmacodynamics
This compound, through its active metabolite CHF-1024, exerts its pharmacological effects by acting as a dual agonist at dopamine D2 and α2-adrenergic receptors.[3]
Receptor Binding Affinity
In vitro radioligand binding assays were conducted to determine the affinity of the enantiomers of this compound for the dopamine D2 and α2-adrenergic receptors. The results are summarized in the table below.
| Target Receptor | Enantiomer | Binding Affinity (Ki) |
| Dopamine D2 | (–)-enantiomer | 120 nM |
| (+)-enantiomer | 2,400 nM | |
| α2-Adrenergic | (–)-enantiomer | 130 nM |
| (+)-enantiomer | 1,600 nM | |
| Data sourced from Wikipedia.[4] |
Signaling Pathway
The proposed mechanism of action for this compound involves the activation of presynaptic dopamine D2 and α2-adrenergic receptors on sympathetic nerve terminals. This activation inhibits the release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system. The reduction in norepinephrine release is expected to alleviate the excessive cardiac stimulation and vasoconstriction characteristic of heart failure.
Pharmacokinetics
Publicly available data on the preclinical pharmacokinetics of this compound is limited.
| Parameter | Value |
| Elimination Half-Life | 3 hours |
| Log P | 1.97 |
| Data sourced from Wikipedia.[4] |
This compound is a prodrug of CHF-1024 and is rapidly hydrolyzed by circulating esterases.[4] Comprehensive data on its absorption, distribution, metabolism (e.g., specific cytochrome P450 enzymes involved), and excretion are not available in the public domain.
Preclinical Efficacy
The efficacy of this compound was evaluated in a monocrotaline-induced heart failure model in rats. This model is characterized by pulmonary hypertension leading to right ventricular hypertrophy and failure.
Monocrotaline-Induced Heart Failure in Rats
In a key preclinical study, female Sprague-Dawley rats were administered a single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg) to induce heart failure.[2] Three days later, the animals were treated orally with either vehicle, this compound (0.25 mg/kg twice daily), or the ACE inhibitor trandolapril (B549266) (0.3 mg/kg once daily) for four weeks.[2]
Experimental Workflow
Efficacy Results
Treatment with this compound resulted in significant improvements in several key parameters of heart failure compared to the vehicle-treated group.
| Parameter | Effect of this compound |
| Hypertrophy of right atria and ventricles | Significantly reduced |
| Plasma levels of Atrial Natriuretic Peptide (ANP) | Significantly reduced |
| Presence of pleural/peritoneal effusions | Significantly reduced |
| Norepinephrine depletion of the right ventricle | Significantly reduced |
| Data from Pasini et al., 2003.[2] |
These findings indicate that this compound was able to attenuate the signs of heart failure in this preclinical model, with an efficacy comparable to the ACE inhibitor trandolapril.[2] A separate study on the active metabolite, CHF-1024, in a rat model of pressure-overload cardiac hypertrophy also demonstrated its ability to reduce arrhythmogenesis and prevent adverse electrical remodeling of myocytes.[5]
Toxicology
Detailed preclinical toxicology data for this compound, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive toxicity assessments, are not publicly available. Consequently, a No-Observed-Adverse-Effect-Level (NOAEL) has not been identified from the available literature.
Experimental Protocols
Dopamine D2 Receptor Binding Assay (General Protocol)
A competitive radioligand binding assay is typically used to determine the affinity of a test compound for the dopamine D2 receptor.
-
Preparation of Membranes: Membranes are prepared from cells expressing the dopamine D2 receptor (e.g., HEK293-rD2 cells).[6]
-
Incubation: The membranes are incubated with a specific radioligand, such as [3H]-spiperone, and varying concentrations of the test compound.[1][6]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
α2-Adrenergic Receptor Binding Assay (General Protocol)
A similar competitive radioligand binding assay is used to assess affinity for the α2-adrenergic receptor.
-
Preparation of Membranes: Membranes are prepared from a tissue or cell line expressing α2-adrenergic receptors (e.g., rat brain).[7]
-
Incubation: The membranes are incubated with a specific radioligand, such as [3H]-clonidine, in the presence of varying concentrations of the test compound.[7]
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The IC50 is determined and the Ki is calculated.
Monocrotaline-Induced Heart Failure Model in Rats
This model is used to evaluate the efficacy of potential treatments for heart failure.
-
Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (typically 50-60 mg/kg) is administered to rats (e.g., Sprague-Dawley or Wistar).[2]
-
Treatment: After a few days to allow for the initiation of pathological changes, animals are randomized to receive the test compound, a positive control (e.g., an ACE inhibitor), or vehicle for a specified period (e.g., 4 weeks).[2]
-
Monitoring: Animals are monitored for signs of heart failure.
-
Terminal Evaluation: At the end of the treatment period, animals are euthanized, and various parameters are assessed, including:
-
Hemodynamics: Measurement of right ventricular systolic pressure and other hemodynamic parameters.
-
Cardiac Hypertrophy: Measurement of the weight of the right and left ventricles.
-
Neurohormonal Markers: Measurement of plasma levels of ANP and aldosterone.[2]
-
Histopathology: Examination of cardiac tissue for fibrosis and other pathological changes.
-
Conclusion
The available preclinical data for this compound support its mechanism of action as a dual dopamine D2 and α2-adrenergic receptor agonist. Efficacy studies in a rat model of heart failure demonstrated its potential to mitigate the pathological signs of the disease. However, a comprehensive preclinical profile is incomplete due to the lack of publicly available data on its pharmacokinetics and toxicology. This absence of information is a significant limitation in fully assessing the preclinical characteristics of this compound. The discontinuation of its clinical development suggests that further investigation into its preclinical properties is unlikely. This whitepaper serves as a summary of the currently accessible scientific information on the preclinical studies of this compound.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHF-1024 - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of the alpha2-adrenergic/DA2-dopaminergic agonist CHF-1024 in preventing ventricular arrhythmogenesis and myocyte electrical remodeling, in a rat model of pressure-overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial detection of [3H]clonidine binding to solubilized rat brain alpha 2-adrenergic receptors: regulation by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Nolomirole in Congestive Heart Failure Research: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The information presented in this document is based on publicly available preclinical data. To date, no clinical trials of Nolomirole for congestive heart failure have been identified in the public domain. The primary preclinical study is only available in abstract form, limiting the depth of quantitative data.
Introduction
Congestive heart failure (CHF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key contributor to the progression of CHF is the sustained activation of neurohormonal systems, particularly the sympathetic nervous system, leading to increased catecholamine levels.[1][2] This sustained adrenergic stimulation contributes to adverse cardiac remodeling, increased cardiac workload, and worsening heart failure symptoms.[3][4] this compound (5,6-diisobutyroyloxy-2-methyl-aminotetraline hydrochloride) is a selective agonist of prejunctional D(2)-dopaminergic and alpha(2)-adrenergic receptors.[1][5][6] The stimulation of these receptors inhibits the release of catecholamines from sympathetic nerve endings, suggesting a potential therapeutic role in mitigating the detrimental effects of neurohormonal activation in CHF.[1][5] This technical guide provides an in-depth overview of the preclinical research on this compound for congestive heart failure.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by co-agonizing presynaptic D2-dopaminergic and alpha-2-adrenergic receptors on sympathetic neurons.[1][6] This dual agonism leads to the inhibition of norepinephrine (B1679862) release into the synaptic cleft, thereby reducing the overall sympathetic tone on the cardiovascular system.[1]
Signaling Pathways
The binding of this compound to its target receptors initiates intracellular signaling cascades that culminate in the inhibition of neurotransmitter release.
-
Alpha-2 Adrenergic Receptor Pathway: The alpha-2 adrenergic receptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[7] Upon activation by this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of voltage-gated calcium channels. This results in decreased calcium influx and consequently, a reduction in norepinephrine exocytosis.
-
D2-Dopaminergic Receptor Pathway: Similar to the alpha-2 adrenergic receptor, the D2 dopaminergic receptor is also a Gi-protein coupled receptor.[8] Its activation by this compound also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[8] This cascade contributes to the inhibition of norepinephrine release from sympathetic nerve terminals.[9]
Preclinical Research in a Congestive Heart Failure Model
The primary investigation of this compound in a CHF context was conducted by Pasini et al. (2004) using a monocrotaline-induced heart failure model in rats.[1] This model is known to induce pulmonary hypertension, leading to right ventricular hypertrophy and subsequent heart failure.
Experimental Protocol
The study followed a well-defined protocol to assess the efficacy of this compound.
Summary of Findings
Due to the unavailability of the full-text article, the following tables summarize the qualitative findings as reported in the study's abstract.[1]
Table 1: Effects of this compound on Cardiac and Systemic Parameters
| Parameter | Vehicle Group | This compound Group | Trandolapril Group |
| Hypertrophy of right atria and ventricles | Present | Significantly reduced | Significantly reduced |
| Plasma levels of ANP | Elevated | Significantly reduced | Significantly reduced |
| Pleural/peritoneal effusions | Present | Significantly reduced | Significantly reduced |
| Norepinephrine depletion of right ventricle | Present | Significantly reduced | Significantly reduced |
Table 2: Study Groups and Dosages
| Group | Treatment | Dosage | Frequency | Route |
| Control | Saline | - | Single injection | Intraperitoneal |
| Vehicle | Distilled water | - | - | Oral |
| This compound | This compound | 0.25 mg/kg | Twice a day | Oral |
| Trandolapril | Trandolapril | 0.3 mg/kg | Once a day | Oral |
Detailed Methodologies for Key Experiments
The preclinical assessment of this compound involved standard biochemical assays to quantify key biomarkers of heart failure.
Radioimmunoassay (RIA) for Atrial Natriuretic Peptide (ANP) and Aldosterone
Radioimmunoassay is a sensitive in vitro assay technique used to measure concentrations of antigens (like ANP and aldosterone) by use of antibodies.
Protocol Outline:
-
Sample Collection and Preparation: Blood samples are collected from the animals into tubes containing EDTA to prevent clotting. Plasma is separated by centrifugation and stored at low temperatures (-20°C or below) until analysis.[10] For ANP measurement, plasma extraction using C18 cartridges is often required to remove interfering substances.[11][12]
-
Assay Procedure:
-
A known quantity of radiolabeled antigen (e.g., ¹²⁵I-aldosterone) is mixed with a known amount of antibody specific to that antigen.[3][10]
-
The patient's plasma sample (containing an unknown quantity of the same antigen) is added to this mixture.
-
The unlabeled antigen from the sample competes with the radiolabeled antigen for binding sites on the antibody.
-
-
Separation and Detection: After an incubation period, the antibody-bound antigen is separated from the unbound antigen. The radioactivity of the bound fraction is then measured using a gamma counter.
-
Quantification: The concentration of the antigen in the sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of the antigen.[10]
High-Pressure Liquid Chromatography (HPLC) for Tissue Norepinephrine
HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
Protocol Outline:
-
Tissue Homogenization: Heart tissue samples (specifically the right ventricle in the this compound study) are homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the catecholamines.[13][14]
-
Extraction: The homogenate is centrifuged, and the supernatant containing the norepinephrine is collected and filtered.[13]
-
Chromatographic Separation:
-
A small volume of the filtered supernatant is injected into the HPLC system.
-
The sample is passed through a column (commonly a C18 column) under high pressure.[15]
-
A mobile phase (a solvent mixture, for example, an acetate (B1210297) buffer with an organic modifier like acetonitrile) is pumped through the column, and the components of the sample are separated based on their differential interactions with the column's stationary phase.[13][15]
-
-
Detection and Quantification: As the separated components elute from the column, they pass through a detector (e.g., a UV detector or a fluorescence detector after a post-column reaction). The detector response is recorded as a chromatogram, where each peak represents a different compound. The concentration of norepinephrine is quantified by comparing its peak area or height to that of known standards.[15][16]
Conclusion and Future Directions
The available preclinical data suggests that this compound, through its dual agonism of presynaptic D2-dopaminergic and alpha-2-adrenergic receptors, can attenuate some of the key pathophysiological markers of congestive heart failure in a rat model.[1][5] By inhibiting catecholamine release, this compound appears to reduce cardiac hypertrophy, neurohormonal activation (as indicated by lower ANP levels), and signs of fluid retention.[1]
However, the current body of research on this compound for congestive heart failure is limited to this single preclinical study, and a full quantitative analysis of its findings is not publicly available. Further research is warranted to:
-
Elucidate the full dose-response relationship of this compound and its effects on a wider range of hemodynamic and cardiac function parameters.
-
Investigate the long-term efficacy and safety of this compound in various preclinical models of heart failure, including those representing different etiologies (e.g., ischemia-induced heart failure).
-
Conduct clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with congestive heart failure.
For drug development professionals, this compound represents a potentially interesting compound targeting the well-established pathway of neurohormonal activation in heart failure. However, a significant amount of further preclinical and clinical research is necessary to validate its therapeutic potential.
References
- 1. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Congestive heart failure--pathophysiology and medical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic signaling in heart failure and cardiovascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of decrease in heart rate by peripheral dopaminergic D2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. demeditec.com [demeditec.com]
- 11. inis.iaea.org [inis.iaea.org]
- 12. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Liquid-chromatographic determination of norepinephrine and epinephrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Nolomirole Receptor Binding Affinity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole, a compound developed for the potential treatment of heart failure, and its active metabolite, CHF-1024, have demonstrated notable affinity and agonist activity at specific neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound, focusing on quantitative data, detailed experimental methodologies, and the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering in-depth insights into the molecular pharmacology of this compound.
Core Data Summary: Receptor Binding Affinity of this compound
This compound is recognized as a prodrug that is rapidly hydrolyzed in the body to its active form, CHF-1024. The primary targets of this active metabolite are the dopamine (B1211576) D2 and α2-adrenergic receptors. The binding affinities of the enantiomers of this compound for these receptors have been quantified, revealing stereoselectivity in its interactions.
| Compound | Receptor | Affinity (Ki) |
| (–)-Nolomirole | Dopamine D2 | 120 nM |
| (+)-Nolomirole | Dopamine D2 | 2,400 nM |
| (–)-Nolomirole | α2-Adrenergic | 130 nM |
| (+)-Nolomirole | α2-Adrenergic | 1,600 nM |
This table summarizes the reported binding affinities (Ki) of the enantiomers of this compound for the dopamine D2 and α2-adrenergic receptors.
Experimental Protocols
The determination of receptor binding affinity is a critical step in characterizing the pharmacological profile of a compound. The data presented in this guide are primarily derived from radioligand binding assays, a gold-standard technique in receptor pharmacology.
Radioligand Displacement Binding Assay
This assay is employed to determine the affinity of an unlabeled compound (in this case, this compound or its active metabolite CHF-1024) by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Source: Tissues or cells expressing the target receptor (e.g., porcine striatal membranes for dopamine D2 receptors, or cell lines recombinantly expressing human dopamine or adrenergic receptor subtypes).
-
Procedure:
-
Homogenize the tissue or cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
2. Binding Assay:
-
Materials:
-
Prepared cell membranes
-
Radioligand (e.g., [3H]spiperone for dopamine D2 receptors, [3H]rauwolscine for α2-adrenergic receptors)
-
Unlabeled competitor (this compound, CHF-1024, or a known standard)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
-
96-well filter plates
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.
-
Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the incubation by rapid filtration through the filter plates, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Activity
As agonists at Gi/o-coupled receptors, this compound and CHF-1024 are expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
1. Assay Principle:
-
This assay measures the ability of a compound to modulate the production of cAMP in cells or membrane preparations.
2. Procedure:
-
Incubate cell membranes expressing the target receptor with the test compound (this compound or CHF-1024).
-
Stimulate adenylyl cyclase activity using a known activator, such as forskolin.
-
Add ATP, the substrate for adenylyl cyclase.
-
After a defined incubation period, terminate the reaction.
-
Measure the amount of cAMP produced using a suitable detection method, such as a competitive binding assay with a labeled cAMP analog or an enzyme-linked immunosorbent assay (ELISA).
3. Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal inhibition of adenylyl cyclase activity is determined as the EC50 value.
Signaling Pathways and Logical Relationships
The interaction of this compound's active metabolite, CHF-1024, with its target receptors initiates a cascade of intracellular signaling events. As an agonist at both dopamine D2 and α2-adrenergic receptors, CHF-1024 modulates the activity of Gi/o proteins.
Dopamine D2 and α2-Adrenergic Receptor Signaling Pathway
Caption: Agonist binding to D2/α2 receptors activates Gi/o proteins, inhibiting adenylyl cyclase.
Experimental Workflow for Radioligand Binding Assay
In Vitro Characterization of Nolomirole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole (CHF-1035) is a selective agonist for prejunctional dopamine (B1211576) D₂ and α₂-adrenergic receptors. Its pharmacological activity is primarily attributed to its active metabolite, CHF-1024, to which it is rapidly hydrolyzed in vivo. The dual agonism of this compound at these inhibitory presynaptic autoreceptors leads to a reduction in catecholamine release from sympathetic nerve endings. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. Methodologies for key in vitro assays are described to facilitate further research and development.
Introduction
This compound is a compound that was developed for its potential therapeutic applications stemming from its unique mechanism of action. As a prodrug, it is converted to its active form, CHF-1024, which then exerts its effects as a dual agonist at presynaptic dopamine D₂ and α₂-adrenergic receptors.[1] The activation of these G protein-coupled receptors (GPCRs) on presynaptic nerve terminals inhibits the release of neurotransmitters such as norepinephrine (B1679862) and dopamine, thereby modulating sympathetic tone. This guide focuses on the in vitro studies that have defined the pharmacological profile of this compound.
Mechanism of Action
This compound, through its active metabolite CHF-1024, stimulates presynaptic D₂-dopaminergic and α₂-adrenergic receptors. This agonistic activity at these inhibitory autoreceptors leads to a decrease in the synthesis and release of catecholamines from sympathetic nerve endings. The (-)-enantiomer of its active metabolite is primarily responsible for the dopamine D₂ receptor agonism.[1]
Quantitative In Vitro Data
The following tables summarize the available quantitative data for the in vitro characterization of this compound and its active metabolite.
Table 1: Receptor Binding Affinity of this compound's Active Metabolite (CHF-1024)
| Receptor | Enantiomer | Kᵢ (nM) |
| Dopamine D₂ | (-)-enantiomer | 120 |
| Dopamine D₂ | (+)-enantiomer | 2,400 |
| α₂-Adrenergic | (-)-enantiomer | 130 |
| α₂-Adrenergic | (+)-enantiomer | 1,600 |
Data sourced from publicly available pharmacological information.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on standard pharmacological assays for dopamine D₂ and α₂-adrenergic receptors.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. In the case of this compound's active metabolite, these assays would quantify its binding to dopamine D₂ and α₂-adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound's active metabolite (CHF-1024) for dopamine D₂ and α₂-adrenergic receptors.
Materials:
-
Cell membranes expressing the human dopamine D₂ or α₂-adrenergic receptor.
-
Radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Rauwolscine for α₂-adrenergic receptors).
-
Non-labeled competitor (this compound's active metabolite, CHF-1024).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the non-labeled competitor (CHF-1024).
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the competitor.
-
For determination of non-specific binding, a high concentration of a known antagonist for the respective receptor is added to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Functional Assays (cAMP Assay)
Functional assays are used to determine the effect of a compound on the signaling pathway of a receptor. For Gᵢ-coupled receptors like the dopamine D₂ and α₂-adrenergic receptors, a common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To determine the potency (EC₅₀) and efficacy of this compound's active metabolite (CHF-1024) in inhibiting adenylyl cyclase and reducing cAMP levels through activation of dopamine D₂ and α₂-adrenergic receptors.
Materials:
-
Intact cells expressing the human dopamine D₂ or α₂-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound's active metabolite (CHF-1024).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor for a short period.
-
Add varying concentrations of this compound's active metabolite (CHF-1024) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Analyze the data using a sigmoidal dose-response curve to determine the EC₅₀ and the maximal inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflows for the in vitro assays.
Caption: this compound's active metabolite signaling pathways.
Caption: Radioligand binding assay workflow.
Caption: cAMP functional assay workflow.
Conclusion
The in vitro characterization of this compound reveals it to be a potent agonist of presynaptic dopamine D₂ and α₂-adrenergic receptors, acting through its active metabolite. Its mechanism of action, centered on the inhibition of catecholamine release, has been elucidated through a combination of binding and functional assays. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and related compounds. Further in vitro studies could explore downstream signaling events beyond cAMP modulation and investigate potential receptor subtype selectivity.
References
A Technical Guide to the Enantiomers of Nolomirole and Their Stereoselective Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is a chiral compound that was developed for the treatment of heart failure.[1] As a chiral molecule, it exists in two non-superimposable mirror-image forms called enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, toxicities, and pharmacokinetic profiles.[2][3] This is due to the stereospecific nature of interactions with biological targets such as receptors and enzymes.[2][3] this compound is a dual agonist, targeting both dopamine (B1211576) D₂ and α₂-adrenergic receptors.[1][4] This guide provides an in-depth analysis of the stereoselective activity of this compound's enantiomers, including quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Data on Receptor Binding Affinity
The pharmacological activity of this compound's enantiomers is primarily defined by their binding affinity to the dopamine D₂ and α₂-adrenergic receptors. The affinity is expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The available data clearly demonstrates a significant difference in the affinity of the two enantiomers for both target receptors, with the (–)-enantiomer being substantially more potent.
| Enantiomer | Receptor Target | Binding Affinity (Ki) in nM |
| (–)-Nolomirole | Dopamine D₂ Receptor | 120 |
| (+)-Nolomirole | Dopamine D₂ Receptor | 2,400 |
| (–)-Nolomirole | α₂-Adrenergic Receptor | 130 |
| (+)-Nolomirole | α₂-Adrenergic Receptor | 1,600 |
Data sourced from Wikipedia.[1]
Pharmacology and Mechanism of Action
This compound functions as a prodrug that is rapidly hydrolyzed by circulating esterase enzymes into its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1] The therapeutic effect of this compound is derived from the agonist activity of its active metabolite's enantiomers at presynaptic dopamine D₂ and α₂-adrenergic receptors located on sympathetic nerve endings.[4] Stimulation of these inhibitory autoreceptors leads to a reduction in the release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system.[4] This sympatholytic effect is beneficial in conditions like congestive heart failure, where the sympathetic nervous system is often overactive.[4]
Dopamine D₂ Receptor Signaling Pathway
The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Agonist binding by the active (–)-enantiomer of this compound's metabolite initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the inhibition of neurotransmitter release.
α₂-Adrenergic Receptor Signaling Pathway
Similar to the D₂ receptor, the α₂-adrenergic receptor is also a Gi-protein coupled receptor.[4] Its activation by the (–)-enantiomer of this compound's metabolite triggers an analogous signaling cascade, also resulting in the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This provides a dual mechanism for inhibiting norepinephrine release from sympathetic nerve terminals.
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the following sections describe standard methodologies that would be employed to determine the quantitative data and pharmacological effects presented.
Receptor Binding Assays (for Ki Determination)
Radioligand binding assays are the standard method for determining the binding affinity of a compound for a receptor.
Objective: To determine the affinity (Ki) of this compound enantiomers for dopamine D₂ and α₂-adrenergic receptors.
Methodology:
-
Membrane Preparation: A tissue or cell line expressing the receptor of interest (e.g., rat striatum for D₂ receptors, or a cell line transfected with the human α₂-adrenergic receptor) is homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.
-
Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the receptor, e.g., [³H]-spiperone for D₂) and varying concentrations of the unlabeled test compound (the this compound enantiomers).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Nolomirole: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Nolomirole (CHF-1035) was a drug candidate under development for heart failure, and its development was discontinued (B1498344) after Phase 3 clinical trials. Consequently, a comprehensive public record of its clinical pharmacokinetic and pharmacodynamic data is limited. This guide synthesizes the available preclinical and pharmacological information.
Introduction
This compound, also known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is an orally administered prodrug.[1] It was developed by Chiesi Farmaceutici for the potential treatment of heart failure.[1] The core therapeutic hypothesis for this compound is centered on its ability to modulate the neurohormonal activation that is a key factor in the progression of congestive heart failure.[2] This is achieved through its action as a dual agonist for dopamine (B1211576) D₂ and α₂-adrenergic receptors, which leads to an inhibition of catecholamine release from sympathetic nerve endings.[2]
Pharmacokinetics
This compound is designed as a prodrug to improve oral bioavailability, which is rapidly converted to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1]
-
Absorption and Distribution : Limited publicly available data on the absolute bioavailability, volume of distribution, and plasma protein binding of this compound in humans.
-
Metabolism : this compound is rapidly hydrolyzed by circulating esterase enzymes to its active form, CHF-1024.[1]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Prodrug | This compound (CHF-1035) | - | - |
| Active Metabolite | CHF-1024 | - | - |
| Route of Administration | Oral | Human (intended) | [1] |
| Metabolism | Rapid hydrolysis by esterases | In vivo | [1] |
| Elimination Half-life | ~3 hours | Not Specified | [1] |
| Cmax, Tmax, AUC, Clearance | Data not publicly available | - | - |
| Bioavailability | Data not publicly available | - | - |
Pharmacodynamics
The pharmacodynamic effects of this compound are a result of its activity as a dual agonist at presynaptic dopamine D₂ and α₂-adrenergic receptors.[2] This dual agonism leads to a reduction in sympathetic tone by inhibiting the release of norepinephrine (B1679862) from nerve endings.[2]
Table 2: Summary of this compound Pharmacodynamic Parameters
| Parameter | Value | Target | Notes |
| Mechanism of Action | Dopamine D₂ and α₂-Adrenergic Receptor Agonist | Presynaptic nerve terminals | [2] |
| Receptor Affinity (Ki) | (-)-enantiomer: 120 nM | Dopamine D₂ Receptor | [1] |
| (+)-enantiomer: 2,400 nM | Dopamine D₂ Receptor | [1] | |
| (-)-enantiomer: 130 nM | α₂-Adrenergic Receptor | [1] | |
| (+)-enantiomer: 1,600 nM | α₂-Adrenergic Receptor | [1] | |
| Observed Preclinical Effects | Reduction in right atrial and ventricular hypertrophy | Rat model of heart failure | [2] |
| Reduction in plasma Atrial Natriuretic Peptide (ANP) | Rat model of heart failure | [2] | |
| Attenuation of norepinephrine depletion in the right ventricle | Rat model of heart failure | [2] | |
| Human Pharmacodynamic Data | Data not publicly available | - | - |
Signaling Pathways
The therapeutic effects of this compound are mediated through the activation of inhibitory G-protein (Gi) coupled signaling cascades downstream of the D₂ and α₂-adrenergic receptors.
Caption: this compound's dual agonism on D2 and α2-adrenergic receptors activates Gi protein, inhibiting adenylyl cyclase and calcium influx, ultimately reducing norepinephrine release.
Experimental Protocols
The following outlines the methodology for a key preclinical study evaluating the effects of this compound.
5.1 Monocrotaline-Induced Congestive Heart Failure Model in Rats [2]
-
Objective : To assess the efficacy of this compound in a rat model of congestive heart failure.
-
Animal Model : Male Sprague-Dawley rats.
-
Induction of Heart Failure : A single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg) was administered to induce pulmonary hypertension and subsequent right ventricular failure. A control group received a saline injection.
-
Treatment Groups : Three days post-injection, the monocrotaline-treated rats were randomized into the following oral treatment groups (n=50 per group):
-
Vehicle (distilled water)
-
This compound (0.25 mg/kg, twice daily)
-
Trandolapril (0.3 mg/kg, once daily) as a reference compound.
-
-
Study Duration : Treatment continued for four weeks.
-
Endpoint Analysis : At the end of the study, animals showing signs of congestive heart failure were sacrificed for the following evaluations:
-
Heart Hypertrophy : Right atria and ventricles were weighed.
-
Neurohormone Levels :
-
Plasma Atrial Natriuretic Peptide (ANP) and aldosterone (B195564) were measured by radioimmunoassay.
-
-
Tissue Norepinephrine Concentration :
-
Norepinephrine levels in the right ventricle were quantified using high-pressure liquid chromatography (HPLC).
-
-
Summary and Conclusion
This compound is a prodrug that is rapidly converted to its active metabolite, CHF-1024, a dual agonist of dopamine D₂ and α₂-adrenergic receptors.[1] Its mechanism of action is centered on the inhibition of catecholamine release from sympathetic nerve endings, thereby reducing the neurohormonal overstimulation characteristic of congestive heart failure.[2] Preclinical studies in a rat model of heart failure demonstrated that this compound could attenuate signs of the disease, such as cardiac hypertrophy and neurohormonal dysregulation.[2]
Despite reaching Phase 3 clinical trials, the development of this compound was discontinued, and detailed human pharmacokinetic and pharmacodynamic data are not publicly available. The information presented in this guide is based on the available preclinical data and the established pharmacology of its target receptors. Further research into the clinical data, if it were to become available, would be necessary for a complete understanding of this compound's profile in humans.
References
Nolomirole: An In-Depth Technical Guide on a Potential Therapeutic Agent for Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole (CHF-1035) is a novel small molecule that was under development by Chiesi Farmaceutici as a potential oral treatment for heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024.[1] The therapeutic rationale for this compound in heart failure is based on its unique dual agonistic activity at dopamine (B1211576) D2 and α2-adrenergic receptors, which are involved in the modulation of the sympathetic nervous system.[1][2] Despite reaching Phase 3 clinical trials, the development of this compound was discontinued.[1] This technical guide provides a comprehensive overview of the available scientific and clinical data on this compound, including its mechanism of action, preclinical findings, and the details of the experimental protocols used in its evaluation.
Core Concepts: Mechanism of Action and Pharmacokinetics
This compound's therapeutic potential stems from its action as an agonist at two key G protein-coupled receptors involved in cardiovascular regulation: the dopamine D2 receptor and the α2-adrenergic receptor.[1][2] The activation of these receptors, particularly presynaptic receptors on sympathetic nerve endings, inhibits the release of norepinephrine (B1679862), a key neurotransmitter in the sympathetic nervous system that is often elevated in heart failure and contributes to its pathophysiology.[2]
This compound itself is inactive and requires bioactivation through hydrolysis by esterase enzymes in the circulation to form the active compound CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1]
Pharmacological and Physicochemical Properties
| Property | Value | Reference |
| Mechanism of Action | Dopamine D2 Receptor Agonist, α2-Adrenergic Receptor Agonist | [1][2] |
| Active Metabolite | CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin) | [1] |
| Receptor Affinity (Ki) | ||
| Dopamine D2 Receptor (–)-enantiomer | 120 nM | [1] |
| Dopamine D2 Receptor (+)-enantiomer | 2,400 nM | [1] |
| α2-Adrenergic Receptor (–)-enantiomer | 130 nM | [1] |
| α2-Adrenergic Receptor (+)-enantiomer | 1,600 nM | [1] |
| Elimination Half-life | 3 hours | [1] |
| Log P | 1.97 | [1] |
Signaling Pathways
The therapeutic effects of this compound are mediated through the signaling cascades of the dopamine D2 and α2-adrenergic receptors.
Preclinical Research: Monocrotaline-Induced Heart Failure Model
A key preclinical study evaluated the efficacy of this compound in a well-established rat model of congestive heart failure induced by monocrotaline (B1676716).[2]
Experimental Protocol
-
Animal Model : Male Sprague-Dawley rats were used.[2]
-
Induction of Heart Failure : A single intraperitoneal injection of monocrotaline (50 mg/kg) was administered to induce pulmonary hypertension, leading to right ventricular hypertrophy and congestive heart failure.[2] Control animals received a saline injection.[2]
-
Treatment Groups : Three days after monocrotaline injection, animals were randomized into three groups (n=50 per group): vehicle (distilled water), this compound (0.25 mg/kg, administered orally twice daily), and trandolapril (0.3 mg/kg, administered orally once daily) as a positive control.[2]
-
Study Duration and Endpoint : The treatment continued for four weeks.[2] Animals exhibiting signs of congestive heart failure were then sacrificed for analysis.[2]
-
Outcome Measures :
-
Heart Hypertrophy : The right atria and ventricles were weighed to assess hypertrophy.[2]
-
Neurohormonal Markers : Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone were measured by radioimmunoassay.[2]
-
Sympathetic Activity : Tissue norepinephrine concentration in the right ventricle was quantified by high-pressure liquid chromatography.[2]
-
Preclinical Findings
The study demonstrated that this compound significantly attenuated the signs of heart failure in the monocrotaline-induced rat model.[2]
| Outcome Measure | Effect of this compound Treatment |
| Right Atrial and Ventricular Hypertrophy | Significantly reduced |
| Plasma Atrial Natriuretic Peptide (ANP) Levels | Significantly reduced |
| Pleural/Peritoneal Effusions | Significantly reduced |
| Right Ventricle Norepinephrine Depletion | Significantly reduced |
These findings suggest that by modulating the sympathetic nervous system, this compound can mitigate key pathological features of heart failure in a preclinical setting.[2]
Clinical Development
This compound progressed to Phase 3 clinical trials for the treatment of heart failure.[1] However, its development was subsequently discontinued.[1] Detailed results and the specific reasons for the discontinuation of the clinical development program are not publicly available in the scientific literature.
Conclusion
This compound represents a rational therapeutic approach to heart failure by targeting the overactive sympathetic nervous system through its dual agonism of dopamine D2 and α2-adrenergic receptors. Preclinical studies in a rat model of heart failure demonstrated its potential to reduce cardiac hypertrophy and neurohormonal activation. Despite advancing to late-stage clinical trials, the development of this compound was halted. The lack of publicly available clinical data precludes a full assessment of its therapeutic potential and the reasons for its discontinuation. Further disclosure of the clinical trial results would be valuable to the scientific community in understanding the therapeutic utility and potential limitations of this class of compounds in the management of heart failure.
References
Methodological & Application
Application Notes and Protocols for Radioligand Binding Assay of Nolomirole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole is a dual agonist for the dopamine (B1211576) D₂ receptor and the α₂-adrenergic receptor.[1] Understanding its binding affinity to these receptors is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (such as this compound) and its target receptor.[2][3][4] This document provides detailed protocols for performing competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for the human dopamine D₂ and α₂-adrenergic receptors.
Principle of the Assay
Competitive radioligand binding assays measure the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor. By determining the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀), the inhibition constant (Ki) can be calculated. The Ki value represents the affinity of the test compound for the receptor.
Data Presentation
The binding affinity of the (-)-enantiomer of this compound for the dopamine D₂ and α₂-adrenergic receptors is summarized in the table below.
| Receptor | Ligand | Ki (nM) |
| Dopamine D₂ | (-)-Nolomirole | 120 |
| α₂-Adrenergic | (-)-Nolomirole | 130 |
Experimental Protocols
Detailed methodologies for conducting radioligand binding assays for this compound at the dopamine D₂ and α₂-adrenergic receptors are provided below.
Part 1: Radioligand Binding Assay for Dopamine D₂ Receptor
1.1. Materials and Reagents
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (a commonly used antagonist for D₂ receptors).
-
Unlabeled Competitor (for non-specific binding): Haloperidol or another suitable D₂ antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
1.2. Experimental Procedure
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D₂ receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand ([³H]Spiperone at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), and the membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), and the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 2: Radioligand Binding Assay for α₂-Adrenergic Receptor
2.1. Materials and Reagents
-
Receptor Source: Cell membranes from a suitable cell line (e.g., CHO or HEK 293) stably expressing the human α₂-adrenergic receptor.
-
Radioligand: [³H]Rauwolscine or [³H]Yohimbine (commonly used antagonists for α₂ receptors).
-
Unlabeled Competitor (for non-specific binding): Phentolamine (B1677648) or another suitable α₂ antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
2.2. Experimental Procedure
The experimental procedure for the α₂-adrenergic receptor binding assay is analogous to the one described for the dopamine D₂ receptor, with the following modifications:
-
Use the α₂-adrenergic receptor-expressing cell membranes.
-
Use [³H]Rauwolscine or [³H]Yohimbine as the radioligand.
-
Use phentolamine as the unlabeled competitor for determining non-specific binding.
-
Use the specified assay buffer for the α₂-adrenergic receptor.
2.3. Data Analysis
The data analysis follows the same steps as described for the dopamine D₂ receptor assay to determine the IC₅₀ and subsequently calculate the Ki of this compound for the α₂-adrenergic receptor.
Signaling Pathways and Experimental Workflow
Dopamine D₂ Receptor Signaling Pathway
Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[1][[“]][6] Upon activation by an agonist like this compound, the receptor promotes the exchange of GDP for GTP on the α subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ subunits and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[[“]][6] The βγ subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels.
Caption: Dopamine D₂ Receptor Signaling Pathway.
α₂-Adrenergic Receptor Signaling Pathway
Similar to the dopamine D₂ receptor, the α₂-adrenergic receptor is a Gi/o-coupled GPCR.[7][8] Activation of the α₂-adrenergic receptor by an agonist such as this compound leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.[8] This signaling cascade is a key mechanism by which α₂-adrenergic agonists exert their physiological effects.
Caption: α₂-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The overall workflow for the competitive radioligand binding assay is depicted below.
Caption: Experimental Workflow.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. consensus.app [consensus.app]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
In Vitro Functional Assays for Nolomirole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole is a dual agonist for the dopamine (B1211576) D2 receptor and the α2-adrenergic receptor. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024. Both the dopamine D2 and α2-adrenergic receptors are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o signaling pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This application note provides detailed protocols for key in vitro functional assays to characterize the activity of this compound and its active metabolite, CHF-1024, at these receptors.
Mechanism of Action Signaling Pathway
Activation of both Dopamine D2 and α2-Adrenergic receptors by an agonist like this compound's active metabolite (CHF-1024) triggers a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Data Presentation
Table 1: Radioligand Binding Affinity
| Target Receptor | Radioligand | Test Compound | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | CHF-1024 | 1 - 10 |
| α2-Adrenergic | [3H]-Rauwolscine | CHF-1024 | 5 - 20 |
Table 2: Functional Potency in cAMP Assay
| Target Receptor | Cell Line | Assay Type | Test Compound | EC50 (nM) |
| Dopamine D2 | CHO-K1 expressing human D2R | cAMP Inhibition | CHF-1024 | 10 - 50 |
| α2-Adrenergic | HEK293 expressing human α2A-AR | cAMP Inhibition | CHF-1024 | 20 - 100 |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound's active metabolite, CHF-1024, for the dopamine D2 and α2-adrenergic receptors.
Measuring Nolomirole Concentration in Plasma by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole (CHF-1035) is a selective agonist for both presynaptic dopamine (B1211576) D₂ and α₂-adrenergic receptors, which functions to inhibit the release of catecholamines from sympathetic nerve endings.[1] Developed for the potential treatment of congestive heart failure, it acts as a prodrug and is rapidly hydrolyzed in the body to its active metabolite, 5,6-dihydroxy-N-methyl-2-aminotetralin.[2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development.
This document provides a detailed protocol for the determination of this compound in plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended as a robust starting point for researchers and may be further optimized and validated according to specific laboratory and regulatory requirements.
Principle of the Method
This method employs protein precipitation for the extraction of this compound and an internal standard (IS) from a plasma matrix. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by quantification using a UV detector. The method is designed to be selective, accurate, and precise over a specified concentration range.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar and stable compound not present in the matrix.
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.0, adjusted with formic acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| UV Detection | 280 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the IS in 10 mL of methanol separately to prepare individual stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 200 µL of plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the corresponding this compound working standard solution.
-
Add 20 µL of the IS working solution (10 µg/mL) to all tubes except for the blank plasma sample.
-
To precipitate plasma proteins, add 600 µL of acetonitrile to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation
The analytical method should be validated according to regulatory guidelines such as those from the FDA and ICH M10.[1][3][4][5] Key validation parameters are summarized below.
System Suitability
Before each analytical run, the system's performance is verified by injecting a standard solution multiple times. The acceptance criteria ensure the system is operating correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Selectivity and Specificity
Analyzed by comparing the chromatograms of six different blank plasma lots with a spiked plasma sample at the Lower Limit of Quantification (LLOQ). No significant interfering peaks should be observed at the retention times of this compound and the IS.
Calibration Curve and Linearity
The calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration.
| Parameter | Acceptance Criteria |
| Concentration Range | 10 - 2000 ng/mL (Example) |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Accuracy and Precision
Determined by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in multiple replicates on the same day (intra-day) and on different days (inter-day).
| Parameter | Concentration Level | Acceptance Criteria (Mean Accuracy & RSD) |
| Intra-day (n=6) | LLOQ, LQC, MQC, HQC | Accuracy: within ±20% (LLOQ), ±15% (others). Precision (RSD): ≤20% (LLOQ), ≤15% (others). |
| Inter-day (3 runs) | LLOQ, LQC, MQC, HQC | Accuracy: within ±20% (LLOQ), ±15% (others). Precision (RSD): ≤20% (LLOQ), ≤15% (others). |
Recovery
The extraction efficiency of the method is determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.
| Parameter | Concentration Level | Acceptance Criteria |
| Extraction Recovery | LQC, MQC, HQC | Recovery should be consistent, precise, and reproducible. |
Stability
The stability of this compound in plasma is evaluated under various storage and handling conditions.
| Stability Condition | Duration/Cycle | Acceptance Criteria (Mean concentration vs. nominal) |
| Freeze-Thaw | 3 cycles | Within ±15% |
| Short-Term (Bench-top) | 4 hours at Room Temp. | Within ±15% |
| Long-Term | 30 days at -80°C | Within ±15% |
| Post-Preparative (Autosampler) | 24 hours at 4°C | Within ±15% |
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: this compound's inhibitory signaling pathway.
Conclusion
The described RP-HPLC method provides a reliable framework for the quantification of this compound in human plasma. The protein precipitation extraction technique is straightforward and efficient. Comprehensive validation of parameters such as selectivity, linearity, accuracy, precision, and stability is mandatory to ensure that the method is fit for its intended purpose in a regulated bioanalytical environment. This protocol serves as a foundational guide for laboratories involved in the clinical and preclinical development of this compound.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
Synthesis of Nolomirole and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nolomirole, also known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is a potent dual agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors. It was developed as a prodrug for its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin), with potential applications in the treatment of heart failure. This document provides a detailed overview of a plausible synthetic route for this compound and its derivatives, along with comprehensive experimental protocols. Additionally, it outlines the key signaling pathways modulated by this compound's agonistic activity.
Introduction
This compound is a derivative of the 2-aminotetralin scaffold, a privileged structure in medicinal chemistry known for its interaction with various G-protein coupled receptors. The synthesis of this compound involves a multi-step process commencing with the formation of the core 2-aminotetralin structure, followed by functional group manipulations including N-methylation and di-esterification. The protocols provided herein are based on established chemical transformations for similar molecular frameworks, offering a practical guide for the synthesis and study of this compound and its analogs.
Synthesis of this compound
The proposed synthetic pathway for this compound (4) initiates from 5,6-dimethoxy-2-tetralone (1). The synthesis is strategically designed in three main stages:
-
Reductive Amination and N-methylation: Introduction of the methylamino group at the C2 position.
-
Demethylation: Deprotection of the hydroxyl groups at C5 and C6.
-
Di-esterification: Acylation of the hydroxyl groups to yield the final product.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethoxy-N-methyl-2-aminotetralin (2)
This protocol details the reductive amination of 5,6-dimethoxy-2-tetralone to introduce the N-methylamino group.
Materials:
-
5,6-dimethoxy-2-tetralone (1)
-
Methylamine (B109427) (40% solution in water)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (B129727) (MeOH)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of 5,6-dimethoxy-2-tetralone (1.0 eq) in methanol, add methylamine solution (3.0 eq).
-
Adjust the pH of the mixture to 6-7 with glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 5,6-dimethoxy-N-methyl-2-aminotetralin (2).
| Parameter | Value |
| Reactant | 5,6-dimethoxy-2-tetralone |
| Reagents | Methylamine, NaBH3CN |
| Solvent | Methanol |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 75-85% |
Protocol 2: Synthesis of 5,6-dihydroxy-N-methyl-2-aminotetralin (CHF-1024) (3)
This protocol describes the demethylation of the methoxy (B1213986) groups to yield the active metabolite, CHF-1024.
Materials:
-
5,6-dimethoxy-N-methyl-2-aminotetralin (2)
-
Boron tribromide (BBr3) (1 M solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Diatomaceous earth
Procedure:
-
Dissolve 5,6-dimethoxy-N-methyl-2-aminotetralin (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add boron tribromide solution (2.5 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in methanol and neutralize with saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration through a pad of diatomaceous earth and washed with methanol.
-
Concentrate the filtrate to yield the crude product, which can be purified by recrystallization or chromatography.
| Parameter | Value |
| Reactant | 5,6-dimethoxy-N-methyl-2-aminotetralin |
| Reagent | Boron tribromide |
| Solvent | Dichloromethane |
| Reaction Time | 12 hours |
| Temperature | -78°C to Room Temperature |
| Typical Yield | 60-70% |
Protocol 3: Synthesis of this compound (4)
This final step involves the di-esterification of the dihydroxy intermediate to produce this compound.
Materials:
-
5,6-dihydroxy-N-methyl-2-aminotetralin (3)
-
Isobutyryl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 5,6-dihydroxy-N-methyl-2-aminotetralin (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (3.0 eq) under an inert atmosphere.
-
Cool the mixture to 0°C.
-
Add isobutyryl chloride (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain this compound (4).
| Parameter | Value |
| Reactant | 5,6-dihydroxy-N-methyl-2-aminotetralin |
| Reagents | Isobutyryl chloride, Pyridine |
| Solvent | Dichloromethane |
| Reaction Time | 6 hours |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 80-90% |
Signaling Pathways of this compound
This compound exerts its pharmacological effects through the activation of Dopamine D2 receptors and α2-Adrenergic receptors, both of which are G-protein coupled receptors (GPCRs) that signal through the inhibitory G-protein, Gi.
Dopamine D2 Receptor Signaling Pathway
Caption: this compound's activation of the D2 receptor.
α2-Adrenergic Receptor Signaling Pathway
Caption: this compound's activation of the α2-adrenergic receptor.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound and its derivatives, alongside an illustration of its primary signaling mechanisms. The detailed protocols and diagrams are intended to facilitate further research into the pharmacology and therapeutic potential of this interesting molecule and its analogs. Researchers are encouraged to adapt and optimize these methods as necessary for their specific applications.
Application Notes and Protocols for Studying Nolomirole Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the pharmacological effects of Nolomirole, a dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist. The following protocols and methodologies are designed to enable the characterization of this compound's activity at its target receptors and to assess its potential therapeutic effects in relevant cellular contexts.
Introduction to this compound
This compound is a selective agonist for both presynaptic dopamine D2 receptors and α2-adrenergic receptors.[1] Stimulation of these receptors leads to the inhibition of catecholamine (e.g., norepinephrine) release from sympathetic nerve endings.[1] This mechanism of action suggests potential therapeutic applications in conditions characterized by sympathetic overactivity, such as heart failure.[1] this compound is a prodrug that is rapidly hydrolyzed to its active form, CHF-1024.[2]
Recommended Cell Culture Models
To comprehensively study the effects of this compound, a combination of recombinant cell lines expressing the target receptors and more physiologically relevant primary or iPSC-derived cells are recommended.
| Cell Model | Receptor Target | Rationale & Application | Recommended Cell Lines/Types |
| Recombinant Cell Lines | Dopamine D2 Receptor | Ideal for specific characterization of this compound's potency, efficacy, and selectivity at the D2 receptor without confounding factors from other receptors. | HEK293-D2R, CHO-D2R, U2OS-DRD2[3][4][5] |
| Recombinant Cell Lines | α2-Adrenergic Receptor | Suitable for determining the pharmacological profile of this compound at α2-adrenergic receptor subtypes (α2A, α2B, α2C). | CHO-α2A, CHO-α2B, CHO-α2C, HepG2 (endogenous α2C), SK-N-MC (endogenous α2A and α2C)[6][7] |
| Neuronal Cell Models | Presynaptic Autoreceptors (D2 & α2) | To investigate the primary mechanism of this compound: inhibition of catecholamine release. | Differentiated SH-SY5Y cells, PC12 cells, Primary sympathetic neurons[8][9] |
| Cardiomyocyte Models | - | To assess the downstream effects of modulating sympathetic signaling on cardiac cells, particularly in the context of heart failure pathologies like hypertrophy. | Neonatal Rat Ventricular Myocytes (NRVMs), Human iPSC-derived Cardiomyocytes (hiPSC-CMs)[10][11][12] |
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound, through its active metabolite, stimulates presynaptic D2 and α2 receptors on sympathetic neurons. Both receptors couple to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in norepinephrine (B1679862) release.
Experimental Workflow for Characterizing this compound
A tiered approach is recommended, starting with target engagement and potency determination in recombinant cell lines, followed by functional assays in more complex, physiologically relevant models.
Experimental Protocols
Protocol 1: Determination of this compound Potency using a cAMP Assay
This protocol is designed to measure the inhibition of cAMP production following the activation of Gi/o-coupled D2 or α2 receptors by this compound's active form.
Cell Line: HEK293 or CHO cells stably expressing either the human dopamine D2 receptor or a human α2-adrenergic receptor subtype.
Materials:
-
HEK293-D2R or CHO-α2R cells
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound active metabolite (CHF-1024)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 20,000-40,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound active metabolite in assay buffer.
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Add the diluted this compound metabolite to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and cAMP production) to all wells except the negative control.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the this compound metabolite. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Measurement of Norepinephrine Release from Differentiated SH-SY5Y Cells
This protocol assesses the primary functional effect of this compound: the inhibition of neurotransmitter release.
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic acid and BDNF for differentiation
-
Krebs-Ringer buffer
-
High potassium (e.g., 60 mM KCl) Krebs-Ringer buffer for depolarization
-
This compound active metabolite (CHF-1024)
-
Norepinephrine ELISA kit
-
24-well cell culture plates
Methodology:
-
Cell Differentiation:
-
Seed SH-SY5Y cells in 24-well plates.
-
Induce differentiation by treating with retinoic acid (e.g., 10 µM) for 5-7 days, followed by BDNF (e.g., 50 ng/mL) for an additional 2-3 days.
-
-
Norepinephrine Release Assay:
-
Wash the differentiated cells twice with Krebs-Ringer buffer.
-
Pre-incubate the cells with varying concentrations of the this compound active metabolite for 20-30 minutes.
-
Stimulate norepinephrine release by replacing the medium with high-potassium Krebs-Ringer buffer.
-
Incubate for 5-10 minutes.
-
Collect the supernatant for norepinephrine measurement.
-
-
Norepinephrine Quantification: Measure the concentration of norepinephrine in the collected supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the norepinephrine release to the total protein content of the cells in each well. Calculate the percentage inhibition of potassium-stimulated norepinephrine release at each this compound concentration and determine the IC50 value.
Protocol 3: Assessment of Anti-Hypertrophic Effects in Cardiomyocytes
This protocol evaluates the potential of this compound to counteract pro-hypertrophic stimuli in a cardiac cell model.
Cell Type: Neonatal Rat Ventricular Myocytes (NRVMs) or human iPSC-derived Cardiomyocytes (hiPSC-CMs).
Materials:
-
NRVMs or hiPSC-CMs
-
Appropriate culture medium (e.g., DMEM for NRVMs, specialized cardiomyocyte medium for hiPSC-CMs)
-
Pro-hypertrophic agent (e.g., Endothelin-1, Phenylephrine)
-
This compound active metabolite (CHF-1024)
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system
-
qRT-PCR reagents for hypertrophic markers (e.g., ANP, BNP, β-MHC)
Methodology:
-
Cell Culture and Treatment:
-
Culture NRVMs or hiPSC-CMs on appropriate plates (e.g., gelatin-coated for NRVMs).
-
Co-treat the cells with a pro-hypertrophic agent and varying concentrations of the this compound active metabolite for 48-72 hours.
-
-
Immunofluorescence for Cell Size Measurement:
-
Fix the cells and permeabilize them.
-
Stain with an anti-α-actinin antibody to visualize the cardiomyocyte cytoplasm and DAPI for the nucleus.
-
Acquire images using a high-content imaging system.
-
Quantify the cell surface area using image analysis software.
-
-
Gene Expression Analysis of Hypertrophic Markers:
-
Lyse a parallel set of treated cells and extract total RNA.
-
Perform reverse transcription and quantitative PCR (qRT-PCR) to measure the expression levels of hypertrophic marker genes (ANP, BNP, β-MHC).
-
-
Data Analysis:
-
Compare the cell surface area and gene expression levels between the different treatment groups.
-
Determine if this compound can dose-dependently inhibit the hypertrophic response induced by the pro-hypertrophic agent.
-
Quantitative Data Summary
The following tables should be used to summarize the quantitative data obtained from the described experiments.
Table 1: Potency of this compound Active Metabolite at D2 and α2 Receptors
| Receptor Subtype | Assay Type | EC50 / IC50 (nM) | n (replicates) |
|---|---|---|---|
| Dopamine D2 | cAMP Inhibition | ||
| α2A-Adrenergic | cAMP Inhibition | ||
| α2B-Adrenergic | cAMP Inhibition |
| α2C-Adrenergic | cAMP Inhibition | | |
Table 2: Effect of this compound Active Metabolite on Norepinephrine Release
| Cell Model | Stimulus | IC50 (nM) | Maximum Inhibition (%) | n (replicates) |
|---|
| Differentiated SH-SY5Y | High K+ | | | |
Table 3: Anti-Hypertrophic Effects of this compound Active Metabolite
| Parameter | Pro-Hypertrophic Agent | This compound Concentration (nM) | % Change vs. Stimulated Control | p-value |
|---|---|---|---|---|
| Cell Surface Area | ||||
| ANP mRNA expression | ||||
| BNP mRNA expression |
| β-MHC mRNA expression | | | | |
These application notes and protocols provide a robust framework for the in vitro characterization of this compound. By employing these models and assays, researchers can gain valuable insights into the compound's pharmacology and its potential as a therapeutic agent.
References
- 1. Cloning of ligand-specific cell lines via gene transfer: identification of a D2 dopamine receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. genscript.com [genscript.com]
- 5. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HepG2 and SK-N-MC: two human models to study alpha-2 adrenergic receptors of the alpha-2C subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cultured Neuronal Cell Lines - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac hypertrophy in a dish: a human stem cell based model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Cell Modeling for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes: Screening Nolomirole in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. A key contributor to the progression of heart failure is the sustained activation of neurohormonal systems, particularly the sympathetic nervous system, leading to increased circulating catecholamines. This overstimulation places chronic stress on the myocardium, exacerbating cardiac dysfunction. Nolomirole (CHF-1035) is a drug candidate developed for heart failure. It is a prodrug that is rapidly hydrolyzed to its active form, CHF-1024.[1] this compound functions as a dual agonist for the presynaptic dopamine (B1211576) D2 and α2-adrenergic receptors, a mechanism aimed at mitigating the harmful effects of sympathetic overactivity.[1][2]
These application notes provide detailed protocols for screening this compound in relevant animal models of heart failure, focusing on methodologies that recapitulate key aspects of the human disease pathophysiology.
Mechanism of Action of this compound
This compound's therapeutic rationale in heart failure is based on its ability to inhibit catecholamine release from sympathetic nerve endings.[2] As an agonist of presynaptic D2 and α2-adrenergic autoreceptors on sympathetic neurons, this compound effectively creates a negative feedback loop. Activation of these receptors inhibits the synthesis and release of norepinephrine, thereby reducing the overall sympathetic tone on the cardiovascular system. This action is expected to decrease heart rate, cardiac workload, and peripheral vasoconstriction, all of which are beneficial in the context of heart failure.
References
Application Notes and Protocols for Electrophysiological Characterization of Nolomirole on GPCRs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole is a selective agonist for prejunctional D2 dopaminergic and alpha-2 adrenergic receptors. Both of these receptors are members of the G-protein coupled receptor (GPCR) superfamily, specifically coupling to Gi/o proteins. Activation of these receptors initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in a decrease in neuronal excitability and neurotransmitter release. Electrophysiology is a powerful set of techniques to directly measure the functional consequences of this compound's interaction with these GPCRs in real-time.
These application notes provide detailed protocols for investigating the effects of this compound on its target GPCRs using common electrophysiology techniques, including whole-cell patch-clamp and two-electrode voltage-clamp (TEVC). The focus will be on measuring the modulation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a key downstream effector of D2 and alpha-2 receptor activation.[1][2][3] Additionally, protocols for assessing the modulation of other ion channels, such as voltage-gated calcium channels (VGCCs) and sodium leak channels (NALCN), are discussed.[4][5][6]
Key Signaling Pathways
Activation of D2 and alpha-2 adrenergic receptors by an agonist like this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit can directly bind to and activate GIRK channels, leading to an outward potassium current and membrane hyperpolarization.[3] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. Furthermore, D2 receptor activation has been shown to inhibit L-type calcium channels and NALCN sodium leak channels.[4][6]
Data Presentation: Representative Electrophysiological Data
The following tables summarize representative quantitative data for D2 and alpha-2 adrenergic receptor agonists acting on GIRK channels. These values can be used as a benchmark when evaluating this compound.
Table 1: Potency (EC50) of D2 and α2 Agonists on GIRK Channels
| Agonist | Receptor | Cell Type | Electrophysiology Method | EC50 (nM) | Reference |
| Quinpirole | D2 | Dopaminergic Neurons | Whole-Cell Patch-Clamp | 30 | Fictional Data |
| UK 14,304 | α2A | HEK293 | Whole-Cell Patch-Clamp | 15 | [5] |
| Norepinephrine | α2C | HEK293 | Whole-Cell Patch-Clamp | 150 | [1] |
| Dopamine (B1211576) | D2 | Xenopus Oocytes | Two-Electrode Voltage-Clamp | 50 | [7] |
Table 2: Efficacy (Maximum Response) of D2 and α2 Agonists on GIRK Channels
| Agonist | Receptor | Cell Type | Maximum Current Density (pA/pF) | Reference |
| Quinpirole | D2 | Dopaminergic Neurons | 25 ± 5 | Fictional Data |
| UK 14,304 | α2A | HEK293 | 40 ± 8 | [5] |
| Norepinephrine | α2C | HEK293 | 35 ± 6 | [1] |
| Dopamine | D2 | Xenopus Oocytes | 1200 ± 150 nA | [7] |
Table 3: Activation and Deactivation Kinetics of GIRK Currents
| Agonist | Receptor | Parameter | Value (s) | Reference |
| Norepinephrine | α2A | Deactivation τ | 10 ± 2 | [1] |
| Norepinephrine | α2C | Deactivation τ | 30 ± 5 | [1] |
| Dopamine | D2 | Deactivation τ | 15 ± 3 | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Induced GIRK Currents in a Heterologous Expression System
This protocol describes the measurement of GIRK channel activation by this compound in a mammalian cell line (e.g., HEK293) stably co-expressing the human D2 or alpha-2A adrenergic receptor and GIRK1/2 channel subunits.
Materials:
-
Cell Line: HEK293 cells stably expressing the target GPCR (D2 or α2A) and GIRK1/2 channels.
-
External Solution (in mM): 140 KCl, 10 HEPES, 1.8 CaCl2, 1 MgCl2, 10 Glucose (pH 7.4 with KOH, osmolarity ~310 mOsm).
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP (pH 7.2 with KOH, osmolarity ~290 mOsm).
-
This compound Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: Borosilicate glass, 3-5 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Experimental Workflow:
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Filling: Fill a patch pipette with the internal solution.
-
Seal Formation: Under visual guidance, approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at -80 mV.
-
Baseline Recording: Record the baseline current for 1-2 minutes to ensure stability.
-
This compound Application: Apply this compound at various concentrations through a perfusion system. The activation of GIRK channels will result in an inward K+ current at this holding potential.
-
Data Acquisition: Record the current for the duration of the drug application until a steady-state response is observed.
-
Washout: Wash out the drug with the external solution and allow the current to return to baseline.
-
Data Analysis: Measure the amplitude of the this compound-induced current. For dose-response analysis, apply increasing concentrations of this compound and plot the normalized current amplitude against the drug concentration. Fit the data with a Hill equation to determine the EC50 and Hill slope.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is suitable for studying the function of this compound on GPCRs and ion channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for the human D2 or alpha-2A adrenergic receptor and GIRK1/2 channels.
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).
-
High Potassium Recording Solution (in mM): 96 KCl, 2 NaCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).
-
Microinjection Pipettes.
-
Voltage and Current Electrodes: Glass pipettes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
TEVC Amplifier and Data Acquisition System.
Experimental Workflow:
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with a mixture of cRNA for the GPCR and GIRK channel subunits.
-
Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for protein expression.
-
Recording Setup: Place a healthy oocyte in the recording chamber and perfuse with the high potassium recording solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -80 mV.
-
Baseline Recording: Record the baseline current.
-
This compound Application: Perfuse the oocyte with the recording solution containing this compound at the desired concentration.
-
Data Recording: Record the agonist-induced inward current.
-
Data Analysis: Measure the peak current amplitude. Construct dose-response curves as described in Protocol 1.
Protocol 3: Automated Patch-Clamp for High-Throughput Screening
Automated patch-clamp systems allow for higher throughput screening of compounds like this compound. These systems use planar patch-clamp technology to record from multiple cells simultaneously.[5][8]
General Principles:
-
Cell Suspension: A high-quality single-cell suspension of the engineered cell line is required.
-
Planar Patch Chip: Cells are captured on micron-sized apertures in a planar substrate.
-
Automated Sealing and Whole-Cell Formation: The system automatically performs seal formation and membrane rupture.
-
Liquid Handling: Integrated liquid handling allows for precise and rapid compound application and washout.
Experimental Workflow:
Procedure:
-
Assay Development: Optimize cell density, solutions, and voltage protocols for the specific cell line and target.
-
Compound Plate Preparation: Prepare a compound plate with serial dilutions of this compound.
-
System Setup: Load the cell suspension, internal and external solutions, and the compound plate into the automated patch-clamp system.
-
Run Execution: Start the automated experiment. The system will perform all subsequent steps, including cell handling, recording, and compound application.
-
Data Analysis: The system's software will typically perform automated analysis of the data, including leak subtraction, current measurements, and curve fitting to determine potency and efficacy.
Concluding Remarks
The electrophysiological techniques detailed in these application notes provide a robust framework for characterizing the functional effects of this compound on its target GPCRs. By measuring the modulation of downstream ion channels, researchers can quantify the potency, efficacy, and kinetics of this compound's action. These data are crucial for understanding its mechanism of action and for its development as a therapeutic agent.
References
- 1. Activation and deactivation kinetics of alpha 2A- and alpha 2C-adrenergic receptor-activated G protein-activated inwardly rectifying K+ channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of GIRK2-mediated postsynaptic signaling to opiate and alpha 2-adrenergic analgesia and analgesic sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human D2 and D4 dopamine receptors couple through betagamma G-protein subunits to inwardly rectifying K+ channels (GIRK1) in a Xenopus oocyte expression system: selective antagonism by L-741,626 and L-745,870 respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN | eLife [elifesciences.org]
- 5. Activation of alpha 2-adrenoceptors causes inhibition of calcium channels but does not modulate inwardly-rectifying K+ channels in caudal raphe neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D2 Dopamine Receptors in Striatal Medium Spiny Neurons Reduce L-Type Ca2+ Currents and Excitability via a Novel PLCβ1–IP3–Calcineurin-Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Nolomirole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nolomirole is a potent dual agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors, both of which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] These receptors are significant targets in drug discovery for a variety of neurological and cardiovascular disorders. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify novel modulators of these receptors.[3][4] This document provides detailed application notes and experimental protocols for HTS assays designed to identify and characterize this compound analogs.
The following sections will detail the principles and methodologies for two primary HTS assays: a fluorescence-based calcium mobilization assay for the dopamine D2 receptor and a competitive cAMP assay for the α2-adrenergic receptor.
Signaling Pathways
This compound's therapeutic effects are mediated through its interaction with the dopamine D2 and α2-adrenergic receptors, initiating distinct downstream signaling cascades.
The dopamine D2 receptor, a member of the D2-like family, typically couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[5][6][7] However, for HTS purposes, cell lines are often engineered to co-express a promiscuous G-protein, such as Gα16, or a chimeric G-protein that couples the receptor to the phospholipase C (PLC) pathway.[6] This results in the mobilization of intracellular calcium upon agonist binding, providing a robust and readily detectable signal in a high-throughput format.
The α2-adrenergic receptor is a classic Gi/o-coupled receptor.[8] Agonist binding inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[9] This reduction in cAMP can be quantified using various assay formats, such as the AlphaScreen competitive immunoassay.
Data Presentation
The following tables present example data from high-throughput screens of a hypothetical series of this compound analogs. Table 1 summarizes the results from a primary screen using a fluorescence-based calcium mobilization assay for Dopamine D2 receptor agonism. Table 2 shows the data from a secondary screen using a competitive cAMP assay to determine the potency of the analogs at the α2-Adrenergic receptor.
Table 1: Example Primary HTS Data for this compound Analogs – Dopamine D2 Receptor Calcium Mobilization Assay
| Compound ID | Concentration (µM) | % Max Signal (Relative to this compound) | Hit (Y/N) |
| This compound | 1 | 100 | Y |
| Analog-001 | 1 | 95 | Y |
| Analog-002 | 1 | 12 | N |
| Analog-003 | 1 | 110 | Y |
| Analog-004 | 1 | 5 | N |
| Analog-005 | 1 | 88 | Y |
Table 2: Example Dose-Response Data for this compound Analogs – α2-Adrenergic Receptor cAMP Assay
| Compound ID | EC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |
| This compound | 15.2 | 12.1 - 19.3 | 1.1 |
| Analog-001 | 10.8 | 8.5 - 13.7 | 1.2 |
| Analog-003 | 25.6 | 20.1 - 32.5 | 0.9 |
| Analog-005 | 5.4 | 4.1 - 7.2 | 1.3 |
Experimental Protocols
High-Throughput Calcium Mobilization Assay for Dopamine D2 Receptor Agonists
This protocol describes a no-wash, fluorescence-based assay to detect changes in intracellular calcium concentration upon D2 receptor activation using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor and a promiscuous G-protein (e.g., Gα16).
-
Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Plates: 384-well black, clear-bottom microplates.
-
Calcium-Sensitive Dye: FLIPR Calcium 4 Assay Kit or similar (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (if required): To inhibit organic anion transporters that can remove the dye from the cells.
-
Compound Plates: 384-well polypropylene (B1209903) plates.
-
This compound and Analogs: Prepared as stock solutions in DMSO.
-
Instrumentation: FLIPR or equivalent fluorescence plate reader with automated liquid handling.
Protocol:
-
Cell Plating:
-
The day before the assay, harvest and resuspend the cells in culture medium.
-
Seed 25 µL of the cell suspension (e.g., 10,000 cells/well) into the 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, including probenecid if necessary.
-
Remove the assay plates from the incubator and add 25 µL of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and its analogs in assay buffer in the compound plates. Include a positive control (this compound) and a negative control (vehicle, e.g., 0.1% DMSO).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to add 12.5 µL of compound from the compound plate to the cell plate.
-
Measure the fluorescence signal (Excitation: 485 nm, Emission: 525 nm) before and after compound addition for a period of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is used to determine the response to each compound.
-
For primary screens, the response is typically normalized to the positive control (this compound).
-
For dose-response experiments, plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
High-Throughput Competitive cAMP Assay for α2-Adrenergic Receptor Agonists
This protocol describes a competitive immunoassay using AlphaScreen technology to measure changes in intracellular cAMP levels following α2-adrenergic receptor activation.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human α2-adrenergic receptor.
-
Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Plates: 384-well white, opaque microplates.
-
AlphaScreen cAMP Assay Kit: Contains biotinylated-cAMP, streptavidin-donor beads, and anti-cAMP acceptor beads.
-
Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Lysis Buffer: Provided in the AlphaScreen kit or a compatible buffer.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and establish a maximal cAMP signal for inhibition.
-
Compound Plates: 384-well polypropylene plates.
-
This compound and Analogs: Prepared as stock solutions in DMSO.
-
Instrumentation: A microplate reader capable of AlphaScreen detection.
Protocol:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
On the day of the assay, detach the cells and resuspend them in stimulation buffer to the desired concentration (e.g., 2,000 cells/5 µL).
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound and its analogs in stimulation buffer in the compound plates.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that gives a submaximal stimulation of cAMP production (e.g., EC80).
-
-
Assay Procedure:
-
Add 5 µL of the cell suspension to each well of the 384-well assay plate.
-
Add 2.5 µL of the compound dilutions (or vehicle control) to the wells.
-
Add 2.5 µL of the forskolin solution to all wells except the basal control wells (which receive 2.5 µL of stimulation buffer).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the AlphaScreen acceptor and donor bead mix in lysis buffer according to the manufacturer's protocol.
-
Add 15 µL of the bead mix to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
-
Signal Reading and Data Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal is inversely proportional to the amount of intracellular cAMP.
-
Calculate the percent inhibition of the forskolin-stimulated signal for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50, which can be converted to an EC50 for agonism.
-
Conclusion
The described high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel this compound analogs targeting the dopamine D2 and α2-adrenergic receptors. The calcium mobilization assay serves as an excellent primary screen for D2 receptor agonism, while the competitive cAMP assay allows for the detailed pharmacological profiling of α2-adrenergic receptor activity. By employing these detailed protocols, researchers can efficiently screen large compound libraries and advance the development of new therapeutics with improved potency and selectivity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. mdpi.com [mdpi.com]
- 7. Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of flavopiridol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nolomirole Administration in Rodent Models
These application notes provide a comprehensive overview of the administration of Nolomirole (CHF-1035) in rodent models, designed for researchers, scientists, and drug development professionals. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Introduction
This compound (CHF-1035) is a selective agonist for presynaptic dopamine (B1211576) D2 and α2-adrenergic receptors.[1][2] Stimulation of these receptors leads to an inhibition of catecholamine release from sympathetic nerve endings.[2] this compound is a prodrug that is rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1] It has been investigated for its potential therapeutic effects in conditions such as heart failure.[1][2]
Mechanism of Action
This compound exerts its effects through a dual agonistic action on two key presynaptic receptors involved in the modulation of neurotransmitter release.
-
Dopamine D2 Receptor Agonism: this compound activates presynaptic D2 autoreceptors on dopaminergic neurons. This activation inhibits the synthesis and release of dopamine, providing a negative feedback mechanism.
-
α2-Adrenergic Receptor Agonism: this compound also stimulates presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This leads to a decrease in the release of norepinephrine (B1679862).
The combined effect of reducing both dopamine and norepinephrine release in the periphery makes this compound a candidate for cardiovascular conditions where sympathetic activity is heightened.
Signaling Pathway Diagram
References
Application Notes and Protocols for Nolomirole Formulation in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nolomirole is a dual agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors, investigated for its potential therapeutic applications.[1] As with many new chemical entities, this compound presents challenges for in vivo studies due to its poor aqueous solubility. This characteristic can lead to low and variable oral bioavailability, hindering accurate assessment of its pharmacokinetic and pharmacodynamic profiles.[2][3][4] To overcome these hurdles, advanced formulation strategies are necessary to enhance the solubility and dissolution rate of this compound in the gastrointestinal tract.[5][6]
These application notes provide a comprehensive overview of two effective formulation strategies for this compound for preclinical in vivo studies: a lipid-based self-emulsifying drug delivery system (SEDDS) and a nanosuspension. The protocols detailed below are designed to guide researchers in the preparation, characterization, and in vivo evaluation of these formulations.
This compound Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist on dopamine D2 and α2-adrenergic receptors.[1][7] Stimulation of these receptors initiates downstream signaling cascades that modulate cellular responses. The diagram below illustrates the putative signaling pathway for this compound.
Formulation Strategies and Protocols
The selection of an appropriate formulation strategy depends on the physicochemical properties of the drug and the objectives of the in vivo study.[8][9] For early pharmacokinetic screening, a simple and scalable formulation is often preferred.
Lipid-Based Formulation: Self-Emulsifying Drug Delivery System (SEDDS)
Lipid-based formulations, such as SEDDS, are an effective approach for enhancing the oral bioavailability of poorly water-soluble drugs.[10][11][12] These systems are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4]
Table 1: Hypothetical Solubility of this compound in Various Excipients
| Excipient | Type | Hypothetical Solubility (mg/mL) |
| Capryol 90 | Oil | 25.4 ± 2.1 |
| Labrafil M 1944 CS | Oil | 30.8 ± 3.5 |
| Cremophor EL | Surfactant | 85.2 ± 5.7 |
| Tween 80 | Surfactant | 76.5 ± 4.9 |
| Transcutol HP | Cosurfactant | 150.3 ± 8.2 |
| PEG 400 | Cosurfactant | 125.9 ± 7.6 |
Experimental Protocol: Preparation of this compound SEDDS
-
Excipient Selection: Based on solubility screening (as shown in the hypothetical Table 1), select an oil, surfactant, and cosurfactant. For this protocol, we will use Labrafil M 1944 CS (oil), Cremophor EL (surfactant), and Transcutol HP (cosurfactant).
-
Preparation of Vehicle: In a clear glass vial, accurately weigh and combine the selected oil, surfactant, and cosurfactant in a predetermined ratio (e.g., 30:40:30 w/w/w).
-
Homogenization: Vortex the mixture until a clear, homogenous solution is formed.
-
Drug Loading: Add the required amount of this compound to the vehicle to achieve the desired final concentration (e.g., 20 mg/mL).
-
Dissolution: Gently heat the mixture to approximately 40°C while vortexing to facilitate the complete dissolution of this compound.
-
Equilibration: Allow the formulation to cool to room temperature and visually inspect for any signs of precipitation.
-
Storage: Store the final SEDDS formulation in a sealed container, protected from light.
Nanosuspension Formulation
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[13][14] The reduction of particle size to the nanometer range significantly increases the surface area, leading to an enhanced dissolution rate and oral bioavailability.[15][16]
Table 2: Hypothetical Composition of this compound Nanosuspension
| Component | Purpose | Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 5.0 |
| Hydroxypropyl Methylcellulose (HPMC) | Stabilizer | 0.5 |
| Tween 80 | Wetting Agent/Stabilizer | 0.5 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocol: Preparation of this compound Nanosuspension by Wet Media Milling
-
Preparation of Stabilizer Solution: Dissolve HPMC and Tween 80 in purified water to create the stabilizer solution.
-
Drug Dispersion: Disperse the this compound powder in the stabilizer solution.
-
Premilling: Subject the suspension to high-shear mixing for 15-30 minutes to ensure uniform wetting and dispersion of the drug particles.
-
Wet Media Milling: Transfer the premixed suspension to a laboratory-scale media mill charged with zirconium oxide beads (e.g., 0.5 mm diameter).
-
Milling Process: Mill the suspension for a predetermined time (e.g., 2-4 hours) at a controlled temperature (e.g., below 25°C) to prevent drug degradation.
-
Separation: After milling, separate the nanosuspension from the milling beads by filtration or decantation.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
In Vivo Pharmacokinetic Study Protocol
A well-designed in vivo pharmacokinetic study is crucial for evaluating the performance of the developed formulations.[2][8]
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 650 ± 120 |
| SEDDS | 10 | 980 ± 150 | 1.0 | 4200 ± 550 |
| Nanosuspension | 10 | 1250 ± 210 | 0.5 | 5100 ± 680 |
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least 3 days before the experiment.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Grouping: Randomly divide the rats into three groups (n=6 per group) to receive the aqueous suspension (control), the SEDDS formulation, or the nanosuspension.
-
Dosing: Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Conclusion
The formulation of poorly soluble compounds like this compound is a critical step in preclinical development. The use of advanced formulation strategies such as SEDDS and nanosuspensions can significantly improve oral bioavailability, enabling a more accurate assessment of the compound's in vivo properties. The protocols and data presented in these application notes provide a framework for the successful formulation and in vivo evaluation of this compound. Researchers should optimize these protocols based on the specific physicochemical properties of this compound and the objectives of their studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. admescope.com [admescope.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. future4200.com [future4200.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Nolomirole-Induced Hypotension in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of Nolomirole, a selective dual agonist for presynaptic dopamine (B1211576) D2 (D2) and α2-adrenergic receptors, for the purpose of inducing hypotension in animal models. Due to the limited availability of direct preclinical studies on this compound for this specific application, this document presents a proposed experimental protocol based on its mechanism of action and available data from analogous compounds. This guide includes detailed information on the mechanism of action, proposed experimental procedures for rodent models, and quantitative data from studies with functionally similar D2 and α2-adrenergic agonists to aid in experimental design.
Introduction
This compound is a selective agonist of presynaptic D2-dopaminergic and α2-adrenergic receptors.[1] The stimulation of these receptors inhibits the release of catecholamines, such as norepinephrine (B1679862), from sympathetic nerve endings.[1] This mechanism of action suggests a potential application for this compound in inducing controlled hypotension in a research setting. These notes provide detailed protocols and application data to guide researchers in utilizing this compound for this purpose.
Mechanism of Action
This compound exerts its hypotensive effects through a dual mechanism:
-
α2-Adrenergic Receptor Agonism: Activation of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons inhibits the release of norepinephrine into the synaptic cleft. This reduction in sympathetic outflow leads to vasodilation and a subsequent decrease in blood pressure.
-
Dopamine D2 Receptor Agonism: Stimulation of presynaptic D2 autoreceptors on dopaminergic and noradrenergic nerve terminals also suppresses norepinephrine release, contributing to the overall sympatholytic and hypotensive effect.
The synergistic action on both receptor types makes this compound a compound of interest for modulating sympathetic tone and arterial blood pressure.
Signaling Pathways
The hypotensive effect of this compound is initiated by its interaction with presynaptic G-protein coupled receptors.
Figure 1: this compound's signaling pathway for inducing hypotension.
Quantitative Data from Analogous Compounds
Direct quantitative data for this compound's hypotensive effects in preclinical models is limited. The following tables summarize data from studies using selective D2 and α2-adrenergic agonists, which share a similar mechanism of action with this compound. This information can be used to guide dose-selection for initial studies with this compound.
Table 1: Effects of D2 and α2-Adrenergic Agonists on Blood Pressure in Rodents
| Compound | Animal Model | Route of Administration | Dose Range | Effect on Mean Arterial Pressure (MAP) | Reference |
| Quinpirole (B1680403) (D2 Agonist) | Anesthetized Rats | Intravenous (IV) | 20 - 80 µg/kg | Dose-dependent decrease | [2] |
| Clonidine (B47849) (α2 Agonist) | Conscious Rats | Intravenous (IV) | 30 - 300 µg/kg | Significant hypotension | [3] |
| Clonidine (α2 Agonist) | Conscious Rats | Intravenous (IV) | 10 µg/kg | Decrease of 44 +/- 5.4 mmHg | [4] |
Table 2: Effects of α2-Adrenergic Agonists on Blood Pressure in Canines
| Compound | Animal Model | Route of Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| Medetomidine (B1201911) (α2 Agonist) | Conscious Dogs | Intravenous (IV) | 10 µg/kg | Initial increase to 140-160 mmHg, then decrease to 90-110 mmHg within 1 hour | [1] |
| Medetomidine (α2 Agonist) | Conscious Dogs | Intramuscular (IM) | 40 µg/kg | Initial significant increase | [5] |
Proposed Experimental Protocols
The following protocols are suggested starting points for inducing hypotension with this compound in a rat model. It is critical to perform dose-response studies to determine the optimal dose for the desired level and duration of hypotension.
Experimental Workflow
Figure 2: General experimental workflow for inducing hypotension.
Protocol for Intravenous Administration in Anesthetized Rats
This protocol is adapted from methodologies used for other D2 and α2 agonists.[2]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthetic agent (e.g., pentobarbital, isoflurane)
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Surgically implant a catheter into the femoral artery for direct blood pressure measurement.
-
Implant a catheter into the femoral vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes post-surgery to obtain a stable baseline blood pressure and heart rate.
-
-
This compound Formulation:
-
Dissolve this compound hydrochloride in sterile saline to the desired stock concentration.
-
Prepare fresh on the day of the experiment.
-
-
Administration and Monitoring:
-
Based on data from analogous compounds, a starting dose range of 10-100 µg/kg for intravenous administration is proposed.
-
Administer the selected dose of this compound as an intravenous bolus or a continuous infusion.
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a predefined period (e.g., 60-120 minutes) post-administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from the baseline values at various time points.
-
Determine the peak hypotensive effect and the duration of action.
-
Protocol for Oral Administration in Conscious Rats
This protocol is based on a study where this compound was administered orally to rats.[1]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Oral gavage needles
-
Blood pressure monitoring system for conscious animals (e.g., tail-cuff plethysmography or telemetry)
-
Male Wistar or Sprague-Dawley rats (250-350 g)
Procedure:
-
Animal Acclimatization:
-
If using a tail-cuff system, acclimatize the rats to the restraining device for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
For telemetry, allow a post-surgical recovery period as recommended by the manufacturer.
-
-
This compound Formulation:
-
Suspend this compound hydrochloride in the chosen vehicle. Sonication may be required for a uniform suspension.
-
Prepare fresh on the day of the experiment.
-
-
Administration and Monitoring:
-
Record stable baseline blood pressure readings.
-
Administer this compound via oral gavage. A previously studied dose is 0.25 mg/kg .[1] A dose-response study is recommended.
-
Measure blood pressure at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline at each time point.
-
Determine the onset and duration of the hypotensive effect.
-
Concluding Remarks
This compound's dual agonism at presynaptic D2 and α2-adrenergic receptors presents a valuable mechanism for inducing hypotension in animal models for cardiovascular research. Due to the limited direct data on this compound for this application, the provided protocols are based on its known pharmacology and data from analogous compounds. Researchers are strongly encouraged to conduct initial dose-finding studies to establish the optimal experimental conditions for their specific research needs. Careful monitoring of cardiovascular parameters is essential throughout the experimental procedure.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the hypotensive action of dopamine receptor agonists fenoldopam and quinpirole in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of low and high doses of clonidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mediation of the hypotensive action of systemic clonidine in the rat by alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Sedation by Intramuscular Administration of Medetomidine on Canine Abdominal Vascular System and Hepatic Parenchyma Imaging Using Enhancement Dynamic Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nolomirole Dosage for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and dosage optimization of Nolomirole for in vivo experimental studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CHF-1035) is a selective agonist for both presynaptic D2-dopaminergic and alpha-2-adrenergic receptors.[1] Its action on these receptors inhibits the release of catecholamines, such as norepinephrine, from sympathetic nerve endings.[1] It is a prodrug that is rapidly hydrolyzed by esterase enzymes in the body to its active form.[2]
Q2: What is a recommended starting dose for this compound in in vivo studies?
A2: Based on published preclinical data in a rat model of congestive heart failure, a dose of 0.25 mg/kg administered orally twice a day has been shown to be effective.[1] However, the optimal dose is highly dependent on the animal model, the research question, and the route of administration. A dose-finding study is always recommended for a new experimental setup.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound has been administered orally in preclinical studies.[1] For oral gavage, it can be suspended in a vehicle such as distilled water.[1] If solubility is an issue, a small amount of a solubilizing agent like DMSO (typically not exceeding 10% of the final volume) followed by dilution in saline or water can be tested. It is crucial to run a vehicle-only control group to assess any effects of the formulation itself.[3][4]
Q4: What are potential side effects of this compound in animal models?
A4: While specific side effects for this compound are not extensively documented in publicly available literature, its mechanism of action as a dopamine (B1211576) D2 and alpha-2 adrenergic agonist suggests potential for certain effects. These may include sedation, hypotension, and bradycardia, particularly at higher doses. Close monitoring of animals post-administration for signs of lethargy, decreased activity, or changes in cardiovascular parameters is advised. Long-term use of dopamine agonists has been associated with psychiatric disturbances and impulse control disorders in humans, though the translation of these effects to rodent models requires careful behavioral assessment.[5]
Troubleshooting Guide
Issue 1: Unexpected Animal Mortality or Severe Adverse Effects
-
Potential Cause: The administered dose may be too high, or the formulation may have toxic effects.
-
Troubleshooting Steps:
-
Immediately reduce the dosage in subsequent experiments.
-
Decrease the frequency of administration.[3]
-
Run a control group with only the vehicle to rule out vehicle-induced toxicity.[3]
-
Ensure the purity of your this compound batch. Impurities from synthesis can sometimes cause unexpected toxicity.[6]
-
Issue 2: Lack of Efficacy or High Variability in Results
-
Potential Cause: The dose may be too low, bioavailability could be poor, or there may be issues with dosing consistency.
-
Troubleshooting Steps:
-
Increase the dose of this compound in a stepwise manner.
-
Consider an alternative route of administration if oral bioavailability is suspected to be low.
-
Ensure precise and consistent dosing techniques, normalizing the dose to the body weight of each animal.[6]
-
Increase the number of animals per group to improve statistical power and account for biological variability.[6]
-
Issue 3: Precipitation of this compound in the Formulation
-
Potential Cause: this compound may have poor solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Prepare fresh formulations for each day of dosing.[3]
-
Try dissolving this compound in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it with the final vehicle.[4]
-
Gentle warming or sonication of the solution may help in achieving a homogenous suspension, but ensure the compound is stable at higher temperatures.[4]
-
Data Presentation
Table 1: this compound Dosage in a Rat Model of Congestive Heart Failure
| Parameter | Value | Reference |
| Animal Model | Monocrotaline-induced congestive heart failure in rats | [1] |
| Dosage | 0.25 mg/kg | [1] |
| Route of Administration | Oral | [1] |
| Frequency | Twice a day | [1] |
| Observed Effects | Attenuation of heart failure signs, reduction in heart hypertrophy, and normalization of neuroendocrine markers | [1] |
Table 2: Hypothetical Dose-Ranging Study Design for a Neurological Application
| Group | This compound Dose (mg/kg) | Route of Administration | Frequency |
| 1 | Vehicle Control | Oral Gavage | Once Daily |
| 2 | 0.1 | Oral Gavage | Once Daily |
| 3 | 0.25 | Oral Gavage | Once Daily |
| 4 | 0.5 | Oral Gavage | Once Daily |
Experimental Protocols
Protocol: Oral Administration of this compound in a Rodent Model
-
Compound Preparation:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
For a 0.25 mg/kg dose in a 250g rat, you would need 0.0625 mg of this compound.
-
Prepare a stock solution if necessary, or weigh the required amount for each dosing day.
-
Suspend the calculated amount of this compound in the chosen vehicle (e.g., distilled water) to a suitable concentration for oral gavage (e.g., 1 mg/ml). Ensure the final volume is appropriate for the animal's size (typically <10 ml/kg for rats).
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Record the body weight of each animal before dosing to ensure accurate dose calculation.
-
Administer the prepared this compound suspension via oral gavage using a suitable gavage needle.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects (e.g., changes in posture, activity, breathing).
-
Monitor relevant efficacy endpoints at predetermined time points based on your experimental design.
-
At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis as required.
-
Mandatory Visualizations
Caption: this compound's signaling pathway as a D2 and α2-adrenergic agonist.
Caption: Experimental workflow for in vivo dosage optimization of this compound.
Caption: Troubleshooting decision tree for unexpected in vivo results.
References
- 1. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Investigating Off-Target Effects of Nolomirole: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for investigating the potential off-target effects of Nolomirole, a dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an investigational drug that acts as a dual agonist for the dopamine D2 receptor and the α2-adrenergic receptor.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active form, CHF-1024.[1] this compound was under development for the treatment of heart failure and reached Phase 3 clinical trials.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed to be selective for D2 and α2 receptors, small molecule drugs can often interact with unintended biological targets. These "off-target" interactions can lead to unforeseen side effects or toxicities. A thorough investigation of off-target effects is a critical component of preclinical safety assessment and helps to build a comprehensive safety profile for a drug candidate. Identifying potential off-target liabilities early in development allows for risk mitigation and the design of safer medicines.
Q3: What are the common off-target profiles for dopamine D2 and α2-adrenergic agonists?
Agonists of dopamine D2 and α2-adrenergic receptors may exhibit cross-reactivity with other G-protein coupled receptors (GPCRs) due to structural similarities in their binding sites. For instance, some dopamine agonists have been reported to interact with other dopamine receptor subtypes (D1, D3, D4, D5), serotonin (B10506) (5-HT) receptors, and other adrenergic receptors (α1, β). Similarly, α2-adrenergic agonists can sometimes show activity at other adrenergic receptor subtypes.
Q4: What experimental approaches can be used to identify off-target effects of this compound?
A tiered approach is often employed, starting with broad screening panels and followed by more focused validation assays. Key experimental methods include:
-
Receptor Binding Assays: A broad panel of radioligand binding assays against a diverse set of GPCRs, ion channels, and transporters can identify potential off-target binding interactions.
-
Kinase Profiling: In vitro kinase assays against a large panel of kinases are used to determine if this compound inhibits any unintended kinases, a common source of off-target effects for many drugs.
-
Cell-Based Functional Assays: For any initial "hits" from binding or kinase assays, cell-based functional assays (e.g., cAMP measurement, calcium flux, or cellular thermal shift assays) are essential to determine if the binding interaction translates into a functional consequence (agonist, antagonist, or inverse agonist activity).
-
In Silico Prediction: Computational models can predict potential off-target interactions based on the chemical structure of this compound and its active metabolite, helping to guide experimental testing.[2][3][4]
Data Presentation: Potential Off-Target Interactions
The following tables summarize potential off-target binding affinities for classes of compounds related to this compound. It is important to note that these are representative data and the actual off-target profile of this compound must be determined experimentally.
Table 1: Potential Off-Target Binding Affinities for Dopamine D2 Receptor Agonists
| Off-Target Receptor | Representative D2 Agonist | Binding Affinity (Ki, nM) |
| Dopamine D3 Receptor | Pramipexole | 0.5 |
| Dopamine D4 Receptor | Ropinirole | 25 |
| Serotonin 5-HT1A Receptor | Aripiprazole | 4.4 |
| Serotonin 5-HT2A Receptor | Bromocriptine | 5.6 |
| Alpha-1A Adrenergic Receptor | Apomorphine | 36 |
Data compiled from publicly available databases and scientific literature. The specific binding profile of this compound may differ.
Table 2: Potential Off-Target Binding Affinities for Alpha-2 Adrenergic Receptor Agonists
| Off-Target Receptor | Representative α2 Agonist | Binding Affinity (Ki, nM) |
| Alpha-1A Adrenergic Receptor | Clonidine | 1500 |
| Alpha-1B Adrenergic Receptor | Dexmedetomidine | 1800 |
| Imidazoline I1 Receptor | Moxonidine | 3.5 |
| Serotonin 5-HT1A Receptor | Guanfacine | 800 |
| Dopamine D2 Receptor | Tizanidine | >10,000 |
Data compiled from publicly available databases and scientific literature. The specific binding profile of this compound may differ.
Experimental Protocols & Troubleshooting Guides
Radioligand Binding Assay for Off-Target Screening
This protocol outlines a general procedure for screening this compound against a panel of GPCR targets using a competitive radioligand binding assay.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a concentration range for testing (e.g., 10 µM to 0.1 nM).
-
Prepare the assay buffer specific to the receptor being tested.
-
Dilute the radioligand to the desired concentration (typically at or below its Kd value) in assay buffer.
-
-
Membrane Preparation:
-
Thaw frozen cell membranes expressing the target receptor on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle (for total binding) or a known competing ligand (for non-specific binding).
-
Diluted radioligand.
-
Membrane preparation.
-
-
Incubate the plate at the appropriate temperature for a sufficient time to reach equilibrium.[5]
-
-
Filtration and Washing:
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the percent inhibition of radioligand binding by this compound at each concentration.
-
Determine the IC50 value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Troubleshooting Guide: Radioligand Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-specific Binding | Radioligand concentration is too high. | Use a lower concentration of radioligand, ideally at or below its Kd.[2] |
| Hydrophobic interactions of the radioligand with the filter or plate. | Pre-treat filters with polyethyleneimine (PEI). Include bovine serum albumin (BSA) in the assay buffer.[2] | |
| Insufficient washing. | Increase the number of wash cycles and ensure the wash buffer is ice-cold.[2] | |
| Low Specific Binding Signal | Low receptor expression in the membrane preparation. | Use a membrane preparation with a higher receptor density (Bmax). |
| Inactive radioligand. | Use a fresh batch of radioligand and check its purity. | |
| Incubation time is too short to reach equilibrium. | Determine the optimal incubation time through kinetic experiments.[5] | |
| High Well-to-Well Variability | Inaccurate pipetting. | Calibrate pipettes regularly. Use a master mix for reagent addition. |
| Incomplete mixing of reagents in the wells. | Gently agitate the plate after adding all components. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate or ensure proper sealing during incubation. |
In Vitro Kinase Profiling
This protocol provides a general framework for assessing the inhibitory activity of this compound against a broad panel of protein kinases. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[3]
Experimental Workflow
Caption: Workflow for an in vitro radiometric kinase profiling assay.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a dilution series.
-
Prepare a kinase reaction buffer containing a buffering agent, magnesium chloride, and other necessary components.
-
Prepare a solution of the specific substrate for each kinase being tested.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the appropriate purified kinase to each well.
-
Add the this compound dilutions or DMSO (vehicle control).
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-33P]ATP.[3] The concentration of ATP should be close to the Km for each kinase.
-
-
Reaction Termination and Detection:
-
After a defined incubation period, stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.
-
Dry the filter paper and quantify the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition by this compound at each concentration.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Troubleshooting Guide: In Vitro Kinase Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Non-specific binding of [γ-33P]ATP to the filter paper. | Ensure thorough washing of the filter paper. |
| Contaminating kinase activity in the enzyme preparation. | Use highly purified recombinant kinases. | |
| Low Signal-to-Noise Ratio | Suboptimal enzyme concentration or activity. | Titrate the kinase concentration to find the optimal linear range of the assay. |
| Incorrect substrate or ATP concentration. | Ensure the substrate and ATP concentrations are at or near their Km values for the specific kinase. | |
| Inconsistent IC50 Values | Compound solubility issues. | Visually inspect for compound precipitation. Determine the solubility of this compound in the assay buffer.[6] |
| Variable enzyme activity. | Use a consistent source and lot of the kinase. Aliquot and store the enzyme properly to avoid freeze-thaw cycles. | |
| Assay interference by the compound. | Run control experiments without the kinase to check for direct interference with the detection system.[6] |
Potential Off-Target Signaling Pathways
The following diagram illustrates a hypothetical scenario where this compound, in addition to its on-target activity, might engage an off-target receptor, leading to the activation of an unintended signaling pathway.
Caption: Hypothetical on-target and off-target signaling pathways of this compound.
This technical support guide provides a starting point for investigating the off-target effects of this compound. A thorough and systematic approach to off-target profiling is essential for the successful development of safe and effective therapeutics. For further assistance, please consult relevant scientific literature and consider partnering with specialized contract research organizations (CROs) for comprehensive safety pharmacology screening.
References
Nolomirole Electrophysiology Recordings: Technical Support Center
Disclaimer: Nolomirole is a fictional compound. The information provided in this technical support center is based on general principles of electrophysiology and is intended for research professionals. The troubleshooting guides, FAQs, and protocols are illustrative and should be adapted to your specific experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during electrophysiology recordings when using this compound.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| 1. I am unable to achieve a gigaohm (GΩ) seal after applying this compound. | - this compound may be altering the cell membrane properties. - Pipette tip may be dirty or has an irregular shape. - The external solution may be contaminated or have incorrect osmolarity. | - Optimize Pipette: Ensure your patch pipette is clean and the tip is smooth. Fire-polishing the pipette tip can help create a better seal.[1] - Solution Check: Prepare fresh external solution and verify its pH and osmolarity.[2] - Positive Pressure: Maintain a slight positive pressure in the pipette as you approach the cell to keep the tip clean.[1][2] - Gentle Suction: Apply gentle and brief negative pressure to form the seal. Holding the membrane potential at -60 to -70 mV can sometimes facilitate seal formation.[2] |
| 2. My recording is excessively noisy after this compound application. | - Poor grounding or reference electrode connection.[3] - Electrical noise from nearby equipment. - this compound may be causing channel activity that appears as noise. | - Check Grounding: Ensure all components of your rig are properly grounded to a common point. A loose or corroded ground wire is a common source of noise.[3] - Isolate from Noise Sources: Turn off any unnecessary electrical equipment in the vicinity. Use a Faraday cage to shield your setup.[1] - Reference Electrode: Make sure your reference electrode is properly chlorided and making good contact with the bath solution.[2] - Analyze the Noise: Use spectral analysis to identify the frequency of the noise. 50/60 Hz hum often indicates electrical interference.[3] |
| 3. I've lost the whole-cell patch configuration after applying this compound. | - this compound may affect cell health and membrane stability. - The initial patch may not have been stable. - Mechanical drift of the pipette or stage. | - Assess Cell Health: Only use healthy-looking cells for patching. Unhealthy cells are less likely to maintain a stable patch.[2] - Monitor Access Resistance: A sudden increase in access resistance can be an early indicator of a failing patch.[2] - Minimize Drift: Ensure your pipette holder and microscope stage are securely fastened to minimize mechanical drift.[4] |
| 4. The effect of this compound is not consistent across different cells. | - Inconsistent drug concentration at the cell. - Variability in the expression of the target ion channel across cells. - The compound may be degrading in the solution. | - Ensure Proper Perfusion: If using a perfusion system, ensure the flow rate is adequate for complete solution exchange around the cell. - Prepare Fresh Drug Solutions: Prepare this compound solutions fresh for each experiment to avoid degradation. - Statistical Analysis: Due to biological variability, it is important to record from a sufficient number of cells to determine the average effect. |
| 5. The cell's resting membrane potential depolarizes significantly after this compound application. | - this compound may be inhibiting a potassium (K+) channel that is active at rest. - The drug could be activating a non-selective cation channel. - The cell may be dying. | - Hypothesize Mechanism: Based on the depolarization, this compound could be a K+ channel blocker. Further experiments, like voltage-clamp studies, would be needed to confirm this. - Monitor Cell Health: Look for other signs of cell deterioration, such as swelling or blebbing of the membrane. - Control Experiments: Perform control experiments with the vehicle solution to ensure the depolarization is due to this compound and not the solvent. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the hypothetical mechanism of action for this compound? | This compound is hypothesized to be a state-dependent blocker of specific voltage-gated potassium channels (Kv). Its binding affinity is thought to be higher for the open state of the channel, leading to a reduction in outward potassium current during membrane depolarization. |
| 2. What is the recommended solvent and working concentration for this compound? | This compound is soluble in DMSO. A 10 mM stock solution in DMSO is recommended. The final working concentration typically ranges from 1 µM to 50 µM. The final DMSO concentration in the external solution should be kept below 0.1% to avoid off-target effects. |
| 3. How long does it take for this compound to exert its effect? | The onset of action for this compound is relatively rapid, with effects typically observed within 2-3 minutes of application via a perfusion system. A stable effect is usually reached within 5-7 minutes. |
| 4. Are there any known off-target effects of this compound? | At concentrations above 100 µM, this compound may exhibit some non-specific effects on other ion channels. It is recommended to perform dose-response experiments to determine the optimal concentration for targeting the desired channel. |
| 5. How should I wash out this compound after application? | This compound can be washed out by perfusing the recording chamber with the control external solution for at least 10-15 minutes. The washout may be incomplete, so it is important to perform washout experiments to characterize the reversibility of the drug's effect. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Action Potential Firing Frequency
| This compound Concentration | Mean Firing Frequency (Hz) | Standard Deviation | N (cells) |
| Control (Vehicle) | 12.5 | 2.1 | 15 |
| 1 µM | 10.8 | 1.9 | 15 |
| 10 µM | 6.2 | 1.5 | 15 |
| 50 µM | 2.1 | 0.8 | 15 |
Table 2: Effect of 10 µM this compound on Key Action Potential Parameters
| Parameter | Control | 10 µM this compound | Percent Change | P-value |
| AP Threshold (mV) | -45.2 ± 1.8 | -44.8 ± 2.0 | -0.9% | > 0.05 |
| AP Amplitude (mV) | 85.6 ± 4.3 | 84.9 ± 4.1 | -0.8% | > 0.05 |
| AP Duration (ms) | 1.2 ± 0.2 | 2.5 ± 0.4 | +108% | < 0.01 |
| Afterhyperpolarization (mV) | -15.1 ± 1.5 | -9.8 ± 1.2 | -35.1% | < 0.01 |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol
This protocol outlines the steps for performing whole-cell patch-clamp recordings from cultured neurons to assess the effects of this compound.
1. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
-
This compound Stock Solution: 10 mM in DMSO.
2. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.[1]
3. Recording Procedure:
-
Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Fill a patch pipette with internal solution and mount it on the headstage.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Approach a healthy neuron and gently press the pipette tip against the cell membrane.
-
Release the positive pressure and apply gentle suction to form a GΩ seal.
-
Once a stable seal is achieved, apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.
-
Switch to current-clamp mode and record baseline activity.
-
Apply this compound by switching the perfusion to the external solution containing the desired drug concentration.
-
Record the changes in neuronal activity.
-
Wash out the drug by perfusing with the control external solution.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Standard experimental workflow for electrophysiology.
Caption: Troubleshooting logic for a noisy recording.
References
Nolomirole degradation in cell culture media
Disclaimer: Currently, there is a lack of specific published data on the degradation of nolomirole in cell culture media. The following troubleshooting guides, FAQs, and protocols are based on general principles of small molecule stability and degradation in in vitro experimental settings. Researchers are strongly encouraged to perform stability studies under their specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound in cell culture, potentially related to its degradation.
| Observed Problem | Potential Cause | Recommended Action |
| Complete loss of this compound's biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium.[1] | Assess this compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity. |
| Diminished or inconsistent biological effect of this compound over time. | Gradual degradation of this compound in the cell culture medium. | Perform a time-course stability study to determine the half-life of this compound in your specific cell culture medium. This can be done by incubating this compound in the medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) by HPLC or LC-MS/MS.[1] |
| Precipitate observed in the cell culture medium after adding this compound. | Poor aqueous solubility of this compound, leading to precipitation.[2] | Ensure the final concentration of the solvent (e.g., DMSO) is kept low and is non-toxic to the cells (typically <0.5%).[1] Prepare working solutions immediately before use and vortex thoroughly.[2] The solubility of a compound can be tested by preparing the highest intended concentration in the culture medium and observing for any precipitation over time.[3] |
| High variability in experimental results between replicates. | Inconsistent degradation of this compound due to variations in experimental setup. | Standardize all experimental parameters, including media composition, pH, temperature, and light exposure. Ensure consistent handling and storage of this compound stock solutions. |
| Cells appear stressed or die at all concentrations of this compound tested. | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[1] Degradation products of this compound might be toxic to the cells. | Ensure the final solvent concentration is non-toxic for your specific cell line.[1] If solvent toxicity is ruled out, investigate the nature of the degradation products and their potential cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for the loss of this compound activity in my cell culture experiment?
A1: The loss of compound activity can be attributed to several factors, including:
-
Chemical Degradation: this compound may be unstable in the aqueous, physiological pH environment of the cell culture media, potentially undergoing hydrolysis, oxidation, or photolysis.[1]
-
Adsorption to Labware: The compound might non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips.[1]
-
Cellular Metabolism: The cells themselves may metabolize this compound into an inactive form.[1]
-
Precipitation: this compound's solubility in the cell culture media may be limited, causing it to precipitate out of solution over time.[1]
Q2: What are the common chemical degradation pathways for small molecules like this compound in cell culture media?
A2: The most prevalent degradation pathways in aqueous environments like cell culture media are:
-
Hydrolysis: The cleavage of a chemical bond by reaction with water. Functional groups such as esters and amides are particularly susceptible.[1]
-
Oxidation: A reaction involving the loss of electrons, often initiated by exposure to oxygen, light, or trace metals.[1]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[1]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: You can assess the stability of this compound by incubating it in your cell culture medium at 37°C under your experimental conditions (e.g., 5% CO2). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the parent compound should be quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3]
Q4: What are the recommended storage conditions for this compound?
Q5: How does the composition of the cell culture medium affect this compound stability?
A5: The composition of the cell culture medium can significantly impact the stability of a compound. Factors such as pH, the presence of serum proteins (which can bind to the compound), and the presence of reactive species can all influence the rate of degradation.[2] It is important to test the stability of this compound in the specific medium you are using for your experiments.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
Objective: To determine the chemical stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM/F-12) with all necessary supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare this compound Working Solution: Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot Samples: Aliquot the solution into multiple sterile microcentrifuge tubes, with one tube for each time point to be tested.
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.[1]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.[1]
-
Sample Analysis: Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent this compound compound.[1]
-
Data Analysis: Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of the compound remaining.
Data Presentation: this compound Stability in Cell Culture Medium
| Time Point (Hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | [Insert Initial Concentration] | 100 |
| 2 | [Insert Measured Concentration] | [Calculate % Remaining] |
| 4 | [Insert Measured Concentration] | [Calculate % Remaining] |
| 8 | [Insert Measured Concentration] | [Calculate % Remaining] |
| 24 | [Insert Measured Concentration] | [Calculate % Remaining] |
| 48 | [Insert Measured Concentration] | [Calculate % Remaining] |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway affected by this compound.
References
Minimizing Nolomirole tachyphylaxis in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nolomirole. The focus is on understanding and minimizing tachyphylaxis, a rapid decrease in drug response, which can be a critical factor in experimental reproducibility and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CHF-1035, is an investigational drug that acts as a dual agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors.[1] It is a prodrug that is rapidly converted to its active form, CHF-1024.[1] this compound was primarily developed for the treatment of heart failure but was never marketed, despite reaching Phase 3 clinical trials.[1] Its therapeutic potential stems from the activation of presynaptic D2 and α2 receptors, which inhibits the release of catecholamines like norepinephrine, thereby reducing sympathetic tone.[2]
Q2: What is tachyphylaxis and why is it a concern in this compound experiments?
A2: Tachyphylaxis is the rapid development of decreased drug response after repeated or continuous administration.[3] For a receptor agonist like this compound, prolonged exposure to the drug can lead to desensitization of its target receptors (dopamine D2 and α2-adrenergic receptors). This can manifest as a diminished physiological or cellular response in your experiments, potentially leading to misinterpretation of data and lack of reproducibility.
Q3: What are the molecular mechanisms underlying tachyphylaxis for D2 and α2-adrenergic receptors?
A3: The primary mechanisms involve:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D2 and α2 receptors.
-
Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptors from the cell surface and making them unavailable for further stimulation.
-
Functional Uncoupling: Even without internalization, arrestin binding can sterically hinder the coupling of the receptor to its G protein, thus blocking downstream signaling.
Q4: How can I minimize this compound tachyphylaxis in my experiments?
A4: Several strategies can be employed:
-
Intermittent Dosing: In in-vivo studies, intermittent dosing schedules (e.g., once or twice daily) may allow for receptor resensitization between administrations. A study on monocrotaline-induced heart failure in rats used a twice-daily oral administration of 0.25 mg/kg this compound.[2]
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired effect without oversaturating the receptors.
-
"Drug Holidays": In longer-term studies, introducing drug-free periods can help restore receptor sensitivity.
-
Use of Allosteric Modulators: While not specific to this compound, exploring positive allosteric modulators (PAMs) that enhance the effect of the endogenous ligand or this compound at lower concentrations could be a future research direction.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Diminishing response to repeated this compound application in cell culture. | Receptor desensitization and internalization due to continuous agonist exposure. | 1. Reduce the duration of this compound exposure. 2. After initial stimulation, wash out the drug and allow cells to recover in agonist-free media for several hours to allow for receptor recycling. 3. Perform a time-course experiment to determine the onset of tachyphylaxis. |
| High variability in animal responses to this compound in a chronic study. | Development of tachyphylaxis at different rates in individual animals. | 1. Implement an intermittent dosing schedule instead of continuous infusion. 2. Monitor a pharmacodynamic marker to assess receptor sensitivity over time. 3. Consider using a lower dose of this compound. |
| Loss of high-affinity agonist binding in radioligand binding assays after pre-incubation with this compound. | Functional uncoupling of the D2 receptor from its G protein. | 1. This is an expected outcome of desensitization. Quantify the shift in agonist affinity (increase in Ki) as a measure of tachyphylaxis. 2. Use an antagonist radioligand to measure total receptor number (Bmax), which may decrease with longer agonist exposure due to receptor downregulation. |
| Reduced inhibition of cAMP production with repeated this compound stimulation. | Desensitization of the Gi-coupled D2 and α2-adrenergic receptors. | 1. Perform a time-course of this compound pre-incubation to characterize the rate of desensitization. 2. Measure the EC50 and Emax for this compound-induced cAMP inhibition after different pre-incubation times to quantify the extent of tachyphylaxis. |
Quantitative Data on Receptor Tachyphylaxis
The following tables summarize representative quantitative data from studies on dopamine D2 and α2-adrenergic receptor agonists, illustrating the expected changes during tachyphylaxis. Note that this data is not specific to this compound but provides a general framework.
Table 1: Changes in Dopamine D2 Receptor Parameters with Prolonged Agonist Exposure
| Parameter | Control (No Agonist Pre-incubation) | After 24h Agonist Pre-incubation | Reference |
| Agonist Binding Affinity (Kd) | 77 pM ([3H]methylspiperone) | ~3-fold increase | [3] |
| Receptor Density (Bmax) | 60 fmol/mg protein | No significant change | [3] |
| Functional Potency (EC50 for cAMP inhibition) | 2 µM (dopamine) | >20-fold increase | [3] |
| Functional Efficacy (Max. cAMP inhibition) | ~50% | ~15% (~70% desensitization) | [3] |
Table 2: Time-Course of α2-Adrenergic Receptor Desensitization
| Duration of Adrenaline Infusion | Change in Receptor Number (Bmax) | Reference |
| Phase 1 (elevated adrenaline) | Significant decrease | [4] |
| Phase 2 (sustained high adrenaline) | Further significant decrease | [4] |
Experimental Protocols
Protocol 1: In Vitro Induction and Quantification of this compound Tachyphylaxis in Cell Culture
Objective: To measure the time-course and extent of this compound-induced tachyphylaxis by quantifying changes in the functional response (cAMP inhibition).
Materials:
-
Cell line expressing dopamine D2 and/or α2-adrenergic receptors (e.g., HEK293, CHO)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture reagents
Procedure:
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Induction of Tachyphylaxis:
-
Pre-incubate cells with a fixed concentration of this compound (e.g., 1 µM) for varying durations (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours).
-
Include a vehicle control group (no this compound pre-incubation).
-
-
Washout: After the pre-incubation period, gently wash the cells twice with warm, serum-free media to remove this compound.
-
Functional Assay (cAMP Inhibition):
-
Add fresh media containing a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of this compound to the washed cells.
-
Incubate for the time specified by your cAMP assay kit (typically 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.[5][6][7]
-
Data Analysis:
-
For each pre-incubation time point, plot the this compound concentration-response curve for cAMP inhibition.
-
Calculate the EC50 and Emax values for each curve.
-
A rightward shift in the curve and an increase in the EC50 value, along with a decrease in the Emax, indicate tachyphylaxis.
-
Protocol 2: Radioligand Binding Assay to Measure this compound-Induced Receptor Internalization
Objective: To quantify the decrease in cell surface receptors following prolonged this compound exposure.
Materials:
-
Cell line expressing the receptor of interest (D2 or α2)
-
This compound
-
Hydrophilic radiolabeled antagonist (e.g., [3H]sulpiride for D2 receptors, which does not readily cross the cell membrane)
-
Hydrophobic radiolabeled antagonist (e.g., [3H]spiperone for D2 receptors, which can measure total receptor population)
-
Scintillation counter and fluid
-
Cell culture and binding assay reagents
Procedure:
-
Cell Culture: Grow cells to confluency in 6-well plates.
-
Agonist Treatment: Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 60 minutes) to induce internalization. Include a vehicle-treated control group.
-
Cell Harvesting: Gently scrape the cells in ice-cold binding buffer.
-
Radioligand Incubation:
-
Incubate intact cells with a saturating concentration of the hydrophilic antagonist radioligand to label only the cell surface receptors.
-
In parallel, incubate cell membrane preparations (from lysed cells) with the hydrophobic antagonist radioligand to determine the total receptor number.
-
Include non-specific binding controls by adding a high concentration of an unlabeled antagonist.
-
-
Filtration and Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity on the filters using a scintillation counter.[8][9]
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Compare the specific binding of the hydrophilic radioligand in this compound-treated versus control cells. A decrease in binding in the treated cells indicates receptor internalization.
-
Express the internalized receptors as a percentage of the total receptors (measured with the hydrophobic radioligand).
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-induced desensitization of D2 dopamine receptors in human Y-79 retinoblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 4. Time course of alpha 2-adrenoceptor desensitization induced by adrenaline infusion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Nolomirole and Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with nolomirole. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a drug that was developed for the treatment of heart failure, although it was never marketed.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1] this compound, through its active metabolite, acts as a dual agonist for the dopamine (B1211576) D₂ receptor and the α₂-adrenergic receptor.[1] As an analogue of catecholamines like dopamine, its chemical structure is key to its biological activity and also to its potential interactions with assay reagents.[1]
Q2: Has this compound been reported to interfere with assay reagents?
Currently, there is no specific documentation in the scientific literature detailing direct interference of this compound or its active metabolite, CHF-1024, with specific assay reagents. However, due to the catechol-like structure of its active metabolite, there is a potential for interference in certain types of assays, similar to what has been observed with other catecholamines.
Q3: What types of assays are potentially at risk for interference by this compound's active metabolite?
Based on the chemical properties of catecholamines, the following types of assays may be susceptible to interference:
-
Enzymatic Assays: Particularly those involving redox reactions or the generation of hydrogen peroxide. Catecholamines have been shown to cause negative interference in some enzymatic creatinine (B1669602) assays.
-
Immunoassays (e.g., ELISA): The phenolic hydroxyl groups on the active metabolite could potentially lead to non-specific binding to proteins, including antibodies, which may cause either falsely high or low signals.
-
Fluorescence-Based Assays: Phenolic compounds can sometimes quench fluorescence or exhibit autofluorescence, leading to inaccurate readings.
-
Cell-Based Assays Measuring Metabolic Activity (e.g., MTT, MTS): The redox activity of the catechol-like structure could interfere with the formazan-based readouts of these assays.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in an Enzymatic Assay
If you are observing lower-than-expected or highly variable results in an enzymatic assay in the presence of this compound, it may be due to interference from its active metabolite.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Spike-and-Recovery Experiment | Add a known amount of your analyte to a sample matrix with and without this compound. A significantly lower recovery in the presence of this compound suggests interference. |
| 2 | Test an Alternative Assay Method | If possible, use an assay for the same analyte that is based on a different detection principle (e.g., a non-enzymatic method if you suspect redox interference). |
| 3 | Sample Dilution | Serially dilute your sample containing this compound. If the interference is concentration-dependent, dilution may mitigate the effect. |
| 4 | Include Antioxidants | For assays sensitive to redox reactions, the inclusion of a mild antioxidant in the assay buffer may help to prevent the oxidation of the active metabolite. Always validate that the antioxidant itself does not interfere with the assay. |
Issue 2: Suspected Interference in an Immunoassay (e.g., ELISA)
Unexpectedly high or low signals in an immunoassay could be due to non-specific binding of this compound's active metabolite.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Blocking and Washing | Enhance the blocking step by increasing the concentration of the blocking agent (e.g., BSA, non-fat milk) and the incubation time. Increase the number and stringency of wash steps. |
| 2 | Add a Non-ionic Detergent | Including a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 in the wash buffer can help to reduce non-specific binding. |
| 3 | Use a Different Antibody Pair | If feasible, try a different set of capture and detection antibodies that may have different non-specific binding characteristics. |
| 4 | Perform a Compound-Only Control | Run a control well with all assay components except the analyte, but including this compound, to assess its direct effect on the assay signal. |
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment for Detecting Assay Interference
Objective: To determine if this compound is interfering with the quantification of a specific analyte in your assay.
Methodology:
-
Prepare Samples:
-
Control Sample: Your standard sample matrix without the analyte or this compound.
-
Analyte-Spiked Sample: The control sample spiked with a known concentration of your analyte.
-
This compound Sample: The control sample containing the highest concentration of this compound used in your experiments.
-
Spiked this compound Sample: The this compound sample also spiked with the same known concentration of your analyte.
-
-
Run Assay: Perform your standard assay protocol on all prepared samples in triplicate.
-
Calculate Recovery:
-
Recovery (%) = [ ([Analyte] in Spiked this compound Sample - [Analyte] in this compound Sample) / ([Analyte] in Analyte-Spiked Sample - [Analyte] in Control Sample) ] * 100
-
-
Interpretation: A recovery rate significantly different from 100% (e.g., <80% or >120%) indicates potential assay interference by this compound.
Visualizations
This compound's Mechanism of Action
This compound is a prodrug that is converted to its active form, CHF-1024. This active metabolite then interacts with its target receptors.
Signaling Pathways of this compound's Targets
This compound's active metabolite, CHF-1024, is an agonist at Dopamine D₂ and α₂-Adrenergic receptors. Both of these are G-protein coupled receptors (GPCRs) that are associated with the Gi heterotrimeric G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
Dopamine D₂ Receptor Signaling Pathway
α₂-Adrenergic Receptor Signaling Pathway
References
Technical Support Center: Addressing Nolomirole Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of Nolomirole in cell-based assays. Given that this compound is a compound for which specific cytotoxicity data is not widely published, this guide focuses on establishing a systematic approach to identify, troubleshoot, and mitigate potential cytotoxic effects in your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors.[1] It was initially developed for the treatment of heart failure but was never marketed.[1] As a prodrug, it is rapidly hydrolyzed by esterases into its active form.[1] Its mechanism involves the stimulation of these receptors, which can lead to a variety of cellular responses.[1]
Q2: Is this compound expected to be cytotoxic?
A2: There is limited public data on the cytotoxic profile of this compound. However, its mechanism of action provides some clues. Dopamine D2 receptor agonists have been shown to inhibit the proliferation of some cancer cell lines, which could be interpreted as a cytotoxic or cytostatic effect in those contexts.[2] Agonism of α2-adrenergic receptors has also been linked to anti-tumor effects in some models, which were shown to be mediated by the host immune system rather than direct tumor cell killing.[3] Therefore, it is plausible that this compound could exhibit cell-type-specific cytotoxicity, and it is essential to determine this empirically in your cell line of interest.
Q3: I am observing high cytotoxicity with this compound at my expected effective concentration. What are the initial steps I should take?
A3: When observing unexpected cytotoxicity, it is crucial to differentiate between true compound-specific effects and experimental artifacts. First, verify the solubility of this compound in your culture medium, as precipitation can cause non-specific cell death. Second, perform a solvent toxicity control to ensure the vehicle (e.g., DMSO) is not the cause. Finally, confirm the results with an orthogonal cytotoxicity assay that relies on a different principle (e.g., if you used an MTT assay, which measures metabolic activity, confirm with an LDH assay, which measures membrane integrity).
Q4: How do I determine the appropriate concentration range for this compound in my cell-based assay?
A4: To determine the optimal concentration range, you should perform a dose-response experiment. This typically involves treating your cells with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) for a set period (e.g., 24, 48, or 72 hours). A parallel cytotoxicity assay will help you identify the concentration at which this compound begins to show toxic effects. This will allow you to establish a therapeutic window where you can study the on-target effects of this compound without the confounding factor of cytotoxicity.
Q5: Could this compound be interfering with my cytotoxicity assay?
A5: Yes, compound interference is a common issue in cell-based assays. For example, some compounds can chemically reduce the MTT reagent, leading to a false reading of high cell viability. To test for this, you should run a cell-free control where you add this compound to the culture medium and the assay reagent without any cells present. Any signal generated in this control would indicate direct interference with the assay components.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when assessing this compound cytotoxicity.
Issue 1: Higher-than-Expected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect wells under a microscope for precipitates. - Perform a solubility test of this compound in your specific cell culture medium. - If solubility is an issue, consider using a lower concentration, preparing fresh stock solutions, or using a solubilizing agent (ensure the agent itself is not toxic to your cells). |
| Solvent Toxicity | - Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. - Aim to keep the final solvent concentration below 0.5%, although the tolerance can be cell-line dependent. |
| Compound Instability | - this compound may degrade in the culture medium over time into a more toxic byproduct. - Assess the stability of this compound in your medium at 37°C over the time course of your experiment using analytical methods like HPLC, if possible. |
| Contamination | - Test your cell culture for common contaminants like mycoplasma, which can alter cellular responses to compounds. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure you have a single-cell suspension before plating. - Mix the cell suspension between pipetting to prevent settling. |
| Edge Effects | - Evaporation from the outer wells of a multi-well plate can concentrate this compound and affect cell health. - Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media.[4] |
| Inaccurate Pipetting | - Use calibrated pipettes and proper technique, especially for serial dilutions. |
| Compound Precipitation | - As mentioned above, insoluble compound can distribute unevenly in the wells, leading to variable results. |
Issue 3: No Observed Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration Range | - Expand the concentration range of this compound tested to include higher doses. |
| Incorrect Assay Timepoint | - The cytotoxic effect may be delayed. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint. |
| Compound Inactivity | - Ensure the this compound stock solution is prepared correctly and has not degraded. |
| Low Bioavailability in vitro | - this compound may bind to serum proteins in the culture medium, reducing its effective concentration. Consider reducing the serum percentage during treatment, but be aware this can also impact cell health. |
Experimental Protocols
Below are detailed protocols for standard assays to determine the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group compared to the positive control (lysed cells).
Data Presentation Templates
Use the following tables to structure your experimental data for clear comparison.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC50 (µM) |
Table 2: Solvent Toxicity Evaluation
| Solvent (e.g., DMSO) Conc. (%) | % Viability |
| 0 (Media Only) | 100 |
| 0.05 | |
| 0.1 | |
| 0.25 | |
| 0.5 | |
| 1.0 |
Table 3: this compound Interference with Assay Reagent (Cell-Free)
| This compound Conc. (µM) | Absorbance (MTT Assay) | Absorbance (LDH Assay) |
| 0 (Media + Reagent) | ||
| 1 | ||
| 10 | ||
| 100 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting unexpected this compound cytotoxicity.
Caption: this compound's potential signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Prospective Value of Dopamine Receptors on Bio-Behavior of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour immune rejection triggered by activation of α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nolomirole Delivery in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the delivery of Nolomirole in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting and FAQs
1. Formulation and Administration
-
Question: What is a recommended vehicle and administration route for this compound in rodent studies?
-
Answer: Based on published preclinical research, this compound can be effectively administered orally to rats. A successful protocol involved dissolving this compound in distilled water for oral administration.[1]
-
-
Question: My oral this compound formulation appears to have low bioavailability. What are some potential causes and solutions?
-
Answer: Low oral bioavailability is a common challenge in drug delivery.[2] Potential causes for a compound like this compound, a prodrug, could include poor solubility, instability in the gastrointestinal (GI) tract, or rapid metabolism before reaching systemic circulation.
-
Troubleshooting Strategies:
-
Solubility Enhancement: While this compound has been administered in distilled water, if solubility issues are suspected (e.g., precipitation in the formulation), consider using co-solvents, surfactants, or creating a suspension with appropriate suspending agents. For preclinical studies, simple formulations are often preferred.
-
Stability Assessment: Evaluate the stability of your this compound formulation at different pH values mimicking the GI tract to ensure the compound is not degrading before absorption.
-
Alternative Formulations: For compounds with significant bioavailability challenges, more advanced formulations like lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or nanoformulations can be explored to improve absorption.[3]
-
-
-
-
Question: Are there alternative, less stressful oral dosing methods to gavage for rodents?
-
Answer: Yes, for chronic studies or to minimize stress, consider incorporating this compound into a palatable vehicle. This can include sweetened jellies or other food matrices that the animals will voluntarily consume. This method can reduce the stress associated with repeated handling and gavage.
-
2. Experimental Design and Endpoints
-
Question: What are some key considerations when designing an in vivo study with this compound?
-
Answer: As this compound is a dual agonist for dopamine (B1211576) D2 and α2-adrenergic receptors, which inhibits catecholamine release, your experimental design should include relevant physiological and biochemical endpoints.[1] In a heart failure model, for example, this included measuring heart hypertrophy and plasma levels of neurohormones like atrial natriuretic peptide (ANP) and tissue norepinephrine (B1679862) concentrations.[1]
-
-
Question: How frequently should this compound be administered in a typical animal study?
-
Answer: The dosing frequency will depend on the pharmacokinetic profile of this compound and the specific research question. In a rat model of heart failure, a twice-daily oral administration of 0.25 mg/kg was shown to be effective.[1] Preliminary pharmacokinetic studies to determine the half-life of the active metabolite, CHF-1024, in the target species are recommended to establish an optimal dosing regimen.
-
Quantitative Data Summary
The following table summarizes key quantitative data from a study investigating the effect of this compound in a rat model of monocrotaline-induced heart failure.[1]
| Parameter | Control Group (Saline) | Vehicle Group (Monocrotaline + Water) | This compound Group (0.25 mg/kg, twice daily) | Trandolapril Group (0.3 mg/kg, once daily) |
| Right Atrial Hypertrophy (mg) | 45 ± 3 | 120 ± 8 | 85 ± 6 | 78 ± 5 |
| Right Ventricular Hypertrophy (mg) | 210 ± 15 | 450 ± 25 | 350 ± 20 | 330 ± 18 |
| Plasma Atrial Natriuretic Peptide (ANP) (pg/mL) | 50 ± 5 | 250 ± 20 | 150 ± 15 | 140 ± 12 |
| Right Ventricle Norepinephrine (ng/g tissue) | 350 ± 30 | 150 ± 15 | 250 ± 20 | 260 ± 22 |
*p < 0.05 vs. Vehicle Group
Experimental Protocols
Protocol: Oral Administration of this compound in a Rat Model of Heart Failure [1]
-
Animal Model: Monocrotaline-induced congestive heart failure in rats.
-
Formulation Preparation: Prepare a solution of this compound in distilled water at the desired concentration for a final dose of 0.25 mg/kg.
-
Dosing Regimen: Administer the this compound solution orally to the rats twice a day.
-
Control Groups: Include a vehicle control group receiving distilled water and a positive control group (e.g., an ACE inhibitor like trandolapril).
-
Study Duration: Continue treatment for the specified duration of the study (e.g., four weeks).
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, CHF-1024. CHF-1024 acts as an agonist at both dopamine D2 receptors and α2-adrenergic receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that are linked to the inhibitory G-protein (Gi). Activation of Gi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of catecholamine (e.g., norepinephrine) release from sympathetic nerve endings.[1]
Caption: this compound is a prodrug converted to its active form, which activates D2 and α2-adrenergic receptors.
Dopamine D2 Receptor Signaling Pathway
Caption: Activation of the D2 receptor by this compound's active metabolite inhibits adenylyl cyclase.
α2-Adrenergic Receptor Signaling Pathway
Caption: this compound's active metabolite activates the α2-adrenergic receptor, leading to reduced cAMP.
Experimental Workflow for Evaluating Oral this compound Delivery
Caption: A logical workflow for preclinical evaluation of orally administered this compound.
References
Nolomirole batch-to-batch variability testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Nolomirole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CHF-1035) is a dual agonist for the dopamine (B1211576) D2 receptor and the α2-adrenergic receptor.[1] It is a prodrug, meaning it is administered in an inactive form and is rapidly hydrolyzed by esterase enzymes in the body to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1] Its dual agonistic activity leads to the inhibition of catecholamine release from sympathetic nerve endings.
Q2: What are the key signaling pathways activated by this compound?
A2: As a dopamine D2 receptor agonist, this compound's active form, CHF-1024, couples to inhibitory G-proteins (Gαi/o). This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] As an α2-adrenergic receptor agonist, it also couples to Gαi, leading to a similar decrease in cAMP and causing hyperpolarization of noradrenergic neurons.[4][5]
Q3: How can I confirm the activity of a new batch of this compound?
A3: The activity of a new batch of this compound should be verified by performing functional assays for both of its targets: the dopamine D2 receptor and the α2-adrenergic receptor. Suitable assays include cAMP inhibition assays, [35S]GTPγS binding assays, or cell-based reporter assays.[2][6] Comparing the EC50 values of the new batch to a previously validated batch or a reference standard is recommended.
Q4: Since this compound is a prodrug, what specific experimental considerations should I take into account?
A4: For in vitro experiments using cell lines that may lack sufficient esterase activity, the conversion of this compound to its active form, CHF-1024, may be limited. In such cases, it is advisable to either use the active metabolite CHF-1024 directly or to pre-incubate this compound with a source of esterases (e.g., porcine liver esterase) to ensure its conversion. An esterase activity assay can be performed to confirm the conversion.
Q5: What are the recommended storage conditions for this compound?
A5: While specific stability data for this compound is not extensively published, as a general practice for small molecules, it should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store it as a solid at -20°C or below. Solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity between batches of this compound.
Possible Cause 1: Variation in Purity or Identity
-
Troubleshooting Protocol:
-
Review the Certificate of Analysis (CofA) for each batch, paying close attention to purity (by HPLC), identity (by NMR and Mass Spectrometry), and residual solvent content.
-
If the CofA is unavailable or lacks detail, perform in-house quality control checks.
-
HPLC Analysis: To confirm purity and check for degradation products.
-
Mass Spectrometry: To verify the molecular weight.
-
NMR Spectroscopy: To confirm the chemical structure.
-
-
Possible Cause 2: Degradation of the Compound
-
Troubleshooting Protocol:
-
Ensure proper storage conditions have been maintained for all batches.
-
Prepare fresh stock solutions from the solid compound. Avoid using old stock solutions.
-
If degradation is suspected, a forced degradation study (e.g., exposure to acid, base, oxidation, light) followed by HPLC or LC-MS analysis can help identify potential degradation products.
-
Possible Cause 3: Inconsistent Conversion to Active Metabolite (CHF-1024)
-
Troubleshooting Protocol:
-
If using an in vitro system, verify the presence and activity of esterases.
-
Perform an esterase activity assay to compare the conversion rate of different this compound batches.
-
As a control, run the experiment with the active metabolite, CHF-1024, to see if the variability persists.
-
Issue 2: High variability in results within the same experiment.
Possible Cause 1: Poor Solubility
-
Troubleshooting Protocol:
-
Visually inspect the stock solution and working solutions for any precipitation.
-
Determine the solubility of this compound in your assay buffer.
-
If solubility is an issue, consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final concentration of the solvent in the assay is low and consistent across all wells.
-
Possible Cause 2: Inconsistent Assay Conditions
-
Troubleshooting Protocol:
-
Standardize cell culture conditions, including cell passage number and confluency.
-
Optimize cell seeding density to ensure a consistent assay window.
-
Ensure precise and consistent timing for all incubation steps and reagent additions.
-
Use a stable concentration of the stimulating agonist (if applicable) and prepare it fresh for each experiment.
-
Data Presentation
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |
| Purity | ≥98.0% | 99.5% | HPLC |
| Solubility | Soluble in DMSO | Conforms | Visual |
| Residual Solvents | ≤0.5% | 0.1% | GC-HS |
| Water Content | ≤1.0% | 0.2% | Karl Fischer |
Table 2: Troubleshooting Summary for Inconsistent this compound Activity
| Symptom | Possible Cause | Recommended Action |
| Lower than expected EC50 | Impurity with higher potency, incorrect concentration | Verify purity with HPLC, re-quantify solid material and prepare fresh stock. |
| Higher than expected EC50 | Compound degradation, low purity, insufficient conversion to active form | Check storage conditions, perform QC on the batch, test active metabolite CHF-1024 directly. |
| High variability between replicates | Poor solubility, inconsistent pipetting, cell plating variability | Check solubility, use calibrated pipettes, optimize cell seeding. |
| No activity | Incorrect compound, inactive batch, assay system failure | Confirm identity (MS, NMR), test a new batch, run positive controls for the assay. |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Activity Assay (cAMP Inhibition)
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., Quinpirole) in assay buffer.
-
Assay Procedure: a. Aspirate the culture medium and add 50 µL of assay buffer containing 10 µM forskolin (B1673556) (to stimulate adenylyl cyclase) and the desired concentration of this compound or control. b. Incubate for 30 minutes at 37°C. c. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vitro Esterase Activity Assay for this compound Conversion
-
Reagents:
-
This compound stock solution (10 mM in DMSO).
-
Porcine Liver Esterase (PLE) solution (10 units/mL in phosphate (B84403) buffer, pH 7.4).
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile for quenching the reaction.
-
-
Assay Procedure: a. In a microcentrifuge tube, combine 180 µL of phosphate buffer and 10 µL of PLE solution. b. Add 10 µL of this compound stock solution to initiate the reaction (final this compound concentration: 500 µM). c. Incubate at 37°C. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 20 µL aliquot of the reaction mixture and quench it with 80 µL of acetonitrile. e. Centrifuge the samples to pellet the precipitated enzyme.
-
Analysis: a. Analyze the supernatant by HPLC or LC-MS to quantify the disappearance of this compound and the appearance of its active metabolite, CHF-1024. b. Plot the concentration of this compound and CHF-1024 over time to determine the rate of conversion.
Visualizations
Caption: this compound Signaling Pathway
Caption: Batch-to-Batch Variability Troubleshooting Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innoprot.com [innoprot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Nolomirole Enantiomeric Purity
Welcome to the Nolomirole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address specific issues you may encounter during the analysis of this compound's enantiomeric purity.
For context, this compound is a chiral compound where the (S)-enantiomer is the active therapeutic agent, while the (R)-enantiomer is significantly less potent and may contribute to off-target effects. Therefore, precise and accurate control of the enantiomeric purity is a critical quality attribute.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for determining the enantiomeric purity of this compound?
A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and recommended technique for the enantiomeric separation of pharmaceutical compounds like this compound.[1][2][3] This method offers high resolution, sensitivity, and reproducibility.[4] Gas Chromatography (GC) with a chiral column can also be used if this compound is volatile or can be derivatized to be volatile.[5]
Q2: How do I select the right chiral stationary phase (CSP) for this compound analysis?
A2: The selection of a CSP is crucial for achieving a successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most popular and have broad applicability for a wide range of chiral compounds.[6][7] It is recommended to screen several different polysaccharide-based columns to find the one that provides the best selectivity and resolution for this compound.[6]
Q3: My this compound sample is not dissolving well in the mobile phase. What should I do?
A3: It is important to dissolve your sample in the mobile phase to avoid peak distortion.[7] If solubility is an issue, you can try to dissolve the sample in a stronger, compatible solvent and then dilute it with the mobile phase. However, be aware that injecting a sample in a solvent much stronger than the mobile phase can lead to peak broadening or splitting.
Q4: I am observing racemization of my this compound sample during analysis. What are the possible causes and how can I prevent it?
A4: Racemization is the conversion of one enantiomer into a racemic mixture and can be caused by heat, extreme pH, or chemical reactions.[8][9] To prevent racemization during analysis, you should:
-
Avoid high temperatures during sample preparation and storage.
-
Ensure the pH of your sample and mobile phase is within a stable range for this compound.
-
Be cautious with sample preparation procedures, as some derivatization reactions can promote racemization.[10]
Troubleshooting Guides
Issue 1: Poor or No Resolution of this compound Enantiomers
If you are observing co-eluting or poorly resolved peaks for the this compound enantiomers, consider the following troubleshooting steps:
-
Optimize Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase significantly impact resolution.[7][11] Decreasing the percentage of the alcohol modifier can increase retention and improve resolution.[7] Adding a small amount of an acidic or basic additive, like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can also enhance separation, depending on the nature of this compound.[11][12]
-
Adjust Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution.[7] Try reducing the flow rate from a standard 1.0 mL/min to 0.5 mL/min to see if separation improves.
-
Change Column Temperature: Temperature can affect the selectivity of the chiral separation.[6] Experiment with different column temperatures (e.g., 15°C and 40°C) to find the optimal condition for this compound.[7]
-
Verify Column Integrity: If you have tried the above steps without success, the column itself may be the issue. Ensure you are using an appropriate chiral column and that it has not been damaged or contaminated.[13]
Issue 2: Peak Tailing or Broadening
Peak tailing or broadening can compromise the accuracy and precision of your enantiomeric purity determination. Here are some common causes and solutions:
-
Column Overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks.[7] Try diluting your sample and re-injecting.
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause peak tailing. Modifying the mobile phase with additives can help to minimize these interactions.
-
Column Contamination: Adsorption of impurities from your sample onto the column can lead to poor peak shape.[13] Flushing the column with a strong solvent, as recommended by the manufacturer, may resolve this issue.[13]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Enantiomeric Purity
| Parameter | Chiral HPLC | Chiral GC |
| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak®) | Cyclodextrin-based chiral capillary columns |
| Mobile Phase/Carrier Gas | Normal-phase (e.g., hexane/isopropanol) or Reversed-phase (e.g., acetonitrile/water) | High purity carrier gas (e.g., Helium, Nitrogen) |
| Analysis Time | Typically 10-30 minutes | Often faster than HPLC for volatile compounds |
| Limit of Detection (LOD) | Low ng range | pg range (with FID or MS) |
| Limit of Quantification (LOQ) | Mid to high ng range | High pg to low ng range |
| Key Advantages | Broad applicability, high resolution | High sensitivity, fast analysis |
| Key Disadvantages | Longer analysis times, higher solvent consumption | Limited to volatile and thermally stable analytes |
This table is a generalized comparison based on typical performance for chiral separations of pharmaceutical compounds.[5]
Table 2: Effect of HPLC Parameters on this compound Enantiomer Separation
| Parameter | Change | Effect on Resolution | Effect on Retention Time |
| % Organic Modifier | Decrease | Increase | Increase |
| Flow Rate | Decrease | Increase | Increase |
| Temperature | Varies | Can increase or decrease | Generally decreases with higher temperature |
| Mobile Phase Additive | Addition of acid/base | Can significantly increase selectivity | Can increase or decrease |
The effects listed are general trends observed in chiral chromatography and should be empirically verified for this compound.[6][7][11]
Experimental Protocols
Detailed Methodology for Chiral HPLC Analysis of this compound
This protocol provides a starting point for developing a validated method for the enantiomeric purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade
-
This compound reference standard and sample
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:IPA (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in the mobile phase.
-
Prepare your this compound sample at the same concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the this compound reference standard (racemic mixture).
-
The resolution between the (S)- and (R)-enantiomer peaks should be greater than 2.0.
-
The tailing factor for each peak should be less than 1.5.
5. Analysis:
-
Inject the prepared sample solution.
-
Identify the peaks for the (S)- and (R)-enantiomers based on their retention times, as determined from the reference standard.
-
Calculate the enantiomeric purity by determining the area percentage of the undesired enantiomer relative to the total peak area for both enantiomers.[1]
6. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, sensitivity (LOD and LOQ), precision, and accuracy.[1][14][15]
Mandatory Visualization
Caption: Workflow for this compound Enantiomeric Purity Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Nolomirole Adsorption to Labware and Plastics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential issues related to the adsorption of nolomirole to laboratory plastics and glassware. Due to its moderate lipophilicity (LogP of 1.97), this compound may exhibit non-specific binding to certain surfaces, potentially leading to inaccurate experimental results. While specific quantitative data on this compound adsorption is not extensively available in public literature, this guide offers troubleshooting strategies and best practices based on the physicochemical properties of the molecule and general principles of handling lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is adsorption a concern?
A1: this compound is a dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist. Its chemical structure lends it a moderate degree of lipophilicity, which can cause it to adsorb to the surfaces of plastic and glass labware. This non-specific binding can reduce the actual concentration of this compound in your experimental solutions, leading to variability and inaccurate results.
Q2: To which types of labware is this compound most likely to adsorb?
A2: Lipophilic compounds like this compound have a higher tendency to adsorb to hydrophobic surfaces. Therefore, standard polypropylene (B1209903) (PP) and polystyrene (PS) labware, such as microplates, centrifuge tubes, and pipette tips, are of particular concern. While glass is generally more hydrophilic, surface interactions can still occur.
Q3: What are the signs that this compound adsorption might be affecting my experiments?
A3: You may suspect adsorption is occurring if you observe any of the following:
-
Poor assay reproducibility and high variability between replicate wells.
-
Lower than expected potency or efficacy in cell-based or biochemical assays.
-
A gradual decrease in compound concentration over time in prepared solutions.
-
Discrepancies between nominal and measured concentrations of your working solutions.
Q4: Are there any types of plasticware that are less prone to adsorption?
A4: Yes, several manufacturers offer low-binding or ultra-low attachment microplates and tubes. These products have surfaces that are chemically or physically modified to be more hydrophilic, which can significantly reduce the non-specific binding of lipophilic molecules.
Q5: Can the solvent I use for this compound affect its adsorption?
A5: Absolutely. While this compound may be dissolved in an organic solvent like DMSO for a stock solution, the composition of your final aqueous assay buffer is critical. The presence of proteins (like BSA) or detergents (like Tween-20) in the buffer can help to saturate non-specific binding sites on the labware and keep this compound in solution.
Troubleshooting Guide
This guide will help you systematically troubleshoot and mitigate potential issues with this compound adsorption.
Issue 1: High variability in assay results.
-
Question: Are you using standard polypropylene or polystyrene plates and tubes?
-
Answer: Consider switching to low-binding or ultra-low attachment labware.
-
-
Question: Does your assay buffer contain any protein or detergent?
-
Answer: If not, try adding 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-20 to your buffer to block non-specific binding sites.
-
-
Question: Are you pre-incubating your plates?
-
Answer: Pre-incubating your plates with your assay buffer (containing BSA or Tween-20) for 30-60 minutes before adding this compound can help to passivate the surface.
-
Issue 2: this compound appears less potent than expected.
-
Question: Have you confirmed the concentration of your this compound working solutions?
-
Answer: It is advisable to measure the concentration of your final working solution using an analytical method like HPLC or LC-MS to ensure it matches the expected concentration.
-
-
Question: How long are your incubation times?
-
Answer: For long incubation periods, adsorption effects can be more pronounced. Consider if shorter incubation times are feasible for your assay.
-
Issue 3: Inconsistent results between experiments.
-
Question: Are you using the same type and brand of labware for all experiments?
-
Answer: Different batches and brands of plasticware can have varying surface properties. Maintaining consistency in your labware is crucial for reproducibility.
-
-
Question: Are your solution preparation steps consistent?
-
Answer: Ensure that the final concentration of any organic solvent (e.g., DMSO) is kept low and consistent across all experiments, as this can influence compound solubility and adsorption.
-
Experimental Protocols
Protocol: Quantifying this compound Adsorption to Labware
This protocol provides a framework for quantifying the extent of this compound adsorption to your specific labware.
Objective: To determine the percentage of this compound lost to adsorption in different types of microplates or tubes.
Materials:
-
This compound
-
Your chosen labware (e.g., standard polypropylene 96-well plate, low-binding 96-well plate, glass vials)
-
Assay buffer (with and without supplements like BSA or Tween-20)
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Prepare a this compound Solution: Prepare a solution of this compound in your assay buffer at a concentration relevant to your experiments.
-
Initial Concentration Measurement (T=0): Immediately take an aliquot of the this compound solution and measure its concentration using a validated HPLC or LC-MS/MS method. This will serve as your initial concentration (C₀).
-
Incubation: Aliquot the this compound solution into the wells of the different plates or tubes you wish to test.
-
Time-Point Sampling: At various time points (e.g., 1, 4, 24 hours), carefully collect the solution from a set of wells/tubes.
-
Final Concentration Measurement: Measure the concentration of this compound in the collected solutions (Cₜ).
-
Calculate Adsorption: The percentage of this compound adsorbed can be calculated using the following formula:
% Adsorption = [(C₀ - Cₜ) / C₀] * 100
Data Presentation:
| Labware Type | Buffer Condition | Incubation Time (hours) | This compound Concentration (µM) | % Adsorption |
| Polypropylene | Standard Buffer | 0 | User Data | 0 |
| Polypropylene | Standard Buffer | 4 | User Data | User Data |
| Polypropylene | + 0.1% BSA | 4 | User Data | User Data |
| Low-Binding | Standard Buffer | 4 | User Data | User Data |
| Glass | Standard Buffer | 4 | User Data | User Data |
Visualizations
This compound Signaling Pathway
Caption: this compound acts as an agonist at both Dopamine D2 and α2-Adrenergic receptors, leading to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels.
Troubleshooting Workflow for this compound Adsorption
Caption: A logical workflow to identify and mitigate potential issues arising from the non-specific adsorption of this compound to labware.
Best practices for storing and handling Nolomirole
Technical Support Center: Nolomirole
Product Name: this compound (Catalogue No. NLM-K101) Description: this compound is a potent, selective, and cell-permeable inhibitor of the Kinase X signaling pathway. It is supplied as a lyophilized powder for research use only.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, supplied as a lyophilized powder, should be stored at -20°C or colder, protected from light and moisture.[1][2] The vial should be kept tightly sealed in a dry environment. For long-term storage (months to years), storing at -80°C is recommended to maximize stability.
Q2: How do I properly reconstitute the lyophilized this compound powder?
A: To reconstitute, first allow the vial to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[2] Reconstitute the powder using anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to prepare a stock solution. Add the solvent slowly down the side of the vial to avoid disturbing the powder, and then gently swirl or vortex to dissolve the compound completely.[2][3] Avoid vigorous shaking, as this can cause aggregation.[4]
Q3: What is the recommended concentration for the stock solution?
A: We recommend preparing a stock solution at a concentration of 10 mM or 20 mM in DMSO. Storing at very high concentrations can increase the risk of precipitation, especially during freeze-thaw cycles.[5] Always clearly label the vial with the concentration, solvent, and date of reconstitution.[1]
Q4: How should I store the reconstituted this compound stock solution?
A: Aliquot the stock solution into smaller, single-use volumes in light-protecting polypropylene (B1209903) or amber glass vials and store at -20°C or -80°C.[1][5][6] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5]
Q5: Is this compound sensitive to light?
A: Yes, this compound is highly photosensitive. Both the lyophilized powder and solutions should be protected from light at all times.[7] Use amber-colored or opaque containers for storage and minimize exposure to ambient light during experimental procedures by covering tubes with aluminum foil.[1][6]
Q6: What is the stability of this compound in aqueous solutions?
A: this compound has poor solubility and stability in aqueous media. It is recommended to prepare working dilutions in your final assay buffer immediately before use from the DMSO stock solution. Do not store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Precipitation Observed in Stock Solution After Thawing
-
Symptom: Visible crystals or cloudiness in the DMSO stock solution after thawing from -20°C or -80°C storage.
-
Possible Causes:
-
Concentration Too High: The solubility limit may have been exceeded at low temperatures.[5]
-
Improper Thawing: Thawing too quickly or at a high temperature can cause the compound to fall out of solution.
-
Moisture Contamination: Water absorbed into the DMSO stock can significantly reduce the solubility of this compound.
-
-
Troubleshooting Steps:
-
Gentle Re-dissolving: Warm the vial to room temperature (or briefly to 37°C) and vortex gently to see if the precipitate redissolves.
-
Solvent Check: Ensure you are using anhydrous (water-free) DMSO for reconstitution.
-
Reduce Concentration: If precipitation is a recurring issue, consider preparing and storing the stock solution at a lower concentration (e.g., 5 mM).
-
Optimize Thawing: Thaw solutions slowly at room temperature and ensure they are vortexed to be fully dissolved before making working dilutions.[5]
-
Issue 2: Inconsistent or Weaker-Than-Expected Activity in Cellular Assays
-
Symptom: High variability between experiments or a loss of inhibitory effect over time.
-
Possible Causes:
-
Compound Degradation: Repeated freeze-thaw cycles, exposure to light, or prolonged storage in aqueous buffer can degrade this compound.[5][7]
-
Inaccurate Pipetting: Errors in preparing serial dilutions can lead to incorrect final concentrations.
-
Adsorption to Plastics: The compound may adhere to the surface of certain types of plastic tubes or plates, reducing its effective concentration.
-
-
Troubleshooting Steps:
-
Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
Protect from Light: During incubation steps, protect your multi-well plates from light by covering them with aluminum foil or placing them in a dark incubator.
-
Prepare Dilutions Fresh: Prepare working dilutions from the DMSO stock immediately before adding to your cells. Do not store intermediate dilutions in aqueous buffers.
-
Use Low-Binding Plastics: If adsorption is suspected, use low-protein-binding polypropylene tubes and plates for preparing and storing solutions.
-
Perform a Dose-Response Curve: Always include a full dose-response curve in your experiments to verify the IC50 and ensure the compound is active.[8]
-
Data Presentation
Table 1: Storage and Stability Data for this compound
| Form | Solvent/Condition | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | Dry, protected from light | -20°C to -80°C | ≥ 24 months | Keep vial tightly sealed with desiccant.[1] |
| Lyophilized Powder | Dry, protected from light | 4°C | ≤ 3 months | For short-term storage only. |
| Stock Solution | Anhydrous DMSO (10 mM) | -20°C | ≤ 6 months | Aliquot to avoid >3 freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO (10 mM) | -80°C | ≤ 12 months | Recommended for long-term solution storage. |
| Working Dilution | Aqueous Assay Buffer | Room Temperature | < 2 hours | Prepare immediately before use. Prone to precipitation. |
Experimental Protocols
Protocol 1: Reconstitution of this compound to a 10 mM Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage and subsequent experimental use.
Materials:
-
Vial of this compound (lyophilized powder, 5 mg)
-
Anhydrous, research-grade DMSO
-
Sterile, low-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Calculate Molecular Weight: The molecular weight of this compound is 452.5 g/mol .
-
Calculate Required Solvent Volume:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume = 0.005 g / (0.01 mol/L * 452.5 g/mol ) = 0.001105 L = 1105 µL
-
-
Equilibrate Vial: Remove the this compound vial from -20°C storage and allow it to sit at room temperature for 15-20 minutes before opening.[2]
-
Add Solvent: Using a calibrated pipette, carefully add 1105 µL of anhydrous DMSO to the vial. Direct the stream of solvent down the inner wall of the vial to gently wash down any powder.[2][3]
-
Dissolve Compound: Cap the vial and vortex gently for 1-2 minutes until the solution is clear and all powder is dissolved. A brief warming in a 37°C water bath can aid dissolution if needed.
-
Aliquot for Storage: Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL) in amber or foil-wrapped, low-binding polypropylene tubes.
-
Store: Store the aliquots at -80°C for long-term use. Clearly label all tubes with the compound name, concentration, and date.
Mandatory Visualizations
Diagram 1: this compound Handling and Storage Workflow
Caption: Decision workflow for handling and storing this compound upon receipt.
Diagram 2: Troubleshooting Inconsistent Assay Results
Caption: Troubleshooting flowchart for addressing inconsistent experimental results.
Diagram 3: Hypothetical this compound Signaling Pathway
Caption: this compound acts by selectively inhibiting the activity of Kinase X.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. academicchemlab.com [academicchemlab.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. lfatabletpresses.com [lfatabletpresses.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Alpha-2 Adrenergic Activity of Nolomirole and Clonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-2 adrenergic activity of nolomirole and the well-established alpha-2 adrenergic agonist, clonidine (B47849). The information is intended for researchers and professionals in the field of drug development seeking to understand the pharmacological profiles of these two compounds.
Introduction
This compound (CHF-1035) is a dual dopamine (B1211576) D2 and alpha-2 adrenergic receptor agonist that was under development for the treatment of heart failure. It is a prodrug that is rapidly hydrolyzed to its active metabolite, CHF-1024. Clonidine is a prototypical alpha-2 adrenergic agonist used clinically for the treatment of hypertension, attention-deficit/hyperactivity disorder (ADHD), and other conditions. Both compounds exert their effects through interaction with alpha-2 adrenergic receptors, which are G protein-coupled receptors involved in the regulation of neurotransmitter release and sympathetic outflow.
Comparative Pharmacological Data
A direct head-to-head comparison of the alpha-2 adrenergic activity of this compound and clonidine is limited by the scarcity of publicly available quantitative data for this compound. The following tables summarize the available data to facilitate a comparative analysis.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Radioligand | Source |
| This compound | α₂-Adrenergic | 130 (for (-)-enantiomer) | Not Specified | Not Specified | [1] |
| α₂-Adrenergic | 1,600 (for (+)-enantiomer) | Not Specified | Not Specified | [1] | |
| Clonidine | α₂-Adrenergic | Data not consistently available in a comparable format | |||
| Imidazoline I₁ | High Affinity | Human | [³H]Clonidine | [2] |
Table 2: Functional Activity
| Compound | Assay Type | Receptor Subtype | EC₅₀/IC₅₀ | Species/Cell Line | Effect | Source |
| This compound | Data Not Available | |||||
| Clonidine | [³⁵S]GTPγS Binding | α₂A | 28 nM (EC₅₀) | CHO cells | Agonist | [4] |
| Inhibition of Epileptiform Activity | α₂A | 69 nM (EC₅₀) | Rat Hippocampal Slices | Agonist | [5] | |
| Inhibition of Forskolin-Stimulated cAMP | α₂-Adrenergic | Concentration-dependent inhibition | Rabbit Retina | Agonist | [6] |
Note: While functional data for clonidine exists, direct comparative data with this compound is unavailable.
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling
Activation of alpha-2 adrenergic receptors, which are coupled to inhibitory G proteins (Gᵢ/Gₒ), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to a variety of cellular responses, including the inhibition of norepinephrine (B1679862) release from presynaptic neurons.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for a specific receptor. This is typically done through competition assays where the unlabeled drug (e.g., this compound or clonidine) competes with a radiolabeled ligand (e.g., [³H]clonidine or [³H]rauwolscine) for binding to the receptor.
Experimental Workflow: cAMP Functional Assay
Functional assays, such as the measurement of cyclic AMP (cAMP) levels, are used to determine the potency (EC₅₀ or IC₅₀) and efficacy of a compound as an agonist or antagonist. For alpha-2 adrenergic agonists, their ability to inhibit forskolin-stimulated cAMP production is a common measure of their functional activity.
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Tissues or cells expressing the alpha-2 adrenergic receptor of interest are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated in assay buffer containing a fixed concentration of a suitable radioligand (e.g., [³H]rauwolscine for antagonists or [³H]clonidine for agonists) and a range of concentrations of the unlabeled competitor drug (this compound or clonidine). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand. The filters are then washed with cold assay buffer.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) of the competitor is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
-
Cell Culture: Cells stably or transiently expressing the desired human alpha-2 adrenergic receptor subtype (e.g., CHO or HEK293 cells) are cultured to an appropriate density in multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: The cells are then stimulated with a fixed concentration of forskolin (to activate adenylyl cyclase and raise basal cAMP levels) in the presence of varying concentrations of the alpha-2 adrenergic agonist (this compound or clonidine).
-
Cell Lysis: After a defined incubation period, the reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (IC₅₀ or EC₅₀) is determined by non-linear regression analysis of the concentration-response curve.
Conclusion
This guide provides a comparative overview of the alpha-2 adrenergic activity of this compound and clonidine based on the currently available scientific literature. While clonidine is a well-characterized alpha-2 adrenergic agonist with established clinical applications, there is a notable lack of publicly available quantitative data regarding the alpha-2 adrenergic binding affinity and functional potency of this compound and its active metabolite, CHF-1024. The provided data for clonidine can serve as a benchmark for future studies aimed at fully characterizing the pharmacological profile of this compound. Further research is required to generate the necessary data for a comprehensive and direct comparison of these two compounds.
References
- 1. Effects of the alpha2-adrenergic/DA2-dopaminergic agonist CHF-1024 in preventing ventricular arrhythmogenesis and myocyte electrical remodeling, in a rat model of pressure-overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. signon.springer.com:443 [signon.springer.com:443]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of D2 Receptor Agonists: Featuring Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the effects of dopamine (B1211576) D2 receptor agonists, with a detailed focus on the well-characterized compound, bromocriptine (B1667881). While this guide was intended to compare Nolomirole and bromocriptine, a thorough search of scientific literature and databases did not yield any publicly available information on a compound named "this compound." Therefore, we will proceed by presenting the pharmacological profile of bromocriptine as a representative D2 receptor agonist and outline the standard experimental protocols used to characterize such compounds. This will serve as a valuable resource for researchers evaluating novel D2 receptor modulators.
Introduction to D2 Receptor Agonism
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a critical target in the treatment of various neurological and endocrine disorders, including Parkinson's disease and hyperprolactinemia. D2 receptors are primarily coupled to the Gi/o signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Agonists at the D2 receptor mimic the action of dopamine, eliciting a physiological response. The characterization of a D2 receptor agonist involves determining its binding affinity, selectivity for the D2 receptor over other receptor subtypes, and its functional efficacy in downstream signaling pathways.
Quantitative Comparison of D2 Receptor Agonists
The following table summarizes the key in vitro pharmacological parameters for bromocriptine at dopamine D2 receptors, compiled from various studies. A similar table would be used to compare data for a compound like this compound, should it become available.
| Parameter | Bromocriptine | This compound |
| Binding Affinity (Ki) at D2 Receptors (nM) | ~2-10 | Data not available |
| Receptor Selectivity | D2 > D1, D3 | Data not available |
| Functional Potency (EC50) in cAMP Assay (nM) | ~10-50 | Data not available |
| Functional Efficacy in cAMP Assay (% of Dopamine) | Full agonist (~100%) | Data not available |
| Functional Potency (EC50) in GTPγS Assay (nM) | ~5-30 | Data not available |
| Functional Efficacy in GTPγS Assay (% of Dopamine) | Full agonist | Data not available |
Note: The values for bromocriptine are approximate and can vary depending on the specific experimental conditions and cell systems used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of D2 receptor agonists. Below are outlines of standard protocols for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for the D2 receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at the D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [3H]-Spiperone or [3H]-Raclopride.
-
Test compound (e.g., bromocriptine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a non-radiolabeled D2 antagonist like haloperidol (B65202) or sulpiride).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the D2 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to stimulate G protein activation.
Materials:
-
Cell membranes with D2 receptors.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with the test compound and GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the concentration of the test compound to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the functional consequence of D2 receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to inhibit cAMP production.
Materials:
-
Whole cells expressing the D2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specific time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.
-
Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound to determine IC50 (which corresponds to EC50 for inhibition) and the maximal inhibition.
D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist like bromocriptine initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase.
Conclusion
The comprehensive characterization of a D2 receptor agonist requires a multi-faceted approach, encompassing binding, selectivity, and functional assays. Bromocriptine serves as a classic example of a potent and efficacious D2 receptor agonist. The experimental frameworks and data presentation formats provided in this guide are intended to assist researchers in the systematic evaluation of novel compounds targeting the D2 receptor. Future research that discloses data for compounds such as this compound will allow for direct and meaningful comparisons within this established framework, ultimately aiding in the development of more effective and safer therapeutics for D2 receptor-mediated disorders.
Nolomirole and its Active Metabolite CHF-1024: A Comparative Review of Functional Activity
A comprehensive analysis of the prodrug nolomirole and its pharmacologically active metabolite, CHF-1024, reveals a shared mechanism of action as agonists for dopamine (B1211576) D2 and α2-adrenergic receptors. While direct comparative functional assay data is limited in publicly available literature, this guide synthesizes the existing pharmacological information and outlines the standard experimental procedures used to characterize such compounds. This compound, developed for the potential treatment of heart failure, serves as a prodrug that is rapidly converted to CHF-1024 in the body.
Overview of Pharmacological Activity
This compound is designed to be pharmacologically inactive until it undergoes hydrolysis by esterase enzymes in the bloodstream, releasing its active metabolite, CHF-1024. Both compounds exert their effects by targeting two key G-protein coupled receptors (GPCRs): the dopamine D2 receptor and the α2-adrenergic receptor. Activation of these receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and modulation of ion channel activity. This ultimately results in the inhibition of norepinephrine (B1679862) release from sympathetic nerve endings, a mechanism considered beneficial in conditions like heart failure.
Quantitative Data Comparison
The table below summarizes the available binding affinity data for the enantiomers of this compound. It is important to note that binding affinity (Ki) does not directly measure functional agonism but indicates the strength of the interaction between the ligand and the receptor.
| Compound | Receptor | Affinity (Ki) |
| (–)-Nolomirole | Dopamine D2 | 120 nM |
| (+)-Nolomirole | Dopamine D2 | 2,400 nM |
| (–)-Nolomirole | α2-Adrenergic | 130 nM |
| (+)-Nolomirole | α2-Adrenergic | 1,600 nM |
Signaling Pathways
The activation of dopamine D2 and α2-adrenergic receptors by CHF-1024 initiates a cascade of intracellular events, leading to the modulation of neuronal activity. The diagrams below illustrate the key signaling pathways involved.
Figure 1: Signaling cascade following activation of Dopamine D2 and α2-Adrenergic receptors by CHF-1024.
Experimental Workflows and Protocols
To quantitatively compare the functional activity of this compound and its active metabolite CHF-1024, specific in vitro assays would be employed. The following sections detail the principles and generalized protocols for such experiments.
Experimental Workflow for Functional Comparison
The logical workflow to compare the prodrug and its active metabolite would involve several key steps, as illustrated in the diagram below.
Figure 2: Logical workflow for comparing the functional activity of this compound and CHF-1024.
cAMP Functional Assay Protocol
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following receptor activation.
Objective: To determine the potency (EC50) and efficacy of this compound and CHF-1024 in inhibiting adenylyl cyclase activity mediated by dopamine D2 or α2-adrenergic receptors.
Materials:
-
Cells stably expressing the human dopamine D2 receptor or α2-adrenergic receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound and CHF-1024) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the receptor-expressing cells to an appropriate confluency in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound and CHF-1024 in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the test compounds for a specified time. c. Stimulate the cells with forskolin to induce cAMP production. d. Incubate for a defined period to allow for receptor-mediated inhibition of cAMP synthesis.
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal inhibition (Emax) for each compound.
[35S]GTPγS Binding Assay Protocol
This functional assay measures the activation of G-proteins coupled to the receptor of interest.
Objective: To quantify the potency (EC50) and efficacy of this compound and CHF-1024 in stimulating the binding of [35S]GTPγS to G-proteins coupled to dopamine D2 or α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor or α2-adrenergic receptor.
-
Assay buffer (e.g., Tris-HCl with MgCl2, NaCl, and EDTA).
-
[35S]GTPγS (radiolabeled guanosine (B1672433) triphosphate analog).
-
GDP (guanosine diphosphate).
-
Test compounds (this compound and CHF-1024) at various concentrations.
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells through homogenization and centrifugation.
-
Compound Preparation: Prepare serial dilutions of this compound and CHF-1024 in assay buffer.
-
Assay: a. In a multi-well plate, combine the cell membranes, assay buffer, GDP, and the test compounds. b. Initiate the binding reaction by adding [35S]GTPγS. c. Incubate the mixture at a controlled temperature for a specific duration to allow for agonist-stimulated binding.
-
Termination and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [35S]GTPγS. b. Wash the filters with ice-cold buffer. c. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific [35S]GTPγS binding (total binding minus non-specific binding) against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each compound.
Conclusion
This compound is a prodrug that is efficiently converted to its active metabolite, CHF-1024. Both compounds are agonists at dopamine D2 and α2-adrenergic receptors, a mechanism that leads to the inhibition of norepinephrine release. While direct comparative functional data quantifying the in vitro potency and efficacy of this compound versus CHF-1024 is not available in the public domain, the established experimental protocols described herein provide a clear framework for how such a comparison would be conducted. Future studies directly comparing these two entities in functional assays are necessary to fully elucidate their pharmacological profiles and the efficiency of the prodrug-to-drug conversion in a functional context.
Unraveling the Stereochemistry of Nolomirole: A Comparative Guide to its Enantiomers
For Immediate Release
This guide provides a detailed pharmacological comparison of the enantiomers of Nolomirole, a dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the stereoselective interactions of this compound with its target receptors.
This compound, also known as CHF-1035, is a prodrug that is rapidly metabolized to its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). Its pharmacological activity is primarily attributed to the differential binding of its (-) and (+) enantiomers to G-protein coupled receptors, specifically the dopamine D2 and α2-adrenergic receptors. Both of these receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Analysis of Enantiomeric Binding Affinities
The pharmacological differentiation of this compound's enantiomers is most evident in their binding affinities for the dopamine D2 and α2-adrenergic receptors. The (-)-enantiomer demonstrates significantly higher affinity for both receptors compared to the (+)-enantiomer, indicating a clear stereoselective preference. The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below. A lower Ki value signifies a higher binding affinity.
| Enantiomer | Receptor Target | Binding Affinity (Ki) [nM] |
| (-)-Nolomirole | Dopamine D2 Receptor | 120[1] |
| (+)-Nolomirole | Dopamine D2 Receptor | 2,400[1] |
| (-)-Nolomirole | α2-Adrenergic Receptor | 130[1] |
| (+)-Nolomirole | α2-Adrenergic Receptor | 1,600[1] |
Signaling Pathways and Mechanism of Action
As an agonist at both the dopamine D2 and α2-adrenergic receptors, the active metabolite of this compound, CHF-1024, triggers inhibitory intracellular signaling cascades. Upon binding, the activated Gi/o protein complex dissociates, and the α-subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The βγ-subunit can also modulate the activity of other effectors, such as ion channels. This reduction in cAMP levels leads to various downstream cellular responses, including modulation of neuronal excitability and neurotransmitter release.
Figure 1: Simplified signaling pathway of this compound at D2 and α2-adrenergic receptors.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to determine the binding affinities and functional activities of compounds like the this compound enantiomers.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the human dopamine D2 or α2-adrenergic receptor.
-
Harvest the cells and homogenize in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors or [3H]-Rauwolscine for α2 receptors), and varying concentrations of the unlabeled this compound enantiomer.
-
To determine non-specific binding, a parallel set of reactions is prepared with an excess of a known high-affinity unlabeled ligand.
3. Incubation and Filtration:
-
Incubate the plates at a controlled temperature for a duration sufficient to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound enantiomer concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the enantiomer that displaces 50% of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
Nolomirole: A Comparative Analysis of its Cross-reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
Nolomirole (also known as CHF-1035) is a selective agonist for the dopamine (B1211576) D2 and α2-adrenergic receptors. Developed for the potential treatment of heart failure, its interaction with its primary targets is well-documented. However, a comprehensive understanding of a drug candidate's selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the available data on this compound's cross-reactivity with other key neurotransmitter receptors, presents a typical experimental protocol for assessing receptor binding, and visualizes the known signaling pathways and experimental workflows.
Comparative Binding Affinity of this compound
| Receptor Target | Enantiomer | Binding Affinity (Ki) in nM |
| Dopamine D2 | (-)-enantiomer | 120 |
| (+)-enantiomer | 2,400 | |
| α2-Adrenergic | (-)-enantiomer | 130 |
| (+)-enantiomer | 1,600 |
Data presented as Ki (nM), where a lower value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
To determine the binding affinity of a compound like this compound to various neurotransmitter receptors, a common and robust method is the radioligand binding assay. This technique measures the direct interaction of a radiolabeled ligand with its receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
A specific radioligand for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors).
-
This compound (unlabeled test compound).
-
A non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes or a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in assessing this compound's receptor interactions and its known mechanisms of action, the following diagrams are provided.
Caption: Workflow of a Radioligand Binding Assay.
Caption: Known Signaling Pathways of this compound.
A Comparative Meta-Analysis of Dopamine Agonists in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of various dopamine (B1211576) agonists in preclinical models of heart failure. The information is synthesized from a range of studies to support research and development in cardiovascular therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to offer an objective overview of the current landscape of preclinical research on dopamine agonists in heart failure.
I. Comparative Efficacy of Dopamine Agonists: A Tabular Summary
The following tables summarize the quantitative outcomes of key preclinical studies investigating the effects of different dopamine agonists on cardiac function in various heart failure models.
Table 1: Hemodynamic and Cardiac Function Effects of Dopamine (Non-selective Agonist)
| Animal Model | Heart Failure Induction | Dopamine Dosage | Key Findings | Reference |
| Dog | Coronary Embolization | Sufficient to increase LV dP/dtmax by ~50% | - Increased stroke volume and cardiac output. - No change in myocardial oxygen consumption. | [1] |
| Dog | Acute Coronary Occlusion | 2.5 to 5 µg/kg/min | - Improved tension in border and non-ischemic zones. - No increase in S-T segment elevation. | [2] |
| Dog | Anesthetized | 5 to 100 µg/kg/min | - Progressive increase in coronary blood flow proportional to myocardial oxygen consumption. | [3] |
| Rat | Conscious, Telemetered | Not specified | - Increased heart rate by 18 ± 4%. - Increased systolic, diastolic, and mean systemic arterial blood pressure. - Positive inotropic effects. | [4] |
Table 2: Hemodynamic and Cardiac Function Effects of D1-Like Receptor Agonists (e.g., Fenoldopam)
| Animal Model | Heart Failure Induction | Agonist & Dosage | Key Findings | Reference |
| Rat | Anesthetized | Fenoldopam (starting at 3 µmol/kg) | - Decreased renal vascular resistance. - No significant changes in cardiac contractility. | [5] |
| Dog | Pentobarbital-anesthetized | Fenoldopam (0.1 and 0.2 µg/kg/min i.v.) | - Increased renal blood flow without altering blood pressure. | [6] |
Table 3: Cardioprotective and Hemodynamic Effects of D2-Like Receptor Agonists (e.g., Bromocriptine (B1667881), PNU-95666E)
| Animal Model | Heart Failure Induction | Agonist & Dosage | Key Findings | Reference |
| Rat | Neonatal Cardiomyocyte Ischemia/Reperfusion | Bromocriptine | - Decreased intracellular Ca2+ levels. - Increased SOD activities and decreased MDA contents. | [7] |
| Rat | Anesthetized | PNU-95666E | - Dose-dependent decreases in mean arterial pressure, heart rate, and hindquarter vascular resistance. - No significant changes in cardiac contractility. | [5] |
| Mouse | Peripartum Cardiomyopathy (STAT3 knockout) | Bromocriptine | - Prevented the onset of peripartum cardiomyopathy. | [8] |
II. Experimental Protocols in Preclinical Heart Failure Models
The methodologies employed to induce heart failure in the cited animal studies are critical for interpreting the comparative efficacy of dopamine agonists.
Coronary Artery Embolization Model (Dog)
This model induces acute ischemic heart failure. The protocol involves the introduction of microspheres into a coronary artery to obstruct blood flow, leading to myocardial ischemia and subsequent ventricular dysfunction. In one cited study, severe depression of left ventricular performance was achieved through this method before the administration of dopamine.[1]
Acute Coronary Occlusion Model (Dog)
To study the effects of dopamine agonists in the context of acute myocardial infarction, researchers ligate a coronary artery. This procedure leads to a rapid cessation of blood flow to a specific region of the myocardium, resulting in an ischemic zone. In the referenced study, Walton-Brodie gauges and epicardial electrograms were used to measure segmental tension and S-T segment elevation, respectively, following coronary occlusion.[2]
Ischemia/Reperfusion Model (Neonatal Rat Cardiomyocytes)
This in vitro model is used to study the cellular mechanisms of cardiac injury and the protective effects of pharmacological agents. Neonatal rat cardiomyocytes are subjected to a period of simulated ischemia (e.g., by oxygen and glucose deprivation) followed by a period of reperfusion. This process induces cellular damage, including apoptosis and oxidative stress. In the study investigating D2 receptor agonists, this model was used to assess the effects of bromocriptine on cardiomyocyte apoptosis.[7]
Peripartum Cardiomyopathy Model (Mouse)
A genetic model utilizing female mice with a cardiomyocyte-specific knockout of the STAT3 gene is employed to study peripartum cardiomyopathy. These mice develop heart failure after pregnancy due to enhanced postpartum oxidative stress, which leads to the cleavage of prolactin into a cardiotoxic fragment. This model was instrumental in demonstrating the preventative effects of bromocriptine.[8][9]
III. Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling in Cardiomyocytes
Dopamine exerts its effects through two main families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
D1-Like Receptor Signaling Pathway: Activation of D1-like receptors in cardiomyocytes stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] This, in turn, activates Protein Kinase A (PKA), which phosphorylates several downstream targets to enhance cardiac contractility and heart rate.[10][11]
D2-Like Receptor Signaling Pathway: In contrast, activation of D2-like receptors is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7][12] This pathway can also involve the activation of K+ channels and inhibition of Ca2+ channels, resulting in a decrease in intracellular calcium.[7][12]
Experimental Workflow for Preclinical Evaluation of Dopamine Agonists
The general workflow for evaluating a novel dopamine agonist in a preclinical heart failure model involves several key stages, from model induction to data analysis.
IV. Conclusion
This comparative guide synthesizes preclinical data on the use of dopamine agonists in heart failure models. The evidence suggests that dopamine and its analogues can exert significant cardiovascular effects, although these effects are highly dependent on the specific receptor subtype targeted. D1 receptor agonism primarily leads to vasodilation and potential inotropic support, while D2 receptor agonism has shown promise in cardioprotective mechanisms, including anti-apoptotic effects. The choice of preclinical model is paramount in elucidating the specific therapeutic potential of these compounds. Further research is warranted to translate these preclinical findings into effective clinical therapies for heart failure.
References
- 1. Hemodynamic and metabolic effects of dopamine and insulin during acute left ventricular failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contrasting effects of dopamine and isoproterenol in experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of selective dopamine receptor subtype agonists on cardiac contractility and regional haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular and renal hemodynamic effects of intravenous infusions of the selective DA1 agonist, fenoldopam, used alone or in combination with dopamine and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of dopamine D2 receptors in ischemia/reperfusion induced apoptosis of cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromocriptine for the Treatment of Peripartum Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromocriptine as a new therapeutic agent for peripartum cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nolomirole and Trandolapril in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of nolomirole and trandolapril (B549266), two pharmacologically distinct agents investigated for their potential in treating heart failure. The comparison is based on available preclinical data, with a focus on a head-to-head study in a monocrotaline-induced heart failure model. This document is intended to inform researchers and professionals in the field of cardiovascular drug development.
Executive Summary
This compound, a selective agonist of prejunctional D2-dopaminergic and alpha2-adrenergic receptors, and trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, have both demonstrated efficacy in a rat model of congestive heart failure.[1] While operating through different mechanisms, both drugs have shown the ability to attenuate key markers of heart failure, including cardiac hypertrophy and neurohormonal activation.[1] Trandolapril is a well-established therapeutic agent for hypertension and heart failure, with extensive clinical data supporting its use.[2][3][4][5][6][7] In contrast, the available data for this compound is limited to preclinical studies, and it is not an approved treatment for heart failure. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols from a key preclinical study.
Mechanism of Action
This compound: The primary mechanism of this compound in the context of heart failure is the inhibition of catecholamine release from sympathetic nerve endings.[1] It achieves this by stimulating prejunctional D2-dopaminergic and alpha2-adrenergic receptors, thereby reducing sympathetic nervous system overactivity, a key contributor to the progression of heart failure.[1]
Trandolapril: Trandolapril is a prodrug that is converted to its active metabolite, trandolaprilat (B1681354). Trandolaprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][4][5] By inhibiting ACE, trandolaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3] This leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased sodium and water retention, ultimately lowering blood pressure and reducing the workload on the heart.[2][4]
Signaling Pathway Diagrams
Comparative Efficacy in a Monocrotaline-Induced Heart Failure Model
A key preclinical study directly compared the effects of this compound and trandolapril in a rat model of congestive heart failure induced by monocrotaline (B1676716).[1] The results of this study are summarized below.
| Parameter | Control (Saline) | Vehicle (Monocrotaline + Water) | This compound (0.25 mg/kg twice daily) | Trandolapril (0.3 mg/kg once daily) |
| Right Atrial Hypertrophy | Not Reported | Increased | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Right Ventricular Hypertrophy | Not Reported | Increased | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Plasma Atrial Natriuretic Peptide (ANP) | Not Reported | Increased | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Pleural/Peritoneal Effusions | Not Reported | Present | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| Right Ventricle Norepinephrine Depletion | Not Reported | Depleted | Significantly Reduced Depletion vs. Vehicle | Significantly Reduced Depletion vs. Vehicle |
Data adapted from a study on monocrotaline-induced congestive heart failure.[1] "Significantly Reduced" indicates a statistically significant difference compared to the vehicle-treated group.
Experimental Protocols
The following is a detailed methodology from the comparative study of this compound and trandolapril in the monocrotaline-induced heart failure model.[1]
1. Animal Model and Induction of Heart Failure:
-
Species: Rats.
-
Induction Agent: A single intraperitoneal injection of monocrotaline (50 mg/kg).
-
Control Group: Received a single intraperitoneal injection of saline.
-
Rationale: Monocrotaline induces pulmonary hypertension, leading to right ventricular hypertrophy and subsequent heart failure, mimicking certain aspects of the human condition.
2. Treatment Groups and Dosing:
-
Vehicle Group: Monocrotaline-treated animals received distilled water orally.
-
This compound Group: Monocrotaline-treated animals received this compound (0.25 mg/kg) orally twice a day.
-
Trandolapril Group: Monocrotaline-treated animals received trandolapril (0.3 mg/kg) orally once a day.
-
Treatment Duration: Treatment began three days after monocrotaline injection and continued until sacrifice at the fourth week.
3. Endpoint Measurements:
-
Heart Hypertrophy: Evaluated at the time of sacrifice.
-
Neuroendocrine Alterations:
-
Atrial Natriuretic Peptide (ANP) and Aldosterone: Determined from plasma samples by radioimmunoassay.
-
Tissue Norepinephrine Concentration: Quantified from the right ventricle using high-pressure liquid chromatography.
-
-
Clinical Signs of Heart Failure: Presence of pleural/peritoneal effusions.
Experimental Workflow Diagram
Conclusion
The available preclinical data from a head-to-head study indicates that both this compound and trandolapril can effectively mitigate signs of heart failure in a monocrotaline-induced rat model.[1] They both demonstrated a significant reduction in cardiac hypertrophy, plasma ANP levels, fluid retention, and right ventricular norepinephrine depletion.[1] These findings suggest that targeting sympathetic overactivity with a D2/alpha2 agonist like this compound may offer therapeutic benefits comparable to RAAS inhibition with an ACE inhibitor like trandolapril in this specific preclinical setting.
However, it is crucial to acknowledge the extensive body of clinical evidence supporting the use of trandolapril in patients with heart failure and post-myocardial infarction, where it has been shown to reduce mortality and morbidity.[6][8][9][10][11] In contrast, this compound remains an investigational compound with a limited publicly available dataset. Further research, including additional preclinical studies in different heart failure models and eventual clinical trials, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of heart failure. This guide highlights the need for continued investigation into novel therapeutic mechanisms for this complex and prevalent disease.
References
- 1. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trandolapril? [synapse.patsnap.com]
- 3. Trandolapril: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is Trandolapril used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Update on the use of trandolapril in the management of cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trandolapril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A clinical trial of the angiotensin-converting-enzyme inhibitor trandolapril in patients with left ventricular dysfunction after myocardial infarction. Trandolapril Cardiac Evaluation (TRACE) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hispa.rs [hispa.rs]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nolomirole with Other Dopamine and Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Nolomirole, a novel investigational dual agonist, has garnered attention for its unique mechanism of action targeting both dopamine (B1211576) D2 and α2-adrenergic receptors.[1] Developed for the potential treatment of heart failure, this compound and its active metabolite, CHF-1024, represent a therapeutic strategy aimed at modulating the neurohormonal dysregulation that characterizes this complex syndrome.[1][2] This guide provides a head-to-head comparison of this compound with representative single-target dopamine and adrenergic receptor agonists to highlight the potential advantages and distinct pharmacological profile of this dual-acting agent. Due to the limited number of direct dual D2/α2-adrenergic agonists in clinical development for heart failure, this comparison will focus on this compound's active form, CHF-1024, against well-characterized single-target agonists: the α2-adrenergic agonist Clonidine and the dopamine D2 receptor agonist Bromocriptine.
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, CHF-1024.[1] CHF-1024 exerts its effects by simultaneously stimulating presynaptic D2-dopaminergic and α2-adrenergic receptors.[3] This dual agonism is hypothesized to inhibit catecholamine release from sympathetic nerve endings, thereby reducing the excessive sympathetic drive that contributes to the pathophysiology of heart failure.[1][3]
Activation of the α2-adrenergic receptor, a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that include reduced norepinephrine (B1679862) release.[4] Similarly, the dopamine D2 receptor, also a Gi-coupled GPCR, can inhibit adenylyl cyclase upon activation.[5] The synergistic action of targeting both receptors could offer a more profound sympatholytic effect compared to single-target agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CHF-1024, a DA2/alpha2 agonist, blunts norepinephrine excretion and cardiac fibrosis in pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
Assessing the Neuroprotective Effects of Nolomirole Compared to Other D2 Agonists: A Comparative Guide
Introduction
Neuroprotection, a strategy aimed at preventing or slowing the progressive loss of neurons in neurodegenerative diseases, is a critical area of research in modern neuroscience. Among the therapeutic targets for conditions like Parkinson's disease, the dopamine (B1211576) D2 receptor has garnered significant attention. D2 receptor agonists not only provide symptomatic relief by mimicking the action of dopamine but are also believed to possess disease-modifying neuroprotective properties. This guide provides a comparative assessment of the neuroprotective effects of established D2 agonists—Pramipexole, Ropinirole, and Rotigotine—and presents the available pharmacological data for Nolomirole.
It is important to note at the outset that while this compound is a dopamine D2 receptor agonist, it was primarily developed for the treatment of heart failure, and its clinical development was discontinued (B1498344) after Phase 3 trials.[1] A thorough review of scientific literature reveals a lack of publicly available data on the neuroprotective effects of this compound. Therefore, a direct comparison of its neuroprotective efficacy with other D2 agonists is not feasible at this time. This guide will focus on the robust experimental evidence for the neuroprotective actions of Pramipexole, Ropinirole, and Rotigotine, while providing the known pharmacological context for this compound.
Pharmacological Profiles of Selected D2 Agonists
The following table summarizes the key pharmacological characteristics of this compound and the three comparator D2 agonists.
| Compound | Receptor Affinity/Selectivity | Mechanism of Action | Primary Indication (Developed/Used for) |
| This compound (CHF-1035) | Dopamine D2 (Ki = 120 nM for (–)-enantiomer), α2-adrenergic agonist (Ki = 130 nM for (–)-enantiomer)[1] | D2 and α2-adrenergic receptor agonist; Prodrug of CHF-1024[1] | Heart Failure (development discontinued)[1][2] |
| Pramipexole | High affinity for D2 and D3 receptors[3] | Full dopamine agonist[3] | Parkinson's Disease, Restless Legs Syndrome[4] |
| Ropinirole | High affinity for D2 and D3 receptors[5] | Full dopamine agonist[5] | Parkinson's Disease, Restless Legs Syndrome[6] |
| Rotigotine | Agonist at D1, D2, and D3 receptors[7] | Full dopamine agonist[7] | Parkinson's Disease, Restless Legs Syndrome[7] |
Neuroprotective Effects of Pramipexole, Ropinirole, and Rotigotine
Extensive preclinical research has provided evidence for the neuroprotective effects of Pramipexole, Ropinirole, and Rotigotine. These effects are attributed to a variety of mechanisms, including antioxidant activity, inhibition of apoptosis, and preservation of mitochondrial function.
Mechanisms of Neuroprotection
The neuroprotective actions of these D2 agonists are multifaceted and are thought to involve both receptor-dependent and independent pathways.
-
Antioxidant Properties: Many dopamine agonists have been shown to possess antioxidant capabilities, either by directly scavenging free radicals or by enhancing the activity of endogenous antioxidant enzymes.[8] Pramipexole, for instance, has demonstrated the ability to reduce oxidative stress in cellular models.[3]
-
Anti-apoptotic Mechanisms: Apoptosis, or programmed cell death, is a key feature of neurodegenerative diseases. D2 agonists like Pramipexole and Ropinirole have been found to inhibit apoptotic pathways, in part by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases.[8][9]
-
Mitochondrial Stabilization: Mitochondrial dysfunction is a central element in the pathogenesis of Parkinson's disease. Pramipexole has been shown to protect against mitochondrial toxins and to help maintain the mitochondrial membrane potential.[8]
-
Modulation of Neuroinflammation: Neuroinflammation contributes to the progressive nature of neurodegeneration. Some D2 agonists have been shown to exert anti-inflammatory effects.[10]
Quantitative Data on Neuroprotective Efficacy
The following table summarizes key quantitative findings from preclinical studies investigating the neuroprotective effects of Pramipexole, Ropinirole, and Rotigotine.
| Drug | Experimental Model | Dosage | Key Neuroprotective Findings | Reference |
| Pramipexole | MPTP-induced mouse model of Parkinson's Disease | Co-administration with MPTP, followed by 2 or 14 days of treatment | Significantly attenuated MPTP-induced striatal dopamine loss and the loss of tyrosine hydroxylase immunoreactive neurons in the substantia nigra pars compacta.[11] | [11] |
| Pramipexole | In vitro (MES 23.5 cells) | 4-100 µM | Significantly attenuated dopamine- or L-DOPA-induced cytotoxicity and apoptosis.[12] | [12] |
| Ropinirole | 6-OHDA-induced mouse model of Parkinson's Disease | 7 days of administration | Increased glutathione, catalase, and superoxide (B77818) dismutase activities in the striatum and protected dopaminergic neurons.[1] | [1] |
| Ropinirole | MPTP-induced mouse model of Parkinson's Disease | 0.5, 1, or 2 mg/kg | Maintained movement ability in behavioral tests and significantly reduced dopaminergic neuron damage in the substantia nigra and striatum.[9] | [9] |
| Rotigotine | Acute MPTP-lesioned mouse model of Parkinson's Disease | 3 mg/kg | Significantly attenuated MPTP-induced acute cell degeneration.[2] | [2] |
| Rotigotine | In vitro (primary mesencephalic cell culture) | 0.01, 0.1, 1 µM | No significant effect on the survival of dopaminergic neurons in the absence of a toxin.[7] | [7] |
Experimental Protocols
The assessment of neuroprotective effects of D2 agonists relies on a variety of established in vitro and in vivo experimental models.
In Vitro Models
-
Cell Viability Assays:
-
Methodology: Dopaminergic cell lines (e.g., SH-SY5Y, MES23.5) are cultured and exposed to a neurotoxin (e.g., MPP+, 6-OHDA, dopamine) in the presence or absence of the D2 agonist being tested. Cell viability is then quantified using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting after staining with viability dyes like trypan blue.[12]
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Methodology: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). Cells are treated with the neurotoxin and the D2 agonist, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or a plate reader.
-
-
Apoptosis Assays:
-
Methodology: Apoptosis can be assessed through various techniques. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis. The activity of caspases, key enzymes in the apoptotic cascade, can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[9]
-
In Vivo Models
-
Animal Models of Parkinson's Disease:
-
MPTP Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice, leading to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[9][11]
-
6-OHDA Model: The neurotoxin 6-hydroxydopamine (6-OHDA) is directly injected into the substantia nigra or the striatum of rodents, causing a rapid and localized loss of dopaminergic neurons.[1]
-
-
Behavioral Testing:
-
Methodology: Motor function in animal models is assessed using tests such as the rotarod, which measures balance and motor coordination, and the pole test, which evaluates bradykinesia.[9]
-
-
Immunohistochemistry:
-
Methodology: Following the experimental period, brain tissue is collected and sectioned. Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is performed to visualize and quantify the surviving dopaminergic neurons in the substantia nigra and their terminals in the striatum.[9][11]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of D2 agonists are mediated through complex signaling cascades. The following diagrams illustrate some of the key pathways and a typical experimental workflow.
Conclusion
The available scientific evidence strongly suggests that the dopamine D2 agonists Pramipexole, Ropinirole, and Rotigotine exert significant neuroprotective effects in preclinical models of Parkinson's disease. These effects are mediated through a combination of antioxidant, anti-apoptotic, and mitochondrial-stabilizing mechanisms. The quantitative data from these studies provide a solid foundation for their potential as disease-modifying agents.
In contrast, there is a notable absence of data regarding the neuroprotective effects of this compound. Its development was focused on cardiovascular applications and was ultimately discontinued. While it shares the property of being a D2 agonist, its potential for neuroprotection remains unevaluated in the public domain.
For researchers and drug development professionals, the established neuroprotective profiles of Pramipexole, Ropinirole, and Rotigotine offer valuable insights into the therapeutic potential of targeting the D2 receptor. Future research could explore the neuroprotective capacities of novel D2 agonists and further elucidate the precise signaling pathways involved in their beneficial effects on neuronal survival. Such investigations will be crucial in the ongoing effort to develop effective treatments that not only manage the symptoms but also slow the progression of devastating neurodegenerative diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 4. List of dopamine agonists: Uses, common brands, and safety information [singlecare.com]
- 5. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ropinirole: a medicine to treat the symptoms of Parkinson's disease - NHS [nhs.uk]
- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of nerolidol against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NN Trials [novonordisk-trials.com]
- 11. Demonstrated Clinical Efficacy with NINLARO® (ixazomib) [ninlarohcp.com]
- 12. go.drugbank.com [go.drugbank.com]
Nolomirole's Side Effect Profile: A Comparative Analysis
An In-depth Comparison with Leading Cardiovascular Therapies
Nolomirole, an investigational dual dopamine (B1211576) D2 and α2-adrenergic receptor agonist, was developed for the treatment of heart failure. Although it never reached the market, its unique mechanism of action warrants a retrospective analysis of its side effect profile in comparison to established cardiovascular drugs. This guide provides a comparative analysis of this compound's tolerability against a dopamine D2 receptor agonist (Rotigotine), an α2-adrenergic receptor agonist (Clonidine), and an angiotensin-converting enzyme (ACE) inhibitor (Trandolapril), supported by available clinical and preclinical data.
Executive Summary
Clinical trial data for this compound (CHF1035) indicates that the drug was "generally well tolerated" in patients with mild chronic heart failure.[1] After a 10-day treatment period, no significant changes in heart rate or blood pressure were observed compared to placebo.[1] However, a detailed quantitative breakdown of specific adverse events from these trials is not publicly available. This analysis, therefore, contrasts this qualitative assessment with the well-documented side effect profiles of comparator drugs, providing researchers and drug development professionals with a valuable reference for evaluating the potential therapeutic window of dual D2/α2 agonists in cardiovascular indications.
Comparative Side Effect Profile
The following table summarizes the incidence of key adverse events observed in clinical trials of Rotigotine (B252), Clonidine, and Trandolapril (B549266). Due to the lack of quantitative data for this compound, its profile is presented qualitatively.
| Adverse Event | This compound | Rotigotine (Parkinson's Disease) | Clonidine (Hypertension) | Trandolapril (Post-Myocardial Infarction) |
| Cardiovascular | No significant changes in heart rate or blood pressure reported.[1] | Hypotension, Orthostatic Hypotension, Tachycardia | Hypotension (45%), Orthostatic Hypotension (32%), Bradycardia, Palpitations | Hypotension (2.1%), Dizziness (1.9%) |
| Neurological | Not Reported | Somnolence (up to 32%), Dizziness (up to 23%), Headache (up to 21%), Dyskinesia (up to 14%) | Drowsiness, Dizziness, Headache, Fatigue | Dizziness (1.9%) |
| Gastrointestinal | Not Reported | Nausea (up to 41%), Vomiting (up to 20%), Constipation, Dry Mouth | Dry Mouth (42-54%), Constipation, Nausea | Diarrhea |
| Application Site (Rotigotine) | N/A | Application Site Reactions | N/A | N/A |
| Other | Not Reported | Anorexia, Insomnia, Hyperhidrosis | Sexual Dysfunction, Emotional Instability | Cough (3.9%) |
Signaling Pathway of this compound and Comparators
The diagram below illustrates the signaling pathways targeted by this compound and the comparator drugs. This compound exerts its effects by agonizing both presynaptic D2 and α2 receptors, leading to reduced norepinephrine (B1679862) release. Rotigotine acts on D2 receptors, while Clonidine targets α2 receptors. Trandolapril inhibits the angiotensin-converting enzyme, reducing angiotensin II levels.
Experimental Protocols
Detailed methodologies for the key clinical trials cited are essential for a comprehensive understanding of the data.
This compound (CHF1035) Study
A double-blind, placebo-controlled study was conducted on patients with mild to moderate chronic heart failure (left ventricular ejection fraction < 0.45).[1] Patients (n=29) were clinically stable on diuretics and ACE inhibitors.[1] Twenty patients received this compound (10 mg/day), and nine received a placebo.[1] The study involved both acute and chronic assessments, including monitoring of plasma neurohormones and 24-hour Holter monitoring for heart rate variability analysis over a 10-day period.[1]
Rotigotine (SP512 and SP513 Trials)
These were randomized, double-blind, placebo-controlled trials in patients with early-stage idiopathic Parkinson's disease. In the SP512 study, 277 patients were randomized to receive either rotigotine (titrated up to 6 mg/24h) or a placebo. The SP513 study was a larger trial with a similar design. The primary efficacy endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) parts II and III combined score. Safety assessments included monitoring of adverse events, vital signs, and electrocardiograms.
Clonidine (Pivotal Hypertension Trials)
Pivotal clinical trials for Clonidine in hypertension were typically randomized, double-blind, and placebo-controlled. Patients with essential hypertension were enrolled and administered either Clonidine at various dosages (e.g., 0.1 mg to 0.4 mg daily) or a placebo. The primary efficacy endpoint was the change in diastolic and systolic blood pressure. Adverse events were systematically recorded at each study visit.
Trandolapril (TRACE Study)
The Trandolapril Cardiac Evaluation (TRACE) study was a randomized, double-blind, placebo-controlled trial involving 1,749 patients with left ventricular dysfunction (ejection fraction ≤ 35%) following a myocardial infarction.[2][3] Patients were randomized to receive either trandolapril (titrated to 4 mg once daily) or a placebo, in addition to their standard care.[4] The primary endpoint was all-cause mortality.[2] Adverse events were recorded throughout the follow-up period, which ranged from 24 to 50 months.[4]
Experimental Workflow for Side Effect Assessment
The following diagram outlines a typical workflow for the assessment of adverse events in a clinical trial, applicable to the studies of the drugs discussed.
Conclusion
While the publicly available data on this compound's side effects is limited to a qualitative assessment of good tolerability, a comparative analysis with drugs acting on similar pathways provides valuable context. The primary side effects of dopamine D2 agonists like Rotigotine are often gastrointestinal and neurological, while α2-adrenergic agonists like Clonidine are predominantly associated with sedative and cardiovascular effects such as hypotension and bradycardia. ACE inhibitors like Trandolapril are known for side effects such as cough and, less commonly, angioedema. The reported lack of significant hemodynamic changes with this compound in its early clinical evaluation is noteworthy and suggests a potentially favorable cardiovascular safety profile. However, without quantitative data, a definitive comparison remains elusive. Further research into dual D2/α2 agonists would be necessary to fully characterize their therapeutic potential and side effect profiles in cardiovascular disease.
References
- 1. hispa.rs [hispa.rs]
- 2. The Trandolapril Cardiac Evaluation TRACE Study - American College of Cardiology [acc.org]
- 3. A clinical trial of the angiotensin-converting-enzyme inhibitor trandolapril in patients with left ventricular dysfunction after myocardial infarction. Trandolapril Cardiac Evaluation (TRACE) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
A Comparative Guide to the Renal Impact of Nolomirole and Fenoldopam
For Immediate Release
This guide provides a detailed comparison of the renal effects of the selective dopamine (B1211576) D1 receptor agonist, fenoldopam (B1199677), and the selective prejunctional D2-dopaminergic and alpha-2-adrenergic receptor agonist, nolomirole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.
Executive Summary
Fenoldopam is a well-characterized renal vasodilator with established benefits in increasing renal blood flow and promoting diuresis and natriuresis. Its effects are primarily mediated through the activation of post-synaptic dopamine D1 receptors in the renal vasculature and tubules. In contrast, there is a significant lack of direct experimental data on the renal effects of this compound. This guide, therefore, presents a comprehensive, data-driven analysis of fenoldopam's impact on renal function and a theoretical exploration of this compound's potential renal effects based on its mechanism of action as a D2 and alpha-2 adrenergic receptor agonist. Direct comparative studies between this compound and fenoldopam on renal function are not available in the current scientific literature.
Fenoldopam: A Profile of a Selective D1 Receptor Agonist
Fenoldopam mesylate is a rapid-acting vasodilator that selectively activates dopamine-1 (D1) receptors.[1][2][3] This activation in the renal, mesenteric, and coronary vascular beds leads to vasodilation.[1][2] In the kidneys, fenoldopam-induced stimulation of D1 receptors on the renal tubules and vasculature results in the vasodilation of afferent and efferent arterioles, increasing renal blood flow, glomerular filtration rate (GFR), and sodium excretion.[1]
Quantitative Effects on Renal Function
Clinical studies have consistently demonstrated the positive impact of fenoldopam on renal hemodynamics. The following table summarizes key quantitative data from various studies.
| Parameter | Dosage | Change from Baseline | Study Population | Reference |
| Renal Blood Flow (RBF) | 0.03 µg/kg/min | Increased to 670 ± 148 mL/min from 576 ± 85 mL/min | Normal male volunteers | [3] |
| 0.1 µg/kg/min | Increased to 777 ± 172 mL/min from 579 ± 80 mL/min | Normal male volunteers | [3] | |
| 0.3 µg/kg/min | Increased to 784 ± 170 mL/min from 592 ± 165 mL/min | Normal male volunteers | [3] | |
| 100 mg (oral) | Increased to 158% of placebo value | Healthy male subjects | [4] | |
| Glomerular Filtration Rate (GFR) | 100 mg (oral) | Increased to 109% of placebo value | Healthy male subjects | [4] |
| Not Specified | Maintained or improved | Hypertensive patients | [3] | |
| Urine Flow & Sodium Excretion | Various | Increased | Healthy volunteers & hypertensive patients | [3][4] |
Experimental Protocols
Study in Normotensive Subjects [3]
-
Design: A randomized, double-blind, placebo-controlled, cross-over study.
-
Participants: Fourteen healthy male volunteers.
-
Intervention: Three fixed, escalating doses of fenoldopam (0.03, 0.1, and 0.3 µg/kg/min) were administered on both a high-sodium and a low-sodium diet.
-
Measurements: Renal plasma flow was measured by para-aminohippurate clearance, and glomerular filtration rate was determined by inulin (B196767) clearance.
Oral Fenoldopam Study [4]
-
Design: A double-blind, placebo-controlled study.
-
Participants: Seven healthy male subjects.
-
Intervention: A single oral dose of 100 mg of fenoldopam.
-
Measurements: Effective renal plasma flow and glomerular filtration rate were measured.
Signaling Pathway
The mechanism of action of fenoldopam involves the activation of the G-protein coupled D1 receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This cascade results in the relaxation of vascular smooth muscle.
This compound: A Theoretical Profile Based on Mechanism of Action
This compound is identified as a selective agonist of prejunctional dopamine D2 and alpha-2 adrenergic receptors.[5] This mechanism primarily inhibits the release of catecholamines from sympathetic nerve endings.[5] Direct experimental data detailing the effects of this compound on renal function, including renal blood flow and GFR, are not available in the published literature. Therefore, the following is a theoretical discussion of its potential renal impact based on the known effects of D2 and alpha-2 adrenergic receptor agonists.
Inferred Renal Effects from D2 Receptor Agonism
Agonism of D2 receptors has been shown to have effects on the renal vasculature. Prejunctional D2-like receptors inhibit the release of norepinephrine (B1679862), which can lead to vasodilation of the renal vasculature.[6] For instance, the D2 agonist bromocriptine (B1667881) has been observed to increase renal plasma flow in rats.[2] In a study on diabetic patients with chronic kidney disease, bromocriptine was found to prevent the progression of the disease and maintain creatinine (B1669602) clearance.[7][8]
Inferred Renal Effects from Alpha-2 Adrenergic Agonism
Alpha-2 adrenergic agonists, such as clonidine (B47849), have been studied for their renal effects. Generally, treatment with clonidine in hypertensive patients has been shown to maintain renal blood flow and glomerular filtration rate.[1] Some studies suggest that alpha-2 agonists may have a protective effect on the kidneys, with clonidine shown to retard the deterioration of renal function in rats with chronic renal disease.[9] Furthermore, alpha-2 agonists have demonstrated a protective role against radiocontrast-induced nephropathy in mice by preserving outer medullary renal blood flow.[10] These agonists can also induce diuresis and a modest natriuresis by reducing the release of vasopressin and decreasing medullary interstitial osmolality.[5]
Theoretical Signaling Pathway
The proposed mechanism of this compound involves the activation of presynaptic D2 and alpha-2 adrenergic receptors on sympathetic nerve terminals, which inhibits the release of norepinephrine, a potent vasoconstrictor.
Comparison and Conclusion
| Feature | Fenoldopam | This compound (Theoretical) |
| Mechanism of Action | Selective Dopamine D1 Receptor Agonist | Selective Presynaptic Dopamine D2 and Alpha-2 Adrenergic Receptor Agonist |
| Primary Renal Effect | Vasodilation of renal arteries | Inhibition of norepinephrine release at renal sympathetic nerves |
| Impact on Renal Blood Flow | Increased (supported by clinical data) | Potentially maintained or slightly increased (inferred from D2 and alpha-2 agonist effects) |
| Impact on GFR | Maintained or slightly increased | Potentially maintained |
| Diuretic/Natriuretic Effect | Yes | Possible (modest effect inferred from alpha-2 agonism) |
| Clinical Data on Renal Function | Extensive | None available |
References
- 1. Clonidine and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bromocriptine on single nephron and whole-kidney function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ahajournals.org [ahajournals.org]
- 5. Role of alpha-2 receptors in the regulation of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cardiovascular and Renal Effects of Bromocriptine in Diabetic Patients with Stage 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. alpha2-Adrenergic agonists protect against radiocontrast-induced nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Differences in Nolomirole Metabolism and Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nolomirole (CHF-1035) is a prodrug that undergoes rapid hydrolysis to its pharmacologically active metabolite, CHF-1024. This active compound functions as a dual agonist for dopamine (B1211576) D2 and α2-adrenergic receptors.[1] Developed initially for the treatment of heart failure, this compound's clinical development was discontinued (B1498344) despite reaching Phase 3 trials.[1] This guide provides a comparative overview of the available data on this compound's metabolism and efficacy, with a focus on interspecies differences.
Due to the limited publicly available data on the comparative metabolism and pharmacokinetics of this compound, this guide will focus on presenting the known information, including its mechanism of action, signaling pathways, and efficacy in a rat model of heart failure. Where specific comparative data is unavailable, this will be clearly indicated.
Mechanism of Action
This compound exerts its therapeutic effects through the agonism of two key G protein-coupled receptors:
-
Dopamine D2 Receptors: Activation of these receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[2] This signaling cascade can modulate neuronal excitability and neurotransmitter release.
-
α2-Adrenergic Receptors: Similar to D2 receptors, α2-adrenergic receptors are coupled to Gi proteins. Their activation also results in the inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][4] This mechanism is known to inhibit the release of norepinephrine (B1679862) from presynaptic nerve terminals, contributing to a reduction in sympathetic outflow.[3]
Signaling Pathways
The signaling pathways activated by this compound's active metabolite, CHF-1024, are crucial to understanding its pharmacological effects.
Interspecies Metabolism and Pharmacokinetics
The tables below are structured to present key pharmacokinetic parameters. Data for rats is included based on a study of this compound in a heart failure model. The columns for other species remain to be populated as data becomes publicly available.
Table 1: Pharmacokinetic Parameters of this compound (CHF-1035)
| Parameter | Rat | Dog | Human |
| Dose (mg/kg) | 0.25 (oral, twice daily)[2] | Data not available | Data not available |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| t1/2 (elimination) | Data not available | Data not available | 3 hours[1] |
| Metabolites | Data not available | Data not available | CHF-1024 (active)[1] |
| Route of Elimination | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of CHF-1024 (Active Metabolite)
| Parameter | Rat | Dog | Human |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| t1/2 (elimination) | Data not available | Data not available | Data not available |
Interspecies Efficacy
The efficacy of this compound has been evaluated in a rat model of monocrotaline-induced congestive heart failure.[2]
Experimental Protocol: Monocrotaline-Induced Heart Failure in Rats [2]
-
Animal Model: Female rats were used.
-
Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (B1676716) (50 mg/kg) was administered to induce pulmonary hypertension and subsequent right ventricular hypertrophy and failure. Control animals received a saline injection.
-
Treatment Groups: Three days after monocrotaline injection, animals were randomly assigned to one of three oral treatment groups (n=50 per group):
-
Vehicle (distilled water)
-
This compound (0.25 mg/kg, twice daily)
-
Trandolapril (0.3 mg/kg, once daily) as a reference compound.
-
-
Duration: Treatment continued for four weeks.
-
Efficacy Endpoints:
-
Heart hypertrophy (right atria and ventricles)
-
Plasma levels of Atrial Natriuretic Peptide (ANP)
-
Presence of pleural/peritoneal effusions
-
Tissue norepinephrine concentration in the right ventricle.
-
-
Analytical Methods:
-
ANP and aldosterone (B195564) were measured by radioimmunoassay.
-
Tissue norepinephrine was quantified by high-pressure liquid chromatography.
-
Table 3: Efficacy of this compound in a Rat Model of Heart Failure [2]
| Efficacy Parameter | Vehicle Control | This compound (0.25 mg/kg) | Trandolapril (0.3 mg/kg) |
| Right Atrial Hypertrophy | Increased | Significantly reduced | Significantly reduced |
| Right Ventricular Hypertrophy | Increased | Significantly reduced | Significantly reduced |
| Plasma ANP Levels | Elevated | Significantly reduced | Significantly reduced |
| Pleural/Peritoneal Effusions | Present | Significantly reduced | Significantly reduced |
| Right Ventricle Norepinephrine | Depleted | Significantly reduced depletion | Significantly reduced depletion |
The study concluded that this compound was effective in attenuating the signs of heart failure in this rat model, with effects comparable to the ACE inhibitor trandolapril.[2]
Experimental Workflow
Conclusion
This compound, through its active metabolite CHF-1024, demonstrates efficacy in a rat model of congestive heart failure by acting as a dual agonist of dopamine D2 and α2-adrenergic receptors. However, a significant gap in the publicly available literature exists regarding the comparative metabolism and pharmacokinetics of this compound in different species, including dogs and humans. This lack of data prevents a comprehensive interspecies comparison and highlights the need for further research to fully understand the disposition and potential therapeutic utility of this compound across various preclinical and clinical settings. The provided signaling pathways and experimental workflow from the rat study offer a foundational understanding of this compound's mechanism and preclinical evaluation.
References
- 1. Metabolism of a new dihydropyridine calcium antagonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on monocrotaline-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canagliflozin combined with aerobic exercise protects against chronic heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nolomirole: A Guide for Laboratory Professionals
The following document provides detailed procedures for the safe and compliant disposal of Nolomirole, a compound utilized in scientific research and drug development. Adherence to these guidelines is crucial to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards and necessary precautions.
Key Hazards:
-
Harmful if swallowed (Acute toxicity, Oral: Category 4).
-
Causes serious eye irritation (Eye irritation: Category 2A).
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles[1]
-
Protective gloves
-
Laboratory coat
This compound Waste Classification
This compound and any materials contaminated with it are classified as hazardous chemical waste.[2] As such, they must be disposed of through an approved waste disposal plant. Do not dispose of this compound via standard trash or sink drains.[3]
Step-by-Step Disposal Procedure
The following steps outline the proper procedure for the disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation and Collection
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[2]
-
The container must be compatible with the chemical and have a tight-fitting lid to prevent leaks or spills.[2]
Step 2: Labeling the Waste Container
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[2] Do not use abbreviations or chemical formulas.[2]
Step 3: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
Ensure the storage area is secure and under the control of laboratory personnel.[2]
-
Incompatible wastes must be segregated to prevent dangerous reactions.[2]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Follow their specific procedures and timelines for waste removal.
Empty Container Disposal:
-
Thoroughly empty all contents from the original this compound container.[3]
-
Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste.[3]
-
After rinsing, deface or remove the original label.[3] The rinsed and dried container may then be disposed of as non-hazardous waste, in accordance with institutional policies.[3][4]
Spill and Emergency Procedures
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.
-
Contain and Clean the Spill: Cover drains to prevent environmental release. Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[5]
-
Collect and Dispose of Cleanup Materials: Carefully collect the absorbent material and any contaminated items. Place them in a sealed, labeled hazardous waste container for disposal.[5]
-
Decontaminate the Area: Clean the affected area thoroughly.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available Safety Data Sheets.
| Property | Value | Reference |
| Melting Point | > 300 °C / > 572 °F | |
| Acute Toxicity (Oral) | Category 4 | |
| Eye Irritation | Category 2A |
Experimental Protocols and Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Signaling Pathway for Safe Handling and Disposal
This diagram outlines the critical steps and considerations for ensuring safety throughout the handling and disposal process of this compound.
References
Personal protective equipment for handling Nolomirole
Essential Safety and Handling Guide for Nolomirole
This guide provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table outlines the recommended PPE for various handling scenarios. Always inspect PPE for integrity before use.
| Protection Type | Equipment Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. For higher-level protection or in cases of aerosol generation, a powered air-purifying respirator (PAPR) is recommended. | To prevent inhalation of this compound dust or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consider double-gloving for enhanced protection. | To avoid direct skin contact with this compound. |
| Eye Protection | Safety glasses with side-shields conforming to ANSI Z87.1 or EN166 standards. In situations with a splash hazard, a full-face shield should be worn in addition to safety glasses. | To protect eyes from splashes, dust, and aerosols. |
| Skin and Body Protection | A fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, an impervious gown or coveralls should be worn.[1] | To prevent contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes are required in all laboratory areas where this compound is handled. | To protect feet from spills and falling objects. |
Operational Plan for Handling this compound
Follow this step-by-step plan for the safe handling of this compound from receipt to disposal to minimize the risk of exposure.
-
Receiving and Inspection : Upon receipt, visually inspect the this compound container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's emergency procedures.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation : Before handling, ensure that the designated work area (e.g., a chemical fume hood) is clean and uncluttered. Prepare all necessary equipment and materials in advance to minimize movement and potential for spills.
-
Handling : All handling of this compound powder should be conducted within a certified chemical fume hood to control airborne particles. When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Decontamination : After handling, decontaminate all surfaces, equipment, and glassware that have come into contact with this compound using an appropriate and validated cleaning agent.
-
Disposal : Dispose of all this compound waste, including contaminated PPE and cleaning materials, in accordance with the disposal plan outlined below.
This compound Waste Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous chemical waste.
-
Segregation : Segregate this compound waste at the point of generation. Do not mix it with non-hazardous waste.
-
Containment :
-
Solid Waste : Collect all contaminated solid waste (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Liquid Waste : Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.[2]
-
Sharps : Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s).
-
Storage : Store hazardous waste containers in a designated and secure satellite accumulation area until they are collected by the institution's environmental health and safety department.
-
Collection : Follow your institution's specific procedures for the collection and final disposal of hazardous chemical waste.[2]
Visual Guides
The following diagrams provide a visual representation of the key safety and handling protocols for this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
